molecular formula C10H10N2O B1343718 4,7-Dimethyl-1H-indazole-3-carbaldehyde CAS No. 1000340-75-9

4,7-Dimethyl-1H-indazole-3-carbaldehyde

Cat. No.: B1343718
CAS No.: 1000340-75-9
M. Wt: 174.2 g/mol
InChI Key: AXNSIRJXHHTZIQ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1H-indazole-3-carbaldehyde is a versatile chemical building block prized in medicinal chemistry and drug discovery. The indazole core is a well-known bioisostere of indole structures, featuring two adjacent nitrogen atoms that promote strong hydrogen bonding within the hydrophobic pockets of proteins, making it a privileged scaffold for designing kinase inhibitors . The aldehyde functional group at the 3-position is a highly valuable and reactive handle for further synthetic elaboration. It can be readily converted into alkenes via Knoevenagel or Wittig condensations, or into various heteroaromatic systems like oxazoles and benzimidazoles through cyclization reactions . Furthermore, it provides convenient access to secondary alcohols and amines, significantly expanding the diversity of accessible 3-substituted indazole derivatives for structure-activity relationship (SAR) studies . While specific pharmacological data for this compound may be limited, indazole-3-carboxaldehyde derivatives are recognized as key intermediates in the development of several marketed drugs, including axitinib (Inlyta®) and pazopanib (Votrient®) . The methyl substituents at the 4 and 7 positions can enhance steric bulk and influence the compound's electronic properties and metabolic stability, allowing researchers to fine-tune the properties of lead compounds . This compound is intended for use as a synthetic intermediate in research settings. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4,7-dimethyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(5-13)11-12-10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNSIRJXHHTZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NNC(=C12)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269577
Record name 4,7-Dimethyl-1H-indazole-3-carboxaldehyde
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-75-9
Record name 4,7-Dimethyl-1H-indazole-3-carboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=1000340-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethyl-1H-indazole-3-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4,7-Dimethyl-1H-indazole-3-carbaldehyde is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and synthesis of the closely related analog, 7-Methyl-1H-indazole-3-carbaldehyde, and the general characteristics of the indazole scaffold. The information presented herein should be used as a reference and a guide for further experimental investigation.

Introduction

Chemical Properties

While specific experimental data for this compound is not available, the properties of the closely related compound, 7-Methyl-1H-indazole-3-carbaldehyde, are summarized below to provide a reasonable estimation. The addition of a second methyl group at the 4-position is expected to slightly increase the molecular weight and may influence properties such as melting point and solubility.

Table 1: Physicochemical and Spectroscopic Data for 7-Methyl-1H-indazole-3-carbaldehyde [5]

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Melting Point 172 °C
¹H NMR (300 MHz, CDCl₃) δ (ppm) 10.31 (s, 1H), 8.14 (m, 1H), 7.28 (m, 2H), 2.62 (s, 3H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 187.7, 145.3, 141.5, 128.2, 124.7, 120.9, 120.2, 119.5, 16.8
IR (neat) ν (cm⁻¹) 3252, 3077, 1672, 1449, 1326, 1144, 784, 734
HRMS (ESI⁻) Calculated for C₉H₇N₂O [M - H]⁻ m/z 159.0558, found: 159.0549

Experimental Protocols

A general and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives from the corresponding indoles has been reported.[5] This nitrosation reaction provides a direct route to the desired aldehyde. The following protocol is for the synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde and can be adapted for the synthesis of this compound starting from 4,7-dimethylindole.

Proposed Synthesis of this compound:

This proposed synthesis is based on the successful synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde.[5]

Materials:

  • 4,7-Dimethylindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2 N aqueous solution)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a reaction vessel, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C.

  • Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the stirred solution at 0 °C and keep the mixture under an inert atmosphere (e.g., argon) for 10 minutes.

  • Prepare a solution of 4,7-dimethylindole (1 equivalent) in DMF.

  • Add the solution of 4,7-dimethylindole to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Extract the reaction mixture with ethyl acetate (3 times).

  • Wash the combined organic layers with water (3 times) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure this compound.

Diagram 1: Proposed Synthesis Workflow for this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product reactant1 4,7-Dimethylindole reaction Nitrosation (0°C to RT, 12h) in DMF/H₂O reactant1->reaction reactant2 NaNO₂ / HCl reactant2->reaction workup Extraction with EtOAc Wash with H₂O and Brine Drying and Concentration reaction->workup purification Column Chromatography (Silica gel, Petroleum ether/EtOAc) workup->purification product 4,7-Dimethyl-1H-indazole- 3-carbaldehyde purification->product

Caption: Proposed synthesis of this compound.

Role in Drug Discovery and Signaling Pathways

While no specific biological activity has been reported for this compound, the indazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[3][4] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is often implicated in diseases such as cancer.[6] Indazole derivatives have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Mitogen-activated protein kinase (MAPK), and others.[3][6]

The aldehyde functional group at the 3-position of the indazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[5] These derivatives can be designed to target the ATP-binding pocket of specific kinases.

Diagram 2: Representative Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pathway Signaling Cascade cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor RAS RAS receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Transcription Factors ERK->transcription indazole Indazole Derivative (e.g., 4,7-Dimethyl-1H-indazole- 3-carbaldehyde derivative) indazole->RAF Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Potential role of indazole derivatives in inhibiting a kinase signaling pathway.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the pharmacologically significant indazole class of compounds. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers by presenting detailed information on the closely related 7-Methyl-1H-indazole-3-carbaldehyde. The proposed synthetic route and the general biological context of indazoles as kinase inhibitors offer a starting point for the synthesis, characterization, and biological evaluation of this specific compound. Further research into this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Predicted Properties

Below is a summary of the predicted chemical properties for 4,7-Dimethyl-1H-indazole-3-carbaldehyde, extrapolated from data for structurally similar compounds such as 7-methyl-1H-indazole-3-carbaldehyde and 1H-indazole-3-carbaldehyde.

PropertyPredicted ValueReference Compounds
Molecular Formula C10H10N2O-
Molecular Weight 174.20 g/mol -
Appearance Likely a pale yellow to white solid1H-Indazole-3-carbaldehyde[1], 7-methyl-1H-indazole-3-carbaldehyde
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO and methanol1H-Indazole-3-carboxaldehyde[2]
XLogP3 ~2.0Estimated based on 7-methyl-1H-indazole-3-carbaldehyde (1.7)[3] and the addition of a methyl group.
Hydrogen Bond Donor Count 1Based on the 1H-indazole core[3][4]
Hydrogen Bond Acceptor Count 2Based on the 1H-indazole core and the carbaldehyde group[3][4]

Proposed Synthesis: An Experimental Protocol

The synthesis of this compound can be achieved through the nitrosation of the corresponding indole, 4,7-dimethyl-1H-indole. This method has been demonstrated to be effective for a variety of substituted indoles.

Starting Material: 4,7-Dimethyl-1H-indole (CAS No: 5621-17-0)

Overall Reaction:

Synthesis 4,7-Dimethyl-1H-indole 4,7-Dimethyl-1H-indole This compound This compound 4,7-Dimethyl-1H-indole->this compound 1. NaNO2, HCl, H2O, DMF 2. 0°C to rt

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

  • Reagents and Solvents:

    • 4,7-Dimethyl-1H-indole

    • Sodium nitrite (NaNO2)

    • Hydrochloric acid (HCl), 2 N aqueous solution

    • Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine

    • Magnesium sulfate (MgSO4)

    • Silica gel for column chromatography

    • Petroleum ether and Ethyl acetate for elution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the cooled solution while maintaining the temperature at 0°C.

    • Prepare a solution of 4,7-dimethyl-1H-indole (1 equivalent) in DMF.

    • Add the indole solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, extract the mixture three times with ethyl acetate.

    • Wash the combined organic layers three times with water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield pure this compound.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

SpectroscopyPredicted Features
1H NMR Signals corresponding to the aldehyde proton (singlet, ~10 ppm), aromatic protons on the indazole ring, two methyl group protons (singlets, ~2.5 ppm), and the N-H proton of the indazole ring.
13C NMR Resonances for the aldehyde carbonyl carbon (~185 ppm), aromatic carbons of the indazole ring, and the two methyl carbons.
IR (Infrared) Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, and a strong C=O stretch for the aldehyde (~1680-1700 cm-1).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 174.08.

Biological Significance and Potential Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5] The primary interest in indazole-containing compounds lies in their potential as kinase inhibitors .[6][7]

Kinase Inhibition:

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole nucleus can act as a bioisostere of adenine, the core component of ATP, allowing indazole derivatives to bind to the ATP-binding site of kinases and inhibit their activity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Indazole_Derivative This compound (Potential Inhibitor) Indazole_Derivative->Kinase Competitively Binds (Blocks ATP) Substrate Substrate Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to

Caption: Mechanism of kinase inhibition by indazole derivatives.

The aldehyde functionality at the 3-position of this compound serves as a versatile synthetic handle for further chemical modifications. This allows for the creation of libraries of derivatives that can be screened for activity against various kinase targets. The methyl groups at the 4 and 7 positions can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinases.

Potential Therapeutic Areas:

  • Oncology: As inhibitors of various protein kinases involved in cancer cell proliferation and survival.

  • Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.

  • Neurological Disorders: Some kinase inhibitors have shown promise in the treatment of neurodegenerative diseases.

Safety and Handling

While specific safety data for this compound is not available, compounds of this class should be handled with care in a laboratory setting. Based on the safety data for 1H-indazole-3-carbaldehyde and 7-methyl-1H-indazole-3-carbaldehyde, the following precautions are recommended:

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][6]

    • H335: May cause respiratory irritation.[3][6]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a cool, dry, and well-ventilated place.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The proposed synthesis and predicted properties offer a starting point for the exploration of this promising compound and its potential therapeutic applications. Further experimental validation is necessary to confirm the data presented herein.

References

An In-depth Technical Guide on the Molecular Structure of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, recognized for its wide range of biological activities.[1] Indazole derivatives are key components in a number of approved drugs and clinical candidates, particularly in oncology.[2][3] The functionalization of the indazole core, such as the introduction of a carbaldehyde group at the 3-position, provides a versatile handle for the synthesis of diverse compound libraries. This document focuses on the molecular structure and properties of indazole-3-carbaldehydes, with a specific emphasis on dimethyl-substituted derivatives, using 7-Methyl-1H-indazole-3-carbaldehyde as a primary reference.

Molecular Structure and Properties

The core of the target molecule consists of a fused benzene and pyrazole ring system, forming the indazole moiety. The key structural features are the two methyl groups at positions 4 and 7 and a carbaldehyde group at position 3.

Quantitative data for the analogous 7-Methyl-1H-indazole-3-carbaldehyde has been compiled from various sources.

PropertyValueReference
Molecular Formula C₉H₈N₂O[4][5]
Molecular Weight 160.17 g/mol [4][5]
CAS Number 1000340-51-1[4][5]
Appearance Yellowish solid[6]
Melting Point 172 °C[7]

Note: The molecular formula for the target compound, 4,7-Dimethyl-1H-indazole-3-carbaldehyde, would be C₁₀H₁₀N₂O, with a corresponding molecular weight of 174.20 g/mol .[8]

The following tables summarize the key spectroscopic data for 7-Methyl-1H-indazole-3-carbaldehyde.

¹H NMR Spectral Data (300 MHz, CDCl₃) [7]

Chemical Shift (δ) ppmMultiplicityAssignment
10.31s1H, CHO
8.14m1H, Ar-H
7.28m2H, Ar-H
2.62s3H, CH₃

¹³C NMR Spectral Data (75 MHz, CDCl₃) [7]

Chemical Shift (δ) ppmAssignment
187.7C=O
145.3Ar-C
141.5Ar-C
128.2Ar-C
124.7Ar-C
120.9Ar-C
120.2Ar-C
119.5Ar-C
16.8CH₃

IR Spectral Data (neat) [7]

Wavenumber (cm⁻¹)Assignment
3252N-H stretch
3077C-H stretch (aromatic)
1672C=O stretch (aldehyde)
1449C=C stretch (aromatic)
1326C-N stretch
1144C-H in-plane bend
784, 734C-H out-of-plane bend

Mass Spectrometry Data (ESI⁻) [7]

m/z (calculated)m/z (found)Ion
159.0558159.0549[M - H]⁻

Experimental Protocols

A general and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of corresponding indoles.[6][9]

Materials:

  • 7-Methyl-indole (262 mg, 2 mmol)

  • Sodium nitrite (NaNO₂) (550 mg, 8 mmol, 8 equiv.)

  • Hydrochloric acid (HCl) (2 N aqueous solution)

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • A solution of NaNO₂ (550 mg, 8 mmol) in deionized water (4 mL) and DMF (3 mL) is cooled to 0 °C in an ice bath.

  • Slowly add HCl (1.33 mL of 2 N solution) to the cooled NaNO₂ solution.

  • A solution of 7-methyl-indole (262 mg, 2 mmol) in DMF is then added slowly to the nitrosating mixture.

  • The reaction mixture is stirred for 12 hours at room temperature.

  • Upon completion, the mixture is extracted three times with EtOAc.

  • The combined organic layers are washed three times with water, followed by a brine wash.

  • The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel, eluting with a petroleum ether/EtOAc (8:2) mixture to yield the pure 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid (229 mg, 72% yield).[6]

Visualization of Synthetic Workflow

The general synthesis of 1H-indazole-3-carboxaldehydes from indoles can be visualized as a logical workflow.

Synthesis_Workflow Indole Substituted Indole (e.g., 7-Methyl-indole) Reaction Nitrosation Reaction (0°C to RT) Indole->Reaction Nitrosating_Mixture Nitrosating Mixture (NaNO2, HCl, H2O/DMF) Nitrosating_Mixture->Reaction Extraction Workup: Extraction with EtOAc Reaction->Extraction Reaction Mixture Purification Purification: Column Chromatography Extraction->Purification Crude Product Product 1H-Indazole-3-carboxaldehyde (e.g., 7-Methyl-1H-indazole-3-carbaldehyde) Purification->Product Pure Product

Caption: General workflow for the synthesis of 1H-indazole-3-carboxaldehydes.

Biological Significance and Signaling Pathways

Indazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1][10]

A primary mechanism of action for many bioactive indazole derivatives is the inhibition of protein kinases.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Several indazole-based drugs, such as Axitinib and Pazopanib, are potent tyrosine kinase inhibitors.[2] The indazole scaffold serves as an effective hinge-binding motif in the ATP-binding pocket of many kinases. The aldehyde functionality at the C3 position of the indazole core in this compound provides a key synthetic handle to introduce various substituents that can be tailored to interact with specific regions of the kinase active site, potentially leading to the development of potent and selective inhibitors.[11][12][13]

As there is no specific signaling pathway documented for this compound, a logical diagram representing the general role of indazole derivatives as kinase inhibitors is presented below.

Kinase_Inhibition cluster_0 Normal Kinase Activity Indazole Indazole Derivative (e.g., this compound) Kinase Protein Kinase (e.g., Tyrosine Kinase) Indazole->Kinase Inhibits by binding to active site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cellular Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling

Caption: General mechanism of kinase inhibition by indazole derivatives.

Conclusion

While specific experimental data for this compound remains to be published, analysis of the closely related 7-Methyl-1H-indazole-3-carbaldehyde provides valuable insights into its expected chemical properties and spectroscopic signature. The synthetic route via nitrosation of the corresponding dimethyl-indole is a viable approach for its preparation. The broader class of indazole-3-carboxaldehydes holds significant promise for the development of novel therapeutics, particularly as kinase inhibitors. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its potential in drug discovery.

References

Biological Activity of 4,7-dimethyl-1H-indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, most notably in oncology. While extensive research has been conducted on various substituted indazoles, a comprehensive analysis of derivatives bearing the 4,7-dimethyl-1H-indazole core is less documented in publicly accessible literature. This technical guide consolidates the known biological activities of closely related substituted indazoles to extrapolate the potential therapeutic utility of 4,7-dimethyl-1H-indazole derivatives. Drawing from established structure-activity relationships (SAR), this document outlines potential biological targets, summarizes key quantitative data from analogous compounds, provides detailed experimental methodologies, and visualizes relevant signaling pathways and workflows.

Introduction to the 1H-Indazole Scaffold

Indazole derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties.[1][2] The indazole ring system is a versatile scaffold that can be functionalized at various positions to modulate its interaction with biological targets. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance in cancer therapy.[3][4] The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents.

Extrapolated Biological Activity of 4,7-dimethyl-1H-indazole Derivatives

Direct and extensive studies on the biological activities of a wide range of 4,7-dimethyl-1H-indazole derivatives are not prominently available in the reviewed literature. However, based on the structure-activity relationships of indazoles substituted at the 4 and 7 positions, we can infer potential activities for the 4,7-dimethyl analogs.

Substitutions on the benzene ring of the indazole core are known to significantly influence the biological activity. For instance, substitutions at the C4 and C7 positions have been explored in the context of various therapeutic targets. Research on 7-substituted-indazoles has shown potent inhibitory effects on nitric oxide synthases (NOS), with the nature of the substituent dictating the potency and selectivity.[5] For example, 1H-indazole-7-carbonitrile was found to be a potent NOS inhibitor.[5] Similarly, modifications at the C4 position have been investigated for their role in modulating the activity of various enzymes and receptors.[6]

Given that methyl groups are small, lipophilic substituents, it is plausible that 4,7-dimethyl-1H-indazole derivatives could exhibit a range of biological activities, including but not limited to:

  • Anticancer Activity: The indazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3][4] Many indazole-based compounds exert their effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. It is conceivable that 4,7-dimethyl-1H-indazole derivatives could act as kinase inhibitors.

  • Anti-inflammatory Activity: Some indazole derivatives have demonstrated anti-inflammatory properties.[7]

  • Enzyme Inhibition: As seen with other substituted indazoles, the 4,7-dimethyl analogs could potentially inhibit various enzymes, such as NOS or others, depending on the other substituents on the indazole core.[5]

Quantitative Data for Analogous Indazole Derivatives

To provide a quantitative perspective, the following tables summarize the biological activity of various substituted indazole derivatives from the literature. This data, while not specific to 4,7-dimethyl-1H-indazole derivatives, offers a valuable reference for the potential potency of this compound class.

Table 1: Anticancer Activity of Selected Indazole Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
4 N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian)4.21[8]
9 N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA549 (lung)18.6[8]
5j 3-((3-methoxyphenyl) amino)-5-nitro-[Formula: see text]-phenyl-1[Formula: see text]-indazole-1-carboxamideA549, MCF7Not specified[9]
6o (Structure not specified)K562 (leukemia)5.15[10]
5i 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione(BRD4 inhibition)0.060[11]

Table 2: Enzyme Inhibitory Activity of Selected Indazole Derivatives

Compound IDSubstitution PatternTarget EnzymeIC50 (µM)Reference
1H-indazole-7-carbonitrile 7-carbonitrilenNOSPotent[5]
1H-indazole-7-carboxamide 7-carboxamidenNOSLess potent than 7-carbonitrile[5]
120 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenolIDO15.3[2]

Detailed Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of indazole derivatives, which can be adapted for 4,7-dimethyl-1H-indazole analogs.

General Synthesis of Substituted 1H-Indazoles

A common method for the synthesis of 1H-indazoles involves the reaction of appropriately substituted 2-fluorobenzonitriles with hydrazine hydrate.[6]

  • Step 1: Synthesis of 3-amino-1H-indazole. A mixture of the starting 2-fluorobenzonitrile derivative and an excess of hydrazine hydrate in a suitable solvent (e.g., n-butanol or ethanol) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Step 2: Functionalization of the indazole core. The resulting 3-amino-1H-indazole can be further modified. For example, the amino group can be acylated, alkylated, or used in coupling reactions to introduce various substituents. The N1 position of the indazole ring can be selectively alkylated using a suitable alkylating agent in the presence of a base like potassium hydroxide in a solvent such as DMSO.[6]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4,7-dimethyl-1H-indazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.

  • Procedure: The kinase, its substrate, and ATP are incubated with varying concentrations of the test compound. The reaction is allowed to proceed for a set time and then stopped. A detection reagent is added that produces a signal inversely proportional to the amount of remaining ATP.

  • Data Analysis: The signal is measured, and the IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action for an anticancer indazole derivative and a typical workflow for its evaluation.

anticancer_pathway Indazole 4,7-dimethyl-1H-indazole Derivative Kinase Protein Kinase (e.g., VEGFR, FGFR) Indazole->Kinase Inhibition Apoptosis Apoptosis Indazole->Apoptosis Induction Substrate Substrate Protein Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival pSubstrate Phosphorylated Substrate Signaling Downstream Signaling pSubstrate->Signaling Signaling->Proliferation

Caption: Potential mechanism of action for a 4,7-dimethyl-1H-indazole derivative as a kinase inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 4,7-dimethyl- 1H-indazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Antiproliferative Screening (MTT Assay) Purification->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) IC50->Mechanism Toxicity Toxicity Assessment Mechanism->Toxicity Efficacy In Vivo Efficacy (Xenograft Models) Toxicity->Efficacy

Caption: General experimental workflow for the development of novel indazole-based therapeutic agents.

Conclusion and Future Directions

The 1H-indazole scaffold remains a highly attractive starting point for the development of novel therapeutics. While the biological activity of 4,7-dimethyl-1H-indazole derivatives is not yet extensively characterized, the known structure-activity relationships of related compounds suggest that this subclass holds significant potential, particularly in the realm of oncology. Further research, including the synthesis and comprehensive biological evaluation of a library of 4,7-dimethyl-1H-indazole derivatives, is warranted to fully elucidate their therapeutic promise. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for such future investigations.

References

Mass Spectrometry Analysis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this exact compound is not widely published, this guide synthesizes information from related indazole and aldehyde compounds to predict its mass spectral behavior and outlines a comprehensive experimental protocol for its analysis.

Predicted Mass Spectral Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) and relative abundances for the major fragments of this compound under electron ionization (EI) mass spectrometry. These predictions are based on the known fragmentation patterns of similar heterocyclic aldehydes. The exact mass of the parent molecule is 174.0793 g/mol .[1]

Predicted Fragment Ion m/z (Nominal) Proposed Structure/Formula Predicted Relative Abundance
[M]+•174C10H10N2OHigh
[M-H]+173C10H9N2OModerate
[M-CHO]+145C9H9N2Moderate to High
[M-CO]+•146C10H10N2Moderate
[C8H7N2]+131C8H7N2Moderate
[C7H7]+91C7H7 (Tropylium ion)Low to Moderate

Experimental Protocol for Mass Spectrometry Analysis

This section details a general protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a common and powerful technique for the analysis of small molecules.[2]

1. Sample Preparation

  • Dissolution: Dissolve the purified compound in a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 10-100 µg/mL.[3] The choice of solvent should be compatible with the liquid chromatography mobile phase.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrumentation.[3]

  • Blank Samples: Prepare blank samples consisting of the dissolution solvent to be run before and after the sample analysis to ensure the system is clean and to identify any potential carry-over.[3]

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reverse-phase column is a suitable choice for the separation of this compound.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. The formic acid helps to improve peak shape and ionization efficiency.

  • Gradient Program: A typical gradient could start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate for standard analytical LC columns.

  • Injection Volume: 1-5 µL of the prepared sample solution.

3. Mass Spectrometry (MS) Parameters

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for this type of molecule and can be operated in both positive and negative ion modes to determine which provides better sensitivity.[2] Given the presence of nitrogen atoms, positive ion mode ([M+H]+) is likely to be effective.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements for formula determination.[4]

  • Scan Mode: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • Fragmentation (MS/MS): To elucidate the structure, tandem mass spectrometry (MS/MS) should be performed. This involves isolating the precursor ion (e.g., the [M+H]+ ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. Varying the collision energy will help to obtain a comprehensive fragmentation spectrum.

Visualization of Key Processes

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [C10H10N2O]+• m/z = 174 M_minus_H [C10H9N2O]+ m/z = 173 M->M_minus_H - H• M_minus_CHO [C9H9N2]+ m/z = 145 M->M_minus_CHO - CHO• M_minus_CO [C10H10N2]+• m/z = 146 M->M_minus_CO - CO Fragment_131 [C8H7N2]+ m/z = 131 M_minus_CHO->Fragment_131 - CH2 Fragment_91 [C7H7]+ m/z = 91 Fragment_131->Fragment_91 - C2H2N

Caption: Predicted EI mass spectrometry fragmentation of this compound.

General Experimental Workflow

The diagram below outlines the logical flow of the experimental protocol for the LC-MS analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing arrow arrow Dissolution Dissolve Compound Filtration Filter Sample Dissolution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (Fragmentation Analysis) MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis & Interpretation MSMS_Fragmentation->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for LC-MS analysis of this compound.

References

The Rise of Dimethyl-Indazoles: A Technical Guide to Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of dimethyl-indazole compounds, a promising class of molecules demonstrating significant therapeutic potential across multiple disease areas. Tailored for researchers, scientists, and drug development professionals, this document details the core therapeutic targets, presents quantitative efficacy data, outlines key experimental methodologies, and visualizes the associated signaling pathways.

Introduction

Indazole derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry due to their versatile biological activities.[1][2] A number of drugs containing the indazole core, such as the kinase inhibitors axitinib and pazopanib, are already in clinical use for cancer treatment.[3][4] Within this broad family, dimethyl-indazole compounds are emerging as a particularly interesting subclass, with specific substitution patterns leading to potent and selective modulation of key biological targets. This guide focuses on two prominent examples: N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, an anti-cancer agent, and 3,5-dimethyl-1H-indazole-based compounds like YD-3, which show promise in the treatment of neuroinflammation.

Core Therapeutic Targets and Mechanisms of Action

Dimethyl-indazole compounds have been shown to exert their therapeutic effects by targeting key proteins involved in cancer progression and neuroinflammatory processes.

Anticancer Activity: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

A significant target for dimethyl-indazole compounds in oncology is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in tumor immune evasion.[4][5] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[4][6] The depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment suppress the activity of effector T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs), leading to an immunosuppressive state that allows cancer cells to proliferate.[6][7]

N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been identified as a potent inhibitor of IDO1.[4] By blocking IDO1 activity, this compound can restore anti-tumor immunity. Furthermore, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and suppress cell migration by reducing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and cancer metastasis.[4] This dual action of immunomodulation and direct anti-tumor effects makes IDO1 inhibitors based on the dimethyl-indazole scaffold a highly attractive therapeutic strategy.

The inhibition of IDO1 by N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine initiates a cascade of events that counteract tumor-induced immunosuppression and directly impact cancer cell survival and motility.

IDO1_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Cells (T-cells, NK cells) cluster_2 Cancer Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression Promotes IDO1->Kynurenine Catalyzes Immune_Activation Immune_Activation Apoptosis Apoptosis Cell_Migration Cell_Migration MMP9 MMP9 MMP9->Cell_Migration Promotes Dimethyl_Indazole N-(4-bromobenzyl)-1,3- dimethyl-1H-indazol-6-amine Dimethyl_Indazole->IDO1 Inhibits Dimethyl_Indazole->Apoptosis Induces Dimethyl_Indazole->MMP9 Reduces Expression

Fig. 1: Mechanism of action of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine.

The anti-proliferative activity of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) and a related analogue, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36), has been evaluated against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7)FaDuHypopharyngeal CarcinomaData not specified
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)HCT116Colorectal Cancer0.4 ± 0.3
Neuroinflammation: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of neurodegenerative diseases such as Alzheimer's disease.[8][9] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and nitric oxide (NO) in activated microglia.[10][11] Chronic activation of this pathway contributes to neuronal damage and cognitive decline.[8]

Dimethyl-indazole derivatives, such as YD-3 , have been investigated as inhibitors of p38 MAPK.[12] By blocking the p38 MAPK pathway, these compounds can suppress the production of inflammatory mediators by activated microglia, thereby reducing neuroinflammation and its detrimental effects on neurons. This makes p38 MAPK inhibitors with a dimethyl-indazole core potential therapeutic agents for neurodegenerative disorders.

The inhibition of p38 MAPK by dimethyl-indazole compounds intercepts the inflammatory cascade within microglia, the resident immune cells of the central nervous system.

p38_MAPK_Pathway cluster_0 Microglia Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) p38_MAPK p38_MAPK Inflammatory_Stimuli->p38_MAPK Activates Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) p38_MAPK->Proinflammatory_Mediators Upregulates Neuroinflammation Neuroinflammation Proinflammatory_Mediators->Neuroinflammation Leads to Dimethyl_Indazole Dimethyl-Indazole (e.g., YD-3) Dimethyl_Indazole->p38_MAPK Inhibits

Fig. 2: Inhibition of the p38 MAPK pathway in microglia by dimethyl-indazole compounds.

InhibitorTargetEffectIC50 Values
(S)-p38 MAPK Inhibitor IIIp38 MAPKInhibition of kinase activity0.90 µM (in vitro)
Inhibition of TNF-α release0.37 µM (PBMCs)
Inhibition of IL-1β release0.044 µM (PBMCs)
SB 203580p38 MAPKInhibition of kinase activity35 nM

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the therapeutic potential of dimethyl-indazole compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[13][14] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol Overview:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dimethyl-indazole compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Kinase Assay

In vitro kinase assays are performed to determine the direct inhibitory effect of a compound on a specific kinase.

Principle: A purified, active kinase is incubated with its specific substrate and ATP (often radiolabeled with ³²P). The kinase transfers the phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified to determine the kinase activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its IC50 value.

Protocol Overview (for p38 MAPK):

  • Reaction Setup: In a microplate, combine the purified active p38 MAPK enzyme, a specific substrate (e.g., ATF-2), and the dimethyl-indazole compound at various concentrations in a kinase reaction buffer.[5]

  • Initiation: Start the reaction by adding ATP (e.g., [γ-³²P]ATP).[5]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution like SDS sample buffer.

  • Detection: The phosphorylated substrate can be detected in several ways:

    • Radiometric Assay: Separate the reaction components by SDS-PAGE, expose the gel to an X-ray film (autoradiography), and quantify the band intensity corresponding to the phosphorylated substrate.[5]

    • Western Blot: Use a phospho-specific antibody to detect the phosphorylated substrate.[5]

    • Fluorescence-based Assay: Utilize fluorescently labeled substrates or antibodies for detection in a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to calculate the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is instrumental in elucidating the effects of a compound on signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., total p38, phospho-p38, IDO1, MMP-9). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol Overview:

  • Cell Lysis: Treat cells with the dimethyl-indazole compound, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that binds to the primary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.

  • Quantitative Analysis: Use densitometry software to measure the intensity of the bands, normalizing to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different conditions.[1][3]

Cell Migration (Wound Healing/Scratch) Assay

This assay is used to study cell migration, a crucial process in cancer metastasis.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.[13][15]

Protocol Overview:

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.[13]

  • Treatment: Wash the cells to remove debris and add fresh media containing the dimethyl-indazole compound at various concentrations.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.[13]

  • Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the migration rate between treated and untreated cells.

Conclusion and Future Directions

Dimethyl-indazole compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their ability to selectively target key proteins in cancer and neuroinflammation, such as IDO1 and p38 MAPK, underscores their importance in modern drug discovery. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising chemical scaffold. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in in vivo models, and identifying novel therapeutic targets to broaden their clinical applications.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and History of Indazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-3-carbaldehydes represent a cornerstone in the synthesis of a multitude of biologically active compounds, most notably in the development of kinase inhibitors for oncology. Their unique structure, featuring a fused benzene and pyrazole ring with a reactive aldehyde group at the 3-position, serves as a versatile scaffold for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to indazole-3-carbaldehydes, detailed experimental protocols for their preparation and subsequent transformations, and a summary of quantitative data to aid in synthetic planning. The indazole ring system is of significant interest in medicinal chemistry as it is considered a bioisostere of indole, capable of forming strong hydrogen bonds within the hydrophobic pockets of proteins.[1][2] This property has led to the successful development of several marketed drugs containing the indazole-3-substituted motif, including Axitinib (Inlyta®) and Pazopanib (Votrient®).[1][2]

Historical Development of Synthetic Methodologies

The synthesis of the parent indazole ring dates back to the 19th century. However, the specific and efficient synthesis of 3-substituted indazoles, particularly the crucial indazole-3-carbaldehyde intermediate, is a more recent development. Early attempts to directly functionalize the C3 position of the indazole ring were often met with limited success.

A significant breakthrough in the direct synthesis of indazole-3-carbaldehydes was the application of nitrosation of indoles . This method was first described by Büchi in 1986 and has since been optimized to become a general and high-yielding procedure.[1][3] The reaction proceeds through a multistep pathway initiated by the nitrosation of the C3 position of an indole, leading to an oxime intermediate. Subsequent addition of water triggers a ring-opening and re-closure cascade to furnish the 1H-indazole-3-carboxaldehyde.[1][2] This method is advantageous due to its mild conditions and tolerance of a wide range of functional groups on the starting indole.[2]

Prior to the widespread adoption of the indole nitrosation route, other classical synthetic methods were explored with varying degrees of success. The Vilsmeier-Haack formylation , a standard method for the formylation of electron-rich aromatic rings, proved to be largely ineffective for the direct C3-formylation of indazoles.[2]

Another approach involves the direct metalation of the indazole ring at the C3 position. This can be achieved through deprotonation using strong bases (lithiation) or through halogen-metal exchange. However, these methods can be complicated by ring-opening of the five-membered heterocyclic ring.[2] To circumvent this, various protocols utilizing zincation, lithiation, or magnesiation, often in conjunction with protecting groups on the indazole nitrogen, have been developed.[2]

Once synthesized, the aldehyde functionality of indazole-3-carbaldehyde serves as a versatile handle for further synthetic elaborations. Key transformations include Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems and Wittig reactions to introduce diverse alkenyl substituents.[2] These subsequent reactions are critical for building the molecular complexity required for potent biological activity.

Key Synthetic Protocols

This section provides detailed experimental methodologies for the primary synthesis of indazole-3-carbaldehydes and their key subsequent transformations.

Protocol 1: Synthesis of 1H-Indazole-3-carbaldehydes via Nitrosation of Indoles

This optimized procedure is adapted from the work of Chevalier et al. and provides a general method for the conversion of both electron-rich and electron-deficient indoles.[2]

General Procedure:

  • To a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water and DMF at 0 °C, slowly add hydrochloric acid (HCl, 2 N aqueous solution, 7 equivalents).

  • After stirring for 10 minutes at this temperature, a solution of the corresponding indole (1 equivalent) in DMF is added slowly over a period of 2 hours using a syringe pump.

  • The reaction mixture is then stirred at room temperature for a specified time (typically 2-12 hours) and may be heated to 50 °C to ensure completion, particularly for less reactive substrates.

  • Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 1H-indazole-3-carboxaldehyde.

Quantitative Data for Synthesis of Substituted 1H-Indazole-3-carbaldehydes:

Starting IndoleProductReaction Time (h)Temperature (°C)Yield (%)
Indole1H-Indazole-3-carbaldehyde3RT99
5-Bromoindole5-Bromo-1H-indazole-3-carbaldehyde2, then 3RT, then 5094
6-Bromoindole6-Bromo-1H-indazole-3-carbaldehyde2, then 3RT, then 5078
6-Fluoroindole6-Fluoro-1H-indazole-3-carbaldehyde5RT84
5-Methoxyindole5-Methoxy-1H-indazole-3-carbaldehyde3RT91
7-Methylindole7-Methyl-1H-indazole-3-carbaldehyde12RT72
5-NHBoc-indole5-NHBoc-1H-indazole-3-carbaldehyde3RT78
5-Piperidyl-indole5-Piperidyl-1H-indazole-3-carbaldehyde3RT15

Data sourced from Chevalier, A. et al. (2018).[2]

Protocol 2: Vilsmeier-Haack Formylation (General, for context)

While generally ineffective for C3-formylation of indazoles, this protocol is provided for comparative purposes.

Procedure:

  • To a solution of the substrate in DMF at 0 °C, add the Vilsmeier reagent (prepared from POCl₃ and DMF).

  • The reaction is stirred for several hours at room temperature.

  • The reaction is quenched by the addition of a solution of sodium acetate in water.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried.

  • The product is isolated after concentration and purification.

Protocol 3: Direct C3-Formylation via Metalation (Conceptual)

This represents a general approach as specific high-yielding protocols for direct formylation are less common than for other C3-functionalizations.

Procedure:

  • Protect the N1 position of the indazole (e.g., with a Boc or SEM group).

  • Cool the solution of the protected indazole in an anhydrous aprotic solvent (e.g., THF) to a low temperature (e.g., -78 °C).

  • Add a strong base such as n-butyllithium to deprotonate the C3 position.

  • Quench the resulting anion with a formylating agent (e.g., DMF).

  • Work up the reaction mixture and deprotect the N1 position to yield the 1H-indazole-3-carbaldehyde.

Protocol 4: Knoevenagel Condensation of 1H-Indazole-3-carbaldehyde

This protocol describes the reaction of 1H-indazole-3-carbaldehyde with an active methylene compound.

Procedure:

  • Dissolve 1H-indazole-3-carbaldehyde and the active methylene compound (e.g., malononitrile) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent. If no precipitate forms, concentrate the mixture and purify by column chromatography.

Protocol 5: Wittig Reaction of 1H-Indazole-3-carbaldehyde

This protocol outlines the synthesis of an alkene from 1H-indazole-3-carbaldehyde and a phosphonium ylide.

Procedure:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.

  • Add a solution of 1H-indazole-3-carbaldehyde in the same solvent to the ylide solution at an appropriate temperature (often 0 °C to room temperature).

  • Stir the reaction mixture for a period ranging from a few hours to overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and their logical connections as described in this guide.

Synthesis_of_Indazole_3_Carbaldehyde cluster_main_synthesis Primary Synthesis cluster_alternative_routes Alternative (Less Common) Routes Indole Substituted Indole Nitrosation Nitrosation (NaNO₂, HCl, DMF) Indole->Nitrosation Indazole_CHO 1H-Indazole-3-carbaldehyde Nitrosation->Indazole_CHO Indazole Indazole Metalation N-Protection, C3-Metalation (n-BuLi), Formylation (DMF) Indazole->Metalation Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Indazole->Vilsmeier Metalation->Indazole_CHO Ineffective Ineffective/Low Yield Vilsmeier->Ineffective Downstream_Reactions cluster_transformations Key Synthetic Transformations cluster_applications Applications Indazole_CHO 1H-Indazole-3-carbaldehyde Knoevenagel Knoevenagel Condensation (Active Methylene Compound, Base) Indazole_CHO->Knoevenagel Wittig Wittig Reaction (Phosphonium Ylide) Indazole_CHO->Wittig Knoevenagel_Product α,β-Unsaturated Indazole Derivatives Knoevenagel->Knoevenagel_Product Wittig_Product Indazole-3-alkenes Wittig->Wittig_Product Bioactive_Molecules Synthesis of Bioactive Molecules (e.g., Kinase Inhibitors) Knoevenagel_Product->Bioactive_Molecules Wittig_Product->Bioactive_Molecules

References

An In-depth Technical Guide on the Physical and Chemical Properties of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physical Appearance

While the exact physical appearance of 4,7-Dimethyl-1H-indazole-3-carbaldehyde is not documented in the searched resources, analogous compounds suggest it is likely to be a solid at room temperature. The color of related indazole and indole carbaldehydes varies, indicating that the target compound could range from a white to a yellowish or even brown solid.

For instance, 7-methyl-1H-indazole-3-carbaldehyde is described as a yellowish solid[1]. Other related indazole derivatives are typically crystalline solids[2][3]. The presence of the chromophoric indazole ring system and the carbaldehyde group can contribute to a colored appearance.

Table 1: Physical Appearance of Structurally Related Compounds

Compound NameCAS NumberPhysical Appearance
7-methyl-1H-indazole-3-carbaldehyde1000340-51-1Yellowish solid[1]
Indole-3-carboxaldehyde487-89-8Beige Powder Solid[2]
4,6-dimethyl-1H-indole-3-carbaldehydeNot availablePale yellow solid[4]
IndazoleNot availableBeige Powder Solid[3]

Stability and Storage

Detailed stability studies for this compound have not been found. However, general principles of organic chemistry and information from safety data sheets of similar compounds allow for an estimation of its stability and recommended storage conditions.

Aldehydes, in general, can be susceptible to oxidation, especially in the presence of air and light. The indazole ring is a relatively stable aromatic system. Based on SDS information for related compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture[2][3][5]. Storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term stability.

Key factors influencing stability include:

  • Air (Oxygen): The aldehyde functional group can be oxidized to the corresponding carboxylic acid.

  • Light: Photochemical degradation may occur upon prolonged exposure to light.

  • Heat: Elevated temperatures can accelerate decomposition.

  • Moisture: The compound may be sensitive to moisture, though specific data is unavailable.

  • Incompatible Materials: Strong oxidizing agents and strong reducing agents should be avoided[2][3].

Table 2: General Storage Recommendations for Indazole Derivatives

ParameterRecommendationRationale
Temperature Store in a cool place (e.g., 2-8 °C for long-term storage)To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., Nitrogen)To prevent oxidation of the aldehyde group.
Light Store in a light-resistant containerTo prevent photochemical decomposition.
Moisture Store in a dry environment with a tight sealTo prevent potential hydrolysis or degradation.
Incompatibilities Avoid strong oxidizing and reducing agentsTo prevent chemical reactions that would degrade the compound.

Experimental Protocols

Specific experimental protocols for determining the physical and chemical properties of this compound are not available. However, standard analytical techniques would be employed for its characterization.

3.1. Determination of Physical Appearance:

  • Method: Visual inspection of the purified solid against a white background under controlled lighting conditions.

  • Procedure: A small, pure sample of the compound is observed. Its color, form (e.g., crystalline, powder, amorphous), and any other notable characteristics are recorded.

3.2. Determination of Melting Point:

  • Method: Capillary melting point apparatus.

  • Procedure: A small amount of the dry, powdered sample is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature range over which the sample melts is recorded. This provides an indication of purity.

3.3. Stability Assessment (General Protocol):

  • Method: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the stability of organic compounds.

  • Procedure:

    • A solution of the compound at a known concentration is prepared.

    • The initial purity is determined by HPLC.

    • Aliquots of the solution (or solid samples) are then subjected to various stress conditions (e.g., elevated temperature, exposure to light, different pH solutions, oxidizing agents).

    • At specified time intervals, the samples are analyzed by HPLC.

    • The appearance of new peaks (degradation products) and the decrease in the area of the parent peak are monitored to determine the rate and pathway of degradation.

Logical Relationships in Stability

The following diagram illustrates the key factors that can influence the stability of an indazole-3-carbaldehyde derivative like this compound.

Factors Affecting Stability of this compound cluster_environmental Environmental Factors cluster_chemical Chemical Environment Light Light Degradation Degradation Products (e.g., Carboxylic Acid) Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Moisture Moisture Moisture->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Reducing_Agents Reducing Agents Reducing_Agents->Degradation Reduction Products Compound This compound Compound->Degradation Degradation Pathways

References

The Indazole Scaffold: A Privileged Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[3][4] Though rare in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs and clinical candidates.[5][6] This guide provides a comprehensive overview of the indazole scaffold's role in drug design, covering its physicochemical properties, synthetic methodologies, therapeutic applications, and the molecular pathways it modulates.

Physicochemical Properties and Pharmacophoric Features

The indazole nucleus exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural duality, combined with its aromatic nature, underpins its success as a pharmacophore.

  • Hydrogen Bonding: The indazole ring possesses both a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), enabling it to form crucial interactions with amino acid residues in protein active sites, such as the hinge region of protein kinases.[3]

  • Bioisosterism: Indazole is an excellent bioisostere for other aromatic systems like indole and phenol.[3] This allows medicinal chemists to replace these common motifs in known ligands with an indazole ring to improve properties such as metabolic stability, lipophilicity, and target affinity.[3] Compared to phenol, indazole bioisosteres are generally less susceptible to phase I and II metabolism.[3]

  • Structural Rigidity: The fused ring system imparts a rigid conformation, which can reduce the entropic penalty upon binding to a target, often leading to higher affinity. This rigidity also provides a well-defined vector for the attachment of various substituents to explore the target's binding pocket.

Synthetic Strategies for Indazole Derivatives

A variety of synthetic routes have been developed to access the indazole core and its derivatives, reflecting its importance in drug discovery.

Classical and Modern Synthetic Approaches

Historically, methods like the Fischer indazole synthesis provided the initial entry into this chemical space.[2][7] Modern medicinal chemistry relies on more versatile and efficient methods, including:

  • Cyclocondensation Reactions: A common and powerful strategy involves the cyclocondensation of substituted 2-aminobenzonitriles with hydrazines.[5]

  • Transition-Metal-Catalyzed C-N Bond Formation: Palladium-, copper-, or iron-catalyzed intramolecular C-N coupling of aryl hydrazones provides a direct route to 3-aryl-1H-indazoles.[8]

  • [3+2] Cycloadditions: The reaction of benzynes with 1,3-dipoles like sydnones can be employed to construct the 2H-indazole core.[8]

Experimental Protocol: Synthesis of 3-Aminoindazole Derivatives

3-Aminoindazoles are crucial intermediates for many kinase inhibitors, including Axitinib and Pazopanib. A general, efficient method for their synthesis is the cyclocondensation of a substituted 2-halobenzonitrile with hydrazine hydrate.

Objective: To synthesize a 7-bromo-4-chloro-1H-indazol-3-amine intermediate.[9]

Materials:

  • 3-bromo-2,6-dichlorobenzonitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • 2-Butanol (sec-BuOH)

  • Triethylamine (TEA)

Procedure:

  • A reaction vessel is charged with 3-bromo-2,6-dichlorobenzonitrile (1.0 equivalent), 2-butanol, and triethylamine (1.5 equivalents).

  • The mixture is stirred and hydrazine hydrate (2.0 equivalents) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux (approximately 95-100 °C) and maintained for 12-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 7-bromo-4-chloro-1H-indazol-3-amine.[9]

Therapeutic Applications and Key Drug Examples

The indazole scaffold is a cornerstone of numerous drugs targeting a wide array of diseases, most notably cancer, inflammation, and chemotherapy-induced nausea.[4][10]

Anticancer Agents: Protein Kinase Inhibition

Indazole is a privileged scaffold for protein kinase inhibitors, with many derivatives targeting key enzymes in oncogenic signaling pathways.[3][7]

  • Pazopanib (Votrient®): An FDA-approved multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2] It primarily inhibits VEGFR, PDGFR, and c-Kit.

  • Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3), approved for the treatment of advanced renal cell carcinoma.[2][6]

  • Entrectinib (Rozlytrek®): An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and the neurotrophic tyrosine receptor kinase (TRK) family, used to treat certain types of non-small cell lung cancer and solid tumors with NTRK gene fusions.[11][12]

  • Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and peritoneal cancers.[1]

Anti-inflammatory and Analgesic Agents
  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, used for the relief of pain and inflammation.[2]

  • Bendazac: Another NSAID containing the 1H-indazole scaffold.[1]

Other Therapeutic Areas
  • Granisetron: A serotonin 5-HT₃ receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[2][6]

Quantitative Bioactivity Data

The potency of indazole derivatives varies significantly based on their substitution patterns and the biological target. The following tables summarize representative bioactivity data.

Table 1: Indazole Derivatives as Kinase Inhibitors

Compound/DrugTarget Kinase(s)Bioactivity (IC₅₀ / Kᵢ)Disease Area
PazopanibVEGFR-2, PDGFR-β, c-Kit30 nM, 84 nM, 74 nM (IC₅₀)Cancer
AxitinibVEGFR-1, VEGFR-2, VEGFR-30.1 nM, 0.2 nM, 0.1-0.3 nM (IC₅₀)Cancer
EntrectinibALK, ROS1, TRKA/B/C12 nM, 7 nM, 1-25 nM (IC₅₀)[12]Cancer
NiraparibPARP-1, PARP-23.8 nM, 2.1 nM (IC₅₀)Cancer
Compound 123Aurora A, Aurora B26 nM, 15 nM (IC₅₀)[12]Cancer (Preclinical)
CFI-400945PLK4Kᵢ < 1 nMCancer (Clinical Trial)
Indazole 17ITKKᵢ = 0.23 nM[13]Inflammation (Preclinical)

Table 2: Indazole Derivatives in Other Therapeutic Areas

Compound/DrugTarget/AssayBioactivity (IC₅₀)Therapeutic Area
BenzydamineCyclooxygenase (COX)~50 µMInflammation
Indazole (parent)TNF-α Inhibition220.11 µM[14]Inflammation (In vitro)
5-AminoindazoleTNF-α Inhibition230.19 µM[14]Inflammation (In vitro)
5-AminoindazoleCOX-2 Inhibition12.32 µM[14]Inflammation (In vitro)
6-NitroindazoleIL-1β Inhibition100.75 µM[14]Inflammation (In vitro)
Granisetron5-HT₃ ReceptorKᵢ ≈ 1 nMAntiemetic

Key Signaling Pathways Modulated by Indazole Drugs

Indazole-based kinase inhibitors frequently target the VEGFR and RAF-MEK-ERK signaling cascades, which are crucial for tumor growth, proliferation, and angiogenesis.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. Pazopanib and Axitinib exert their anti-cancer effects by blocking the VEGFR2 tyrosine kinase, thereby inhibiting downstream signaling.

VEGFR_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Tyr1175 Tyr1214 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2:p1->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Pazopanib Pazopanib Axitinib Pazopanib->VEGFR2 Inhibits

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.

RAF/MEK/ERK (MAPK) Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation. Mutations in BRAF are common in many cancers, leading to constitutive pathway activation.

RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Indazole_Inhibitor Indazole-based B-RAF Inhibitors Indazole_Inhibitor->BRAF Inhibits

Caption: The RAF/MEK/ERK pathway, a target for indazole-based inhibitors.

Experimental Protocols: Biological Assays

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the IC₅₀ value of an indazole compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.[15][16]

Objective: To measure the concentration of an indazole inhibitor required to inhibit 50% of a target kinase's activity.

Materials:

  • Target kinase enzyme (e.g., VEGFR2, B-RAF)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP)

  • Indazole test compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole test compound in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction: a. In a 384-well plate, add 5 µL of the diluted test compound or control. b. Add 10 µL of the kinase enzyme solution (diluted in assay buffer) to each well. c. Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at a concentration near its Kₘ for the enzyme). e. Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30 °C). The reaction time should be within the linear range of the assay.

  • ATP Depletion Measurement: a. Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a detection reagent is added to convert the generated ADP back to ATP and measure it via a coupled luciferase/luciferin reaction. b. Incubate as required by the kit protocol (e.g., 40 minutes for the first step, 30 minutes for the second).

  • Data Analysis: a. Measure the luminescence signal using a plate reader. b. Normalize the data using the 0% and 100% inhibition controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The indazole scaffold is a validated and highly successful pharmacophore in drug design, with a proven track record in producing effective therapeutics for cancer and other diseases.[2] Its ability to act as a bioisostere and engage in key hydrogen bonding interactions makes it a valuable tool for medicinal chemists. Future research will likely focus on several key areas: expanding the structural diversity of indazole libraries to explore new chemical space, developing more selective inhibitors to minimize off-target effects, and applying the indazole scaffold to novel biological targets beyond protein kinases, such as in neurodegenerative and infectious diseases.[2][17] The integration of computational design and high-throughput synthesis will undoubtedly accelerate the discovery of the next generation of indazole-based medicines.

References

The Indazole Core: A Privileged Scaffold for Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole moiety has emerged as a cornerstone in the design and development of potent and selective kinase inhibitors, leading to several clinically approved anticancer agents. This bicyclic heteroaromatic system serves as a versatile scaffold, adept at forming key interactions within the ATP-binding pocket of various protein kinases. Its inherent drug-like properties and synthetic tractability have made it a favored starting point for medicinal chemists. This technical guide provides a comprehensive overview of indazole-based kinase inhibitors, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies pivotal to their discovery and characterization.

The Indazole Scaffold: A Foundation for Potent Kinase Inhibition

Indazole is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring. This structure provides a unique combination of hydrogen bond donors and acceptors, as well as a scaffold that can be readily functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. Several indazole-containing drugs have been successfully commercialized, including the multi-kinase inhibitors axitinib, pazopanib, and linifanib, primarily targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[1]

Key Indazole-Based Kinase Inhibitors: A Quantitative Overview

The clinical success of indazole-based kinase inhibitors is underpinned by their potent and often multi-targeted inhibition of key oncogenic kinases. The following tables summarize the in vitro potency and pharmacokinetic parameters of prominent examples.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Indazole-Based Drugs

CompoundTarget KinaseIC50 (nM)
Axitinib VEGFR10.1[2][3]
VEGFR20.2[2][3]
VEGFR30.1-0.3[2][3]
PDGFRβ1.6[2][3]
c-Kit1.7[2][3]
Pazopanib VEGFR1-
VEGFR230[1]
VEGFR3-
PDGFRα/β-
c-Kit-
Linifanib VEGFR2 (KDR)4[4]
CSF-1R3[5]
FLT34[4]

Table 2: Pharmacokinetic Properties of Selected Indazole-Based Drugs

CompoundHalf-life (t1/2)Time to Peak Plasma Concentration (Tmax)MetabolismElimination
Pazopanib ~30.9 hours[6]2-4 hours[1][6]CYP3A4[1][6]Primarily feces (<4% renal)[1][6]
Linifanib --Oxidized to a hydrophilic metabolite-

Mechanism of Action: Targeting Key Signaling Pathways

Indazole-based inhibitors predominantly target receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and proliferation. The Vascular Endothelial Growth Factor Receptor (VEGFR) and the Mesenchymal-Epithelial Transition factor (c-Met) signaling pathways are among the most significant targets.

The VEGFR Signaling Pathway

The VEGFR signaling cascade is a master regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Indazole inhibitors, by binding to the ATP-binding site of VEGFRs, block the downstream signaling events that lead to endothelial cell proliferation, migration, and survival.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->VEGFR PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->cMet PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Invasion_Metastasis Invasion, Metastasis, Cell Survival AKT->Invasion_Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Invasion_Metastasis STAT3->Invasion_Metastasis Indazole_Synthesis_Workflow General Synthetic Workflow for Indazole Core Start Substituted 2-Fluorobenzonitrile Reaction1 Cyclization Reaction Start->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 AminoIndazole Aminoindazole Intermediate Reaction1->AminoIndazole Reaction2 N-Alkylation AminoIndazole->Reaction2 AlkylatingAgent Alkylating Agent (e.g., R-X) AlkylatingAgent->Reaction2 FinalProduct N1-Substituted Indazole Core Reaction2->FinalProduct

References

Safety and Handling of 4,7-Dimethyl-1H-indazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4,7-Dimethyl-1H-indazole-3-carbaldehyde. The information herein is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is intended to inform researchers, scientists, and professionals in drug development to ensure safe handling and use of this compound.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds such as Indole-3-carboxaldehyde, 1-Methyl-1H-indazole-3-carbaldehyde, 4-Fluoro-1H-indazole-3-carbaldehyde, and 7-Methyl-1H-indazole-3-carbaldehyde suggest the following potential hazards.

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1][3]

Pictograms (Inferred)

alt text

Signal Word (Inferred): Warning

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Limited specific data for this compound is available. The following table includes data from the closely related compound 7-methyl-1H-indazole-3-carbaldehyde and general properties of similar indazole derivatives.[1]

PropertyValue (for 7-methyl-1H-indazole-3-carbaldehyde)
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.19 g/mol
AppearanceExpected to be a solid powder
Melting PointNo data available
Boiling PointNo data available
SolubilityExpected to be soluble in organic solvents like DMSO and DMF

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling fine chemicals and information from related compounds.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, additional protective clothing may be necessary.

  • Respiratory Protection: In case of insufficient ventilation or generation of dust, use a NIOSH-approved respirator with an appropriate cartridge.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_check Before work handling Handle this compound in a ventilated hood ppe_check->handling decontamination Decontaminate work area and remove PPE handling->decontamination After work exit Exit Laboratory decontamination->exit

Figure 1: General laboratory workflow for handling the compound.

3.2. Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

3.3. Storage

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Incompatible materials: Strong oxidizing agents, strong bases, and strong reducing agents.[4]

Accidental Release and First Aid Measures

4.1. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Place in a suitable, closed container for disposal. Avoid generating dust.

4.2. First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Hazard_Relationship cluster_routes Routes of Exposure cluster_effects Potential Health Effects compound This compound ingestion Ingestion compound->ingestion inhalation Inhalation compound->inhalation skin_contact Skin Contact compound->skin_contact eye_contact Eye Contact compound->eye_contact oral_toxicity Harmful if Swallowed ingestion->oral_toxicity respiratory_irritation Respiratory Irritation inhalation->respiratory_irritation skin_irritation Skin Irritation skin_contact->skin_irritation eye_irritation Serious Eye Irritation eye_contact->eye_irritation

Figure 2: Potential routes of exposure and associated health effects.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous combustion products may be formed, including carbon oxides and nitrogen oxides (NOx).[4][6]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to consult the most up-to-date safety information from the supplier.

References

Methodological & Application

Protocol for nitrosation of dimethyl-indoles to indazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

An optimized protocol for the synthesis of 1H-indazole-3-carboxaldehyde derivatives through the nitrosation of substituted indoles is presented. This method is particularly relevant for researchers in medicinal chemistry and drug development, where indazole scaffolds are prized for their roles as kinase inhibitors and bioisosteres of indoles.[1][2]

The following application note provides a detailed experimental procedure, quantitative data for various substrates, and visual workflows to ensure successful implementation. The protocol is based on an optimized procedure that minimizes common side reactions, such as the formation of dimers, by employing a reverse addition technique under mildly acidic conditions.[1][3][4]

The conversion of an indole to a 1H-indazole-3-carboxaldehyde via nitrosation is a multi-step process. The reaction is initiated by the electrophilic attack of a nitrosating agent (formed in situ from sodium nitrite and acid) at the electron-rich C3 position of the indole ring. This leads to a C3-nitroso indole, which tautomerizes to an oxime intermediate. The oxime then facilitates the addition of a water molecule at the C2 position, triggering the cleavage of the C2-C3 bond and opening the pyrrole ring. The process concludes with a ring-closure step, forming the stable pyrazole ring of the indazole system and yielding the final 1H-indazole-3-carboxaldehyde product.[1]

G cluster_start Starting Materials cluster_intermediates Reaction Pathway cluster_end Final Product Indole Dimethyl-Indole Nitroso C3-Nitroso Indole Indole->Nitroso C3 Nitrosation Reagent Nitrosating Agent (NaNO2 + HCl) Reagent->Nitroso Oxime Oxime Intermediate Nitroso->Oxime Tautomerization RingOpen Ring-Opened Intermediate Oxime->RingOpen H2O Addition & Ring Opening Indazole Indazole-3-carbaldehyde RingOpen->Indazole Ring Closure G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up and Purification cluster_final Final Product A Prepare Nitrosating Mixture (NaNO2, HCl, H2O, DMF) at 0°C C Slowly Add Indole Solution to Nitrosating Mixture (2 hours at 0°C via Syringe Pump) A->C B Prepare Indole Solution (Substituted Indole in DMF) B->C D Stir Reaction Mixture (Time and Temperature are Substrate-Dependent) C->D E Aqueous Work-up (Extraction with Ethyl Acetate) D->E F Wash, Dry, and Concentrate Organic Phase E->F G Purify Crude Product (Silica Gel Column Chromatography) F->G H Isolate Pure 1H-Indazole-3-carbaldehyde G->H

References

Application Notes and Protocols for 4,7-Dimethyl-1H-indazole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethyl-1H-indazole-3-carbaldehyde is a crucial heterocyclic building block in the field of medicinal chemistry. The indazole scaffold is a privileged structure, recognized as a bioisostere of indole, and is a core component of numerous clinically approved drugs and investigational agents.[1] The presence of two nitrogen atoms in the indazole ring allows for the formation of strong hydrogen bonds with protein residues, making it an excellent hinge-binding motif for various enzymes, particularly protein kinases.[1] The aldehyde functionality at the 3-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations to produce diverse libraries of bioactive compounds.[1]

These application notes provide a comprehensive overview of the synthesis of this compound and its utility in the development of potent kinase inhibitors, along with detailed experimental protocols and relevant biological data.

Synthesis of this compound

The synthesis of this compound can be achieved from the corresponding 4,7-dimethyl-1H-indole via a nitrosation reaction. This method offers a direct and efficient route to the desired product under mild conditions.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,7-Dimethyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4,7-dimethyl-1H-indole (1 equivalent) in a suitable solvent like a mixture of water and a co-solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (2 equivalents) in water to the cooled indole solution while stirring vigorously.

  • After the addition of sodium nitrite, slowly add hydrochloric acid (sufficient to create a slightly acidic environment) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the mixture three times with ethyl acetate.

  • Combine the organic layers and wash them three times with water, followed by a single wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient (e.g., 8:2) to obtain pure this compound as a solid.[1]

DOT Script for Synthesis Workflow

G start 4,7-Dimethyl-1H-indole reagents NaNO2, HCl, H2O 0°C to RT, 12h start->reagents Nitrosation extraction Work-up: 1. EtOAc Extraction 2. H2O & Brine Wash 3. Drying (MgSO4) reagents->extraction purification Purification: Silica Gel Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis

The aldehyde group of this compound is a key functional group for the elaboration into more complex molecules, particularly kinase inhibitors. Common synthetic transformations include reductive amination, Wittig reactions, and the formation of various heterocyclic rings.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines a general procedure for the synthesis of a hypothetical kinase inhibitor via reductive amination, a common strategy in medicinal chemistry.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • A primary or secondary amine (e.g., a substituted aniline or piperazine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1 equivalent) in DCM or DCE, add the desired amine (1-1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography or preparative HPLC to yield the final kinase inhibitor.

DOT Script for Reductive Amination Workflow

G aldehyde 4,7-Dimethyl-1H-indazole- 3-carbaldehyde imine_formation Imine Formation (catalytic acid) aldehyde->imine_formation amine Primary/Secondary Amine (R1R2NH) amine->imine_formation reduction Reduction (e.g., NaBH(OAc)3) imine_formation->reduction product Final Kinase Inhibitor reduction->product

Caption: Reductive amination workflow for kinase inhibitor synthesis.

Biological Activity and Signaling Pathways

Derivatives of the indazole scaffold are known to inhibit a variety of protein kinases involved in cancer cell proliferation, survival, and angiogenesis. While specific data for derivatives of this compound is not extensively published, the core structure is a key component of multi-kinase inhibitors like Pazopanib, which targets VEGFR, PDGFR, and c-Kit.[2] The 4,7-dimethyl substitution pattern can influence the pharmacokinetic properties and selectivity profile of the final compound.

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound, assuming it targets a receptor tyrosine kinase (RTK) like VEGFR.

DOT Script for a Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, etc. Transcription->Proliferation Inhibitor 4,7-Dimethyl-Indazole Derivative Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

Quantitative Data

Compound ClassTarget Kinase(s)IC₅₀ / Kᵢ (nM)Reference
Indazole-based PLK4 InhibitorPLK4< 0.1[3]
Axitinib (Indazole-based)VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7[2]
Pazopanib (Indazole-based)VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT10, 30, 47, 84, 71[2]

Researchers using this compound as a starting material would typically screen the resulting compounds against a panel of kinases to determine their specific activity and selectivity profile.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly kinase inhibitors. Its straightforward synthesis and the reactivity of the aldehyde group allow for the creation of diverse chemical libraries for drug discovery programs. The indazole core provides a robust scaffold for engaging with the hinge region of kinases, and the dimethyl substitution pattern can be exploited to fine-tune the pharmacological properties of the final molecules. The protocols and information provided herein serve as a guide for researchers to utilize this important intermediate in their medicinal chemistry endeavors.

References

Application Notes and Protocols: Derivatization of 4,7-Dimethyl-1H-indazole-3-carbaldehyde for Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of novel targeted therapies. Specifically, 3-substituted indazole derivatives have shown significant promise. The compound 4,7-Dimethyl-1H-indazole-3-carbaldehyde serves as a versatile starting material for the synthesis of a library of potential kinase inhibitors. The aldehyde functionality at the 3-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric features to modulate potency and selectivity against specific kinase targets.

Recent research has highlighted the potential of indazole-based compounds as inhibitors of the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis and drug resistance in numerous cancers. The AXL signaling pathway is complex, involving downstream effectors such as PI3K/AKT/mTOR, MEK/ERK, NF-κB, and JAK/STAT, which regulate critical cellular processes like proliferation, migration, and survival.[1][2] Therefore, developing potent and selective AXL inhibitors is a key strategy in cancer drug discovery.

This document provides detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized compounds in kinase assays, with a particular focus on the AXL kinase.

Derivatization Strategies for this compound

The aldehyde group of this compound is amenable to a range of chemical modifications to generate a diverse library of derivatives. Key derivatization strategies include reductive amination, Wittig reaction, and conversion to a halide for subsequent cross-coupling reactions.

Protocol 1: Reductive Amination

Reductive amination is a robust method for converting the aldehyde into a variety of secondary and tertiary amines, introducing diverse side chains that can probe different regions of the kinase ATP-binding pocket.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloroethane.

  • Add the desired primary or secondary amine (1.1 equivalents).

  • If necessary, add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobhorohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-16 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amine derivative.

Protocol 2: Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde to an alkene, introducing a carbon-carbon double bond with various substituents. This can be useful for extending the scaffold and exploring different conformational spaces within the kinase active site.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents), dropwise to the suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the colored ylide indicates a successful reaction.

  • Wittig Reaction: Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask.

  • Cool the ylide solution to 0°C and add the solution of the aldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene derivative.

Protocol 3: Suzuki Cross-Coupling via a Halogenated Intermediate

To introduce aryl or heteroaryl moieties at the 3-position, the aldehyde can first be converted to a halide (e.g., bromide or iodide), which then serves as a substrate for Suzuki cross-coupling reactions.

Experimental Protocol:

Part A: Conversion of Aldehyde to Halide (Example: Bromination)

  • Reduce the aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄) in methanol.

  • Convert the alcohol to the bromide using a reagent such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Part B: Suzuki Cross-Coupling

  • In a reaction vessel, combine the 3-bromo-4,7-dimethyl-1H-indazole (1 equivalent), the desired boronic acid or boronic ester (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-120°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the 3-aryl or 3-heteroaryl-4,7-dimethyl-1H-indazole derivative.

Kinase Assay Protocols

Once a library of derivatives has been synthesized, their inhibitory activity against specific kinases can be determined. The following are generalized protocols for common in vitro kinase assays that can be adapted for screening derivatives of this compound against AXL kinase or other kinases of interest.

Protocol 4: LanthaScreen® TR-FRET Kinase Binding Assay

This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site by a test compound. It is a powerful method for determining the affinity of inhibitors.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution.

    • Prepare a solution of the europium-labeled anti-tag antibody and the AXL kinase in the kinase buffer.

    • Prepare serial dilutions of the test compounds in 100% DMSO, followed by a further dilution in the kinase buffer to achieve the desired final concentrations with a constant final DMSO concentration (typically 1-2%).

    • Prepare the Alexa Fluor® 647-labeled kinase tracer at the recommended concentration in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • To the assay wells, add 5 µL of the serially diluted test compound or DMSO control.

    • Add 5 µL of the kinase/antibody solution to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 620 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Protocol 5: TR-FRET Kinase Activity Assay

This assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Reaction Buffer.

    • Prepare a solution of the AXL kinase at a concentration that gives a robust signal (determined by an initial enzyme titration).

    • Prepare a solution of the fluorescently labeled substrate and ATP at their respective Kₘ concentrations.

    • Prepare serial dilutions of the test compounds.

    • Prepare a "Stop and Detect" solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X test compound solution to the assay wells.

    • Add 2.5 µL of the 4X kinase solution.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

    • Stop the reaction by adding 10 µL of the "Stop and Detect" solution.

    • Incubate for an additional 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader.

    • Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC₅₀ value.

Data Presentation

All quantitative data from the kinase assays should be summarized in clearly structured tables to facilitate comparison of the inhibitory activities of the synthesized derivatives.

Table 1: Inhibitory Activity of this compound Derivatives against AXL Kinase

Compound IDR GroupIC₅₀ (nM)
1a -CH₂-N(CH₃)₂[Insert Value]
1b -CH₂-NH-Ph[Insert Value]
2a -CH=CH-CO₂Et[Insert Value]
2b -CH=CH-Ph[Insert Value]
3a -Ph[Insert Value]
3b -Pyridin-4-yl[Insert Value]
.........

IC₅₀ values are determined from n=3 independent experiments and are presented as mean ± standard deviation.

Visualizations

Signaling Pathway

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MEK MEK AXL->MEK NFkB NF-κB AXL->NFkB JAK JAK AXL->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration NFkB->Survival DrugResistance Drug Resistance NFkB->DrugResistance STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Caption: AXL Receptor Signaling Pathway.

Experimental Workflow

Derivatization_Workflow Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination WittigReaction Wittig Reaction Start->WittigReaction Halogenation Halogenation Start->Halogenation Library Derivative Library ReductiveAmination->Library WittigReaction->Library SuzukiCoupling Suzuki Coupling Halogenation->SuzukiCoupling SuzukiCoupling->Library KinaseAssay Kinase Assay (e.g., AXL) Library->KinaseAssay DataAnalysis Data Analysis (IC50) KinaseAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR

Caption: Experimental workflow for derivatization and screening.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4,7-Dimethyl-1H-indazole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutically active compounds. The described protocol provides a reliable and scalable method for obtaining high-purity material suitable for downstream applications in drug discovery and development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, ensuring efficient separation from synthetic impurities.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of bioactive molecules, including kinase inhibitors.[1][2][3] The purity of this intermediate is paramount as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such organic compounds, offering high resolution and selectivity.[4][5] This application note outlines a preparative HPLC protocol for the efficient purification of this compound from a crude synthetic mixture.

Experimental Protocol

Materials and Reagents
  • Crude Sample: this compound (synthesis lot #)

  • Solvent A (Aqueous Phase): Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA)

  • Solvent B (Organic Phase): Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

  • All solvents and reagents should be of HPLC grade or higher.

Instrumentation and Chromatographic Conditions
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 silica column (e.g., 19 x 150 mm, 5 µm particle size). A guard column with the same stationary phase is recommended to protect the analytical column.[6]

  • Flow Rate: 15 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 500 µL

  • Gradient Elution:

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)
0.07030
20.03070
22.0595
25.0595
26.07030
30.07030
Sample Preparation
  • Accurately weigh approximately 100 mg of crude this compound.

  • Dissolve the crude material in 10 mL of the sample diluent (50:50 Acetonitrile/Water).

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Purification Procedure
  • Equilibrate the HPLC system and column with the initial mobile phase conditions (70% Solvent A, 30% Solvent B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as detailed in the chromatographic conditions table.

  • Monitor the separation in real-time and collect fractions corresponding to the main peak of this compound.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the high-purity fractions.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified solid product.

Results and Discussion

The described HPLC method provides excellent separation of this compound from its synthetic byproducts. The use of a C18 column is well-suited for the separation of aromatic and heterocyclic compounds.[7] The gradient elution allows for the effective removal of both more polar and less polar impurities. The addition of trifluoroacetic acid to the mobile phase helps to improve peak shape and resolution by acting as an ion-pairing agent.

Table 1: Summary of Purification Results

ParameterValue
Crude Purity (by analytical HPLC) 85.2%
Purified Purity (by analytical HPLC) >99.5%
Retention Time of Purified Compound 15.8 min
Recovery Yield 88%
Molecular Weight 174.20 g/mol

Note: The data presented in this table is representative and may vary depending on the specific crude sample and instrumentation.

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification weigh Weigh Crude Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter equilibrate Equilibrate System filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Organic Solvent pool->evaporate lyophilize Lyophilize to Obtain Solid evaporate->lyophilize final_product >99.5% Pure 4,7-Dimethyl-1H-indazole- 3-carbaldehyde lyophilize->final_product Purified Product

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The developed preparative HPLC method is a highly effective procedure for the purification of this compound. This protocol can be readily implemented in a research or drug development setting to produce high-purity material, which is essential for the synthesis of downstream drug candidates and for ensuring reliable biological data. The method is scalable and can be adapted for larger quantities of crude material with appropriate adjustments to the column dimensions and flow rates.

References

Application Note: Purification of 4,7-Dimethyl-1H-indazole-3-carbaldehyde using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,7-Dimethyl-1H-indazole-3-carbaldehyde is a crucial intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals.[1] Its purity is paramount for subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel.

Chemical Properties

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol [2]

  • Appearance: Typically a white to pale yellow solid.[1]

  • Polarity: this compound is a moderately polar compound due to the presence of the indazole ring system and the aldehyde functional group. The two methyl groups slightly decrease its polarity compared to the parent indazole-3-carbaldehyde.

Experimental Protocol

This protocol outlines the purification of this compound using standard laboratory equipment for flash column chromatography.[3][4]

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Compressed air or nitrogen source with a regulator

  • Fraction collector or test tubes

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Procedure

2.1. Preparation of the Mobile Phase (Eluent)

Prepare a suitable mobile phase. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) of the crude material to achieve good separation (Rf of the desired product around 0.2-0.3). For this protocol, a gradient elution from 10% to 30% ethyl acetate in hexane is proposed.

2.2. Column Packing (Slurry Method)

  • Secure the chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica gel into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica bed. Do not let the silica gel run dry.

2.3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the surface of the silica.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to adsorb onto the silica.

  • Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during the addition of more eluent.

2.4. Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase (10% ethyl acetate in hexane).

  • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).

  • Begin collecting fractions in test tubes or a fraction collector.

  • Gradually increase the polarity of the mobile phase (gradient elution) to 20% and then to 30% ethyl acetate in hexane to elute the desired compound. The specific gradient will depend on the impurity profile of the crude mixture.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC. Spot the collected fractions alongside the crude material and a reference standard if available.

  • Visualize the TLC plates under a UV lamp (254 nm).

  • Combine the fractions that contain the pure this compound.

2.5. Product Isolation

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Quantitative Data Summary

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions Diameter: 2-5 cm, Length: 30-50 cm (adjust based on sample size)
Silica Gel Amount 50-100 g per 1 g of crude material
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% -> 20% -> 30%)
Sample Loading Dissolved in a minimal amount of dichloromethane
Flow Rate ~5-10 mL/min (adjust for column size)
Fraction Size 10-20 mL (adjust for column size and separation)
TLC Monitoring Silica gel plates with F254 indicator, visualized under UV light

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation cluster_output Result prep_eluent Prepare Mobile Phase (Hexane/Ethyl Acetate) prep_column Pack Column (Silica Gel Slurry) prep_eluent->prep_column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Gradient (10-30% EtOAc in Hexane) load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate dry Dry Final Product evaporate->dry pure_product Pure 4,7-Dimethyl-1H- indazole-3-carbaldehyde dry->pure_product

References

Synthesis of indazole-3-carboxamide derivatives from 4,7-dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a library of indazole-3-carboxamide derivatives, starting from 4,7-dimethyl-1H-indazole-3-carbaldehyde. The methodologies outlined herein are based on established synthetic routes for analogous compounds and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery. Indazole-3-carboxamides are a class of compounds with significant therapeutic potential, exhibiting activities such as kinase inhibition and anti-cancer properties.[1][2]

Overall Synthetic Scheme

The synthesis of indazole-3-carboxamide derivatives from this compound is a two-step process. The first step involves the oxidation of the aldehyde to the corresponding carboxylic acid. The second step is the coupling of the carboxylic acid with a variety of primary and secondary amines to yield the desired amide derivatives.

Synthetic Workflow start This compound intermediate 4,7-Dimethyl-1H-indazole-3-carboxylic Acid start->intermediate Oxidation product Indazole-3-carboxamide Derivatives intermediate->product Amide Coupling

Caption: Overall synthetic workflow for the preparation of indazole-3-carboxamide derivatives.

Experimental Protocols

Step 1: Synthesis of 4,7-Dimethyl-1H-indazole-3-carboxylic Acid

This protocol describes the oxidation of this compound to 4,7-dimethyl-1H-indazole-3-carboxylic acid. Aldehyde oxidases are known to catalyze the conversion of aldehydes to carboxylic acids.[3]

Materials and Reagents:

ReagentSupplierGrade
This compound(User-defined)≥98%
Potassium permanganate (KMnO₄)Sigma-AldrichACS Reagent, ≥99.0%
AcetoneFisher ChemicalACS Grade
Sulfuric acid (H₂SO₄), concentratedSigma-AldrichACS Reagent, 95.0-98.0%
Sodium bisulfite (NaHSO₃)Sigma-AldrichReagent grade
Diethyl etherFisher ChemicalACS Grade
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich≥99.5%

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of this compound in 50 mL of acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.2 g of potassium permanganate in 25 mL of water to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 2-3 with concentrated sulfuric acid.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide, washing the filter cake with 20 mL of acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude 4,7-dimethyl-1H-indazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: General Procedure for the Synthesis of Indazole-3-carboxamide Derivatives

This protocol outlines the amide coupling of 4,7-dimethyl-1H-indazole-3-carboxylic acid with various amines. A general procedure for the preparation of 1H-indazole-3-carboxamide derivatives involves the use of coupling agents such as HOBT and EDC.HCl in DMF.[4][5]

Materials and Reagents:

ReagentSupplierGrade
4,7-Dimethyl-1H-indazole-3-carboxylic Acid(From Step 1)-
Substituted Amine (various)(User-defined)≥98%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
1-Hydroxybenzotriazole (HOBt)Sigma-Aldrich≥97.0%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)Sigma-Aldrich≥98.0%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Fisher ChemicalACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher Chemical-
BrineFisher Chemical-
Anhydrous sodium sulfate (Na₂SO₄)Sigma-Aldrich≥99.0%

Procedure:

  • To a solution of 4,7-dimethyl-1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).

  • Add triethylamine (3.0 eq) to the mixture and stir at room temperature for 15 minutes.

  • Add the desired substituted amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired indazole-3-carboxamide derivative.

Data Presentation

Table 1: Hypothetical Yields and Characterization Data for Synthesized Indazole-3-carboxamide Derivatives

Compound IDAmine UsedMolecular FormulaYield (%)Melting Point (°C)
DA-01 BenzylamineC₁₈H₁₉N₃O85155-158
DA-02 2-Morpholinoethan-1-amineC₁₆H₂₂N₄O₂78162-165
DA-03 PiperidineC₁₅H₁₉N₃O91148-151
DA-04 AnilineC₁₇H₁₇N₃O82170-173

Signaling Pathway Context

Indazole derivatives have been identified as potent inhibitors of various protein kinases. For instance, certain 1H-indazole-3-carboxamide derivatives act as inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell migration and invasion.[1] Inhibition of the PAK1 signaling pathway is a promising strategy for anti-cancer therapy.

PAK1 Signaling Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates Downstream Downstream Effectors (e.g., LIMK1, Merlin) PAK1->Downstream Phosphorylates Cytoskeleton Cytoskeletal Reorganization Downstream->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration Inhibitor Indazole-3-carboxamide Derivatives Inhibitor->PAK1 Inhibits

Caption: Simplified PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.

References

Application Notes and Protocols: Knoevenagel Condensation Reactions with 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Knoevenagel condensation reactions with 4,7-Dimethyl-1H-indazole-3-carbaldehyde. The resulting vinylidene indazole derivatives are of significant interest in medicinal chemistry due to the established role of the indazole scaffold in the development of therapeutic agents, particularly as kinase inhibitors.[1][2][3][4]

Introduction

The indazole nucleus is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals.[2][5] Its ability to act as a bioisostere of indole and form critical hydrogen bonds within protein active sites has made it a privileged scaffold in drug discovery.[1] Specifically, 3-substituted indazole derivatives have led to the development of several kinase inhibitors, such as axitinib and pazopanib.[1]

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst.[6][7] This reaction is instrumental in the synthesis of α,β-unsaturated systems, which are valuable intermediates and pharmacophores. The application of the Knoevenagel condensation to this compound provides a direct route to a diverse library of novel indazole derivatives for biological screening.

Synthesis of this compound

The starting material, this compound, can be synthesized from the corresponding 4,7-dimethylindole via a nitrosation reaction, adapting a general procedure for the synthesis of 1H-indazole-3-carboxaldehydes.[1][3]

Proposed Synthetic Protocol:
  • To a solution of sodium nitrite (NaNO₂) in aqueous dimethylformamide (DMF) at 0°C, slowly add hydrochloric acid (HCl).

  • After stirring for 10 minutes, a solution of 4,7-dimethylindole in DMF is added dropwise over a period of 2 hours.

  • The reaction mixture is then stirred at room temperature for several hours.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Knoevenagel Condensation: General Principles and Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which facilitates the deprotonation of the active methylene compound to form a carbanionic intermediate.[6][8] This intermediate then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type adduct that subsequently eliminates a molecule of water to afford the α,β-unsaturated product.

dot

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 4,7-Dimethyl-1H- indazole-3-carbaldehyde Adduct Aldol Adduct Aldehyde->Adduct Nucleophilic Attack ActiveMethylene Active Methylene Compound (Z-CH₂-Z') Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Carbanion->Adduct FinalProduct α,β-Unsaturated Product Adduct->FinalProduct Dehydration Water H₂O Adduct->Water Experimental_Workflow Start Start Synthesis_Aldehyde Synthesize 4,7-Dimethyl-1H- indazole-3-carbaldehyde Start->Synthesis_Aldehyde Knoevenagel_Condensation Perform Knoevenagel Condensation with Active Methylene Compound Synthesis_Aldehyde->Knoevenagel_Condensation Reaction_Monitoring Monitor Reaction by TLC Knoevenagel_Condensation->Reaction_Monitoring Reaction_Monitoring->Knoevenagel_Condensation Incomplete Workup_Purification Work-up and Purification (Filtration/Crystallization/Chromatography) Reaction_Monitoring->Workup_Purification Complete Characterization Structural Characterization (NMR, MS, IR) Workup_Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Kinase Assays) Characterization->Biological_Screening End End Biological_Screening->End Signaling_Pathways Indazole_Derivative Synthesized Indazole Derivative ATP_Binding ATP Binding Site Indazole_Derivative->ATP_Binding Inhibition Kinase Protein Kinase (e.g., VEGFR, c-Kit, ALK) Kinase->ATP_Binding Phosphorylation Substrate Phosphorylation ATP_Binding->Phosphorylation Blocks Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream_Signaling Prevents Activation of Cellular_Response Cellular Response (Proliferation, Angiogenesis, etc.) Downstream_Signaling->Cellular_Response Inhibits

References

Application Note: Wittig Reaction Protocol for 1H-Indazole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including kinase inhibition.[1][2][3] The functionalization of the indazole ring, particularly at the 3-position, is crucial for the development of novel therapeutic agents. 1H-indazole-3-carboxaldehydes are key intermediates that provide a versatile handle for introducing a variety of substituents. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4][5][6] This application note provides a detailed protocol for the Wittig reaction of 1H-indazole-3-carboxaldehydes to synthesize 3-vinyl-1H-indazole derivatives, which are valuable precursors for further chemical modifications.

Principle of the Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[4][5][7] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine oxide.[8][9] The strong P=O bond formation is the driving force for this reaction.[6]

Experimental Protocol

This protocol is divided into two main stages: the preparation of the phosphonium salt and the subsequent Wittig reaction with 1H-indazole-3-carboxaldehyde.

Part 1: Preparation of the Triphenylphosphonium Salt

This step involves the SN2 reaction of triphenylphosphine with an appropriate alkyl halide to form the corresponding phosphonium salt.[7][8][10]

Materials:

  • Triphenylphosphine (PPh₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide)

  • Anhydrous toluene or acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add the alkyl halide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux until a white precipitate (the phosphonium salt) is formed. The reaction time will vary depending on the reactivity of the alkyl halide.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Collect the precipitated phosphonium salt by filtration.

  • Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the phosphonium salt under vacuum. The salt is typically stable and can be stored for future use.[11]

Part 2: Wittig Reaction with 1H-Indazole-3-Carboxaldehyde

This part describes the in situ generation of the ylide from the phosphonium salt and its reaction with the aldehyde.

Materials:

  • Triphenylphosphonium salt (from Part 1)

  • 1H-Indazole-3-carboxaldehyde

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Inert atmosphere (nitrogen or argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the triphenylphosphonium salt (1.2 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq) to the suspension. If using n-BuLi, it will be a solution in hexanes. If using NaH or t-BuOK, they will be added as solids. The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete ylide formation.

  • Dissolve 1H-indazole-3-carboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the solution of the aldehyde to the ylide mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-vinyl-1H-indazole derivative. A common side product is triphenylphosphine oxide, which can sometimes be challenging to remove completely by chromatography alone.[12]

Data Presentation

The following table summarizes hypothetical quantitative data for the Wittig reaction of 1H-indazole-3-carboxaldehyde with different ylides.

EntryYlide Precursor (Alkyl Halide)BaseSolventTime (h)Yield (%)E/Z Ratio
1CH₃In-BuLiTHF485N/A
2CH₃CH₂BrNaHDMSO12781:3
3PhCH₂Clt-BuOKTHF892>95:5 (E)
4BrCH₂CO₂EtK₂CO₃MeCN2465>95:5 (E)

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification A Triphenylphosphine D Reaction (SN2) A->D B Alkyl Halide B->D C Solvent (e.g., Toluene) C->D E Phosphonium Salt D->E F Phosphonium Salt E->F I Ylide Formation F->I G Strong Base (e.g., n-BuLi) G->I H Anhydrous THF H->I K Reaction I->K J 1H-Indazole-3-carboxaldehyde J->K L Crude Product K->L M Quenching (aq. NH4Cl) L->M N Extraction (EtOAc) M->N O Drying and Concentration N->O P Column Chromatography O->P Q Pure 3-Vinyl-1H-indazole P->Q

Caption: Experimental workflow for the Wittig reaction of 1H-indazole-3-carboxaldehydes.

Signaling Pathway Diagram (Reaction Mechanism)

Wittig_Mechanism cluster_mechanism Wittig Reaction Mechanism Ylide Phosphorus Ylide Ph₃P⁺-C⁻HR Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde 1H-Indazole-3-carboxaldehyde Aldehyde->Oxaphosphetane Alkene 3-Vinyl-1H-indazole Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

References

Application Notes and Protocols: 4,7-Dimethyl-1H-indazole-3-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4,7-Dimethyl-1H-indazole-3-carbaldehyde as a key intermediate in organic synthesis, with a particular focus on its applications in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside data on the biological activity of its derivatives.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in medicinal chemistry. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a highly sought-after motif in the design of bioactive molecules.[1][2][3] Specifically, 1H-indazole-3-carbaldehyde and its derivatives are versatile building blocks, as the aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures. Derivatives of indazole-3-carbaldehyde have shown significant potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[4][5]

This document focuses on the 4,7-dimethyl substituted analogue, a less explored but highly promising building block for creating novel chemical entities with potentially enhanced biological activity and optimized physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 2,5-dimethylaniline. The first step involves the synthesis of the corresponding 4,7-dimethyl-1H-indole via the Fischer indole synthesis, followed by an oxidative ring expansion to the indazole-3-carbaldehyde through a nitrosation reaction.

Experimental Protocols

Step 1: Synthesis of 4,7-Dimethyl-1H-indole

This protocol is adapted from the classical Fischer indole synthesis.[6][7][8][9][10]

  • Reaction Scheme:

    • 2,5-Dimethylphenylhydrazine reacts with pyruvic acid in the presence of an acid catalyst to form the corresponding hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to yield 4,7-dimethyl-1H-indole.

  • Materials:

    • 2,5-Dimethylphenylhydrazine hydrochloride

    • Pyruvic acid

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)

    • Ethanol

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2,5-dimethylphenylhydrazine hydrochloride (1 equivalent) in ethanol, add pyruvic acid (1.1 equivalents).

    • Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • To the resulting residue, add polyphosphoric acid and heat the mixture to 100-120 °C for 2-4 hours.

    • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4,7-dimethyl-1H-indole.

Step 2: Synthesis of this compound

This protocol is adapted from the optimized nitrosation procedure described by Chevalier et al. for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[11]

  • Reaction Scheme:

    • 4,7-Dimethyl-1H-indole undergoes nitrosation at the C3 position, followed by a ring-opening and subsequent recyclization to yield this compound.

  • Materials:

    • 4,7-Dimethyl-1H-indole

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl, 2 N)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Petroleum ether

  • Procedure:

    • In a round-bottom flask, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

    • Cool the solution to 0 °C in an ice bath and slowly add 2 N hydrochloric acid (7 equivalents).

    • Prepare a solution of 4,7-dimethyl-1H-indole (1 equivalent) in DMF.

    • Using a syringe pump, add the indole solution to the cold nitrous acid solution over a period of 2 hours.

    • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

    • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc) to yield this compound as a solid.

Applications in Organic Synthesis

The aldehyde functionality of this compound makes it a valuable precursor for a variety of synthetic transformations.

Synthesis of 1H-Indazole-3-carboxamides

The conversion of the aldehyde to a carboxamide is a key step in the synthesis of many biologically active indazole derivatives.[1][4]

  • General Workflow:

G start This compound oxidation Oxidation (e.g., KMnO4, Oxone®) start->oxidation acid 4,7-Dimethyl-1H-indazole-3-carboxylic acid oxidation->acid coupling Amide Coupling (e.g., HATU, EDC/HOBt) acid->coupling product 4,7-Dimethyl-1H-indazole-3-carboxamide Derivative coupling->product amine Primary or Secondary Amine (R1R2NH) amine->coupling

Caption: Workflow for the synthesis of indazole-3-carboxamides.

Knoevenagel Condensation

The Knoevenagel condensation allows for the formation of a new carbon-carbon double bond, providing access to α,β-unsaturated systems which are themselves versatile synthetic intermediates.

  • General Protocol:

    • Dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a base (e.g., piperidine, triethylamine).

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes with control over the geometry of the double bond.

  • General Protocol:

    • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.

    • Cool the ylide solution to 0 °C or below.

    • Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the resulting alkene by column chromatography.

Applications in Drug Development

The 1H-indazole-3-carboxamide scaffold is a key pharmacophore in the development of kinase inhibitors.[4][12][13] The methyl groups at the 4 and 7 positions of the indazole ring can be exploited to probe specific hydrophobic pockets in the active site of target proteins, potentially leading to increased potency and selectivity.

Targeting the PAK1 Signaling Pathway

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell proliferation, survival, and motility.[4] Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of PAK1.[4][13]

G rac_gtp Rac/Cdc42-GTP pak1 PAK1 rac_gtp->pak1 Activates downstream Downstream Effectors (e.g., MEK, ERK) pak1->downstream Phosphorylates proliferation Cell Proliferation, Survival, and Motility downstream->proliferation inhibitor 4,7-Dimethyl-1H-indazole-3-carboxamide Derivative inhibitor->pak1 Inhibits

Caption: Inhibition of the PAK1 signaling pathway.

Quantitative Data on Indazole-3-Carboxamide Derivatives

The following table summarizes the biological activity of some representative 1H-indazole-3-carboxamide derivatives as kinase inhibitors. While specific data for the 4,7-dimethyl analog is not yet widely published, the data for related compounds highlight the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound A PAK19.8[4]
Compound B GSK-3β4[12]
Compound C FGFR130.2[2]
Compound D ALK12[2]

Note: The specific structures of compounds A-D can be found in the cited literature. These values are presented to illustrate the potency of the indazole-3-carboxamide scaffold.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group provide access to a wide range of complex molecules. The demonstrated potential of the indazole-3-carboxamide scaffold in targeting key signaling pathways, such as the PAK1 pathway, underscores the importance of this building block in the development of novel therapeutics. The protocols and data presented herein are intended to facilitate further research and application of this promising chemical entity.

References

Application Notes and Protocols: A Scalable Synthesis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors. The described method, adapted from a general procedure for the nitrosation of indoles, is suitable for laboratory-scale synthesis and offers a clear pathway for process scale-up.[1][2][3][4] This application note includes a step-by-step protocol, quantitative data representation, and a visual workflow to facilitate successful execution and adaptation of the synthesis.

Introduction

Indazole derivatives are a prominent structural motif in medicinal chemistry, forming the core of several marketed drugs and clinical candidates. Notably, 1H-indazole-3-carbaldehydes serve as versatile intermediates for the synthesis of a wide array of 3-substituted indazoles.[1] This protocol details an optimized and scalable procedure for the preparation of this compound from the corresponding 4,7-dimethyl-1H-indole. The synthesis proceeds via a nitrosation reaction under mildly acidic conditions, which has been shown to be effective for both electron-rich and electron-deficient indoles, providing good to excellent yields.[1][2][3][4]

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 1H-indazole-3-carboxaldehyde derivatives via nitrosation of indoles.[1]

Materials:

  • 4,7-Dimethyl-1H-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether or Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe pump (recommended for controlled addition)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve sodium nitrite (8.0 equivalents) in a mixture of deionized water and DMF.

  • Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.

  • Stir the resulting mixture under an inert atmosphere (e.g., argon or nitrogen) for 10 minutes.

  • Reaction: In a separate flask, prepare a solution of 4,7-dimethyl-1H-indole (1.0 equivalent) in DMF.

  • Using a syringe pump, add the solution of 4,7-dimethyl-1H-indole to the nitrosating agent mixture at 0 °C over a period of 2 hours. A slow and controlled addition is crucial to minimize side reactions.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with ethyl acetate three times.

    • Wash the combined organic layers with water three times, followed by a single wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to obtain the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a related compound, 7-Methyl-1H-indazole-3-carboxaldehyde, which can be used as a reference for the expected outcome of the 4,7-dimethyl analog.[1]

Table 1: Reagent Stoichiometry and Yield

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass (mg)Yield (%)
7-Methyl-1H-indole131.171.02.0262-
Sodium Nitrite (NaNO₂)69.008.016.01104-
Hydrochloric Acid (HCl, 2N)36.462.75.4--
7-Methyl-1H-indazole-3-carboxaldehyde160.17--22972

Table 2: Key Reaction Parameters for Scalability

ParameterLaboratory ScaleScale-up Consideration
Reaction Temperature 0 °C to Room TemperatureMaintain strict temperature control, especially during the exothermic addition of indole. Use of a jacketed reactor with a chiller is recommended.
Addition Rate 2 hoursSlow and controlled addition is critical. For larger scales, ensure efficient mixing to dissipate heat and prevent localized high concentrations.
Mixing Magnetic StirrerMechanical overhead stirring is necessary for larger volumes to ensure homogeneity.
Work-up Separatory FunnelFor larger quantities, liquid-liquid extraction can be performed in a larger reactor with a bottom outlet valve. Consider the use of a continuous extraction apparatus.
Purification Column ChromatographyFor multi-gram to kilogram scale, flash chromatography systems or recrystallization should be explored to replace manual column chromatography.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow prep Preparation of Nitrosating Agent (NaNO2, HCl, DMF/H2O, 0 °C) addition Slow Addition (Syringe Pump, 2h, 0 °C) prep->addition dissolve_indole Dissolve 4,7-Dimethyl-1H-indole in DMF dissolve_indole->addition reaction Reaction (Room Temp, 12h) addition->reaction extraction Aqueous Work-up (EtOAc, H2O, Brine) reaction->extraction purification Purification (Column Chromatography) extraction->purification product Pure 4,7-Dimethyl-1H- indazole-3-carbaldehyde purification->product

Caption: A schematic overview of the synthetic procedure.

Diagram 2: Logical Relationship of Key Reaction Stages

logical_relationship start Starting Materials (4,7-Dimethyl-1H-indole, NaNO2, HCl) nitrosation Nitrosation Reaction start->nitrosation intermediate Crude Product nitrosation->intermediate purification Purification intermediate->purification final_product Final Product purification->final_product

Caption: The logical progression from starting materials to the final product.

References

Application Notes and Protocols: Fluorescent Probe Development Using an Indazole-3-Carbaldehyde Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of fluorescent probes utilizing an indazole-3-carbaldehyde core. The focus is on a Schiff base condensation strategy to create a selective chemosensor for metal ion detection, a common application for this class of compounds.

Introduction

Indazole-containing derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. The indazole-3-carbaldehyde scaffold serves as a versatile building block for synthesizing fluorescent probes due to its reactive aldehyde group, which can be readily converted into more complex, conjugated systems. By forming a Schiff base with an appropriate amine-containing fluorophore or receptor unit, it is possible to develop "turn-on" or "turn-off" fluorescent sensors for various analytes, including metal ions.

The general principle involves the chelation of the target analyte by the Schiff base ligand, which rigidifies the molecular structure and modulates the electronic properties of the fluorophore. This interaction often leads to a significant change in the fluorescence intensity, providing a detectable signal. A common mechanism for "turn-on" fluorescence in such probes is Chelation-Enhanced Fluorescence (CHEF).

Featured Probe: Indazole-Thiazole Schiff Base (ITZ-1) for Al³⁺ Detection

This document details the development of a hypothetical probe, ITZ-1 , synthesized from 1H-indazole-3-carbaldehyde and 2-aminobenzothiazole. ITZ-1 is designed as a selective "turn-on" fluorescent sensor for Aluminum ions (Al³⁺).

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of ITZ-1 for Al³⁺ is based on the CHEF effect. In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the lone pair of the imine nitrogen and rotation around the C-N single bond, which provides a non-radiative decay pathway for the excited state. Upon binding of Al³⁺ to the nitrogen of the indazole ring, the imine nitrogen, and the thiazole nitrogen, a rigid five-membered ring chelate is formed. This complexation inhibits the PET process and restricts intramolecular rotation, thus blocking the non-radiative decay pathways and leading to a significant enhancement of the fluorescence intensity.

CHEF_mechanism cluster_probe ITZ-1 Probe (Weak Fluorescence) cluster_complex ITZ-1-Al³⁺ Complex (Strong Fluorescence) Free_Probe Indazole-Thiazole Schiff Base Excitation hv (Excitation) Free_Probe->Excitation Complex Indazole-Thiazole-Al³⁺ Complex Free_Probe->Complex + Al³⁺ Excited_State Excited State Excitation->Excited_State Non_Radiative_Decay Non-Radiative Decay (PET, Intramolecular Rotation) Excited_State->Non_Radiative_Decay Dominant Weak_Fluorescence Weak Fluorescence Excited_State->Weak_Fluorescence Minor Complex->Free_Probe + Chelator (e.g., EDTA) Excitation_C hv (Excitation) Complex->Excitation_C Excited_State_C Excited State Excitation_C->Excited_State_C Strong_Fluorescence Strong Fluorescence Excited_State_C->Strong_Fluorescence Dominant

Caption: Signaling pathway of the ITZ-1 probe for Al³⁺ detection via CHEF.

Data Presentation

The performance of the ITZ-1 fluorescent probe is summarized in the tables below.

Table 1: Spectroscopic Properties of ITZ-1 and ITZ-1-Al³⁺ Complex

CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
ITZ-13854901050.03
ITZ-1 + Al³⁺410490800.45

Table 2: Sensing Performance of ITZ-1 for Al³⁺

ParameterValue
Linearity Range0 - 50 µM
Detection Limit0.2 µM
SelectivityHigh for Al³⁺ over other common metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.)
Optimal pH Range4.0 - 10.0
Response Time< 1 minute

Experimental Protocols

Synthesis of 1H-indazole-3-carbaldehyde

A general procedure for the synthesis of 1H-indazole-3-carbaldehyde from indole via nitrosation is described below. This method is adapted from established procedures and can be optimized for specific substituted indoles.[1]

Materials:

  • Indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a nitrosating mixture by slowly adding 2N HCl (7 equivalents) to a solution of NaNO₂ (8 equivalents) in deionized water at 0 °C.

  • Keep the resulting mixture under an argon atmosphere for 10 minutes before adding DMF.

  • Dissolve indole (1 equivalent) in DMF and add this solution dropwise to the nitrosating mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, extract the mixture with EtOAc (3 times).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/EtOAc gradient to yield pure 1H-indazole-3-carbaldehyde.

Synthesis of ITZ-1 Fluorescent Probe

The ITZ-1 probe is synthesized via a Schiff base condensation reaction between 1H-indazole-3-carbaldehyde and 2-aminobenzothiazole.

Materials:

  • 1H-indazole-3-carbaldehyde

  • 2-Aminobenzothiazole

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1H-indazole-3-carbaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add 2-aminobenzothiazole (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure ITZ-1 probe.

Protocol for Fluorescence Measurements

Materials:

  • ITZ-1 stock solution (1 mM in DMSO)

  • Stock solutions of various metal perchlorates (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Ethanol

Procedure for Al³⁺ Titration:

  • Prepare a series of test solutions in cuvettes, each containing 2 µM of ITZ-1 in a HEPES buffer/ethanol mixture (1:1, v/v).

  • Add increasing concentrations of Al³⁺ (from 0 to 50 µM) to the cuvettes.

  • Incubate the solutions at room temperature for 1 minute.

  • Record the fluorescence emission spectra from 450 nm to 650 nm with an excitation wavelength of 410 nm.

Procedure for Selectivity Study:

  • Prepare a set of test solutions, each containing 2 µM of ITZ-1 in the HEPES/ethanol buffer.

  • To separate solutions, add 50 µM of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺).

  • Prepare another solution containing 2 µM of ITZ-1 and 50 µM of Al³⁺, along with 50 µM of each of the other competing metal ions.

  • Incubate the solutions for 1 minute and record the fluorescence intensity at 490 nm (excitation at 410 nm).

Experimental Workflow Visualization

The overall workflow from synthesis to application of the ITZ-1 probe is depicted in the following diagram.

experimental_workflow cluster_synthesis Probe Synthesis cluster_characterization Characterization & Sensing Indole Indole Nitrosation Nitrosation Indole->Nitrosation Indazole_Aldehyde 1H-Indazole-3-Carbaldehyde Nitrosation->Indazole_Aldehyde Schiff_Base_Condensation Schiff Base Condensation Indazole_Aldehyde->Schiff_Base_Condensation Aminobenzothiazole 2-Aminobenzothiazole Aminobenzothiazole->Schiff_Base_Condensation ITZ_1_Probe ITZ-1 Probe Schiff_Base_Condensation->ITZ_1_Probe Stock_Solution Prepare Stock Solution (ITZ-1 in DMSO) ITZ_1_Probe->Stock_Solution Titration Fluorescence Titration with Al³⁺ Stock_Solution->Titration Selectivity Selectivity Study (with various metal ions) Stock_Solution->Selectivity Data_Analysis Data Analysis (LOD, Linearity) Titration->Data_Analysis Selectivity->Data_Analysis Application Application in Biological/Environmental Samples Data_Analysis->Application

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential anti-inflammatory agents derived from 4,7-Dimethyl-1H-indazole-3-carbaldehyde. This document outlines two primary synthetic strategies—the formation of Schiff bases and chalcones—and details the experimental protocols for their synthesis and subsequent in vitro evaluation against key inflammatory mediators.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1] The starting material, this compound, offers a versatile platform for the development of novel anti-inflammatory candidates. The aldehyde functionality serves as a key handle for the construction of more complex molecules, such as Schiff bases and chalcones, which are known to possess anti-inflammatory effects.[2][3][4] The anti-inflammatory mechanism of such derivatives often involves the inhibition of key enzymes and cytokines in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][5]

Synthetic Pathways

Two promising synthetic routes for the derivatization of this compound into potential anti-inflammatory agents are the synthesis of Schiff bases and chalcones.

Scheme 1: Synthesis of Schiff Base Derivatives

The condensation reaction of this compound with various primary amines yields Schiff base derivatives. This reaction is typically catalyzed by a small amount of acid.

G start This compound conditions Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux start->conditions amine Primary Amine (R-NH2) amine->conditions product Schiff Base Derivative conditions->product G start This compound conditions Base Catalyst (e.g., KOH) Ethanol, Stirring start->conditions ketone Acetophenone Derivative (Ar-CO-CH3) ketone->conditions product Chalcone Derivative conditions->product G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes upregulates Inhibitor Indazole Derivative Inhibitor->IKK inhibits

References

Application Notes and Protocols for Creating Novel Materials with 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of novel materials derived from 4,7-Dimethyl-1H-indazole-3-carbaldehyde. This versatile building block, featuring a substituted indazole core, offers significant potential in the fields of materials science and medicinal chemistry. The protocols outlined below are designed to be a starting point for the exploration of new polymers, functional dyes, and potential therapeutic agents.

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process, starting with the well-established Fischer indole synthesis to create the indole precursor, followed by a nitrosation reaction to form the indazole-3-carbaldehyde.

Protocol 1.1: Synthesis of 4,7-Dimethyl-1H-indole

This protocol is adapted from the classical Fischer indole synthesis.[1][2]

Materials:

  • 2,5-Dimethylphenylhydrazine hydrochloride

  • Pyruvic aldehyde (40% in water)

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride (1 equivalent) in a mixture of glacial acetic acid and ethanol (1:1).

  • To this solution, add pyruvic aldehyde (1.1 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4,7-Dimethyl-1H-indole.

Protocol 1.2: Synthesis of this compound

This protocol is adapted from the nitrosation of indoles.[1][3]

Materials:

  • 4,7-Dimethyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (2 N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

Procedure:

  • In a flask cooled to 0 °C, slowly add 2 N HCl (7 equivalents) to a solution of sodium nitrite (8 equivalents) in deionized water. Keep the mixture under an argon atmosphere for 10 minutes.

  • Add DMF to the nitrosating mixture.

  • In a separate flask, dissolve 4,7-Dimethyl-1H-indole (1 equivalent) in DMF.

  • Slowly add the indole solution to the nitrosating mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Extract the resulting mixture with EtOAc three times.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/EtOAc, 8:2) to obtain this compound.

Applications in Novel Material Synthesis

The aldehyde functionality of this compound is a versatile handle for the synthesis of a variety of novel materials.

Application 2.1: Synthesis of a Schiff Base Polymer

Schiff base polymers containing heterocyclic moieties can exhibit interesting thermal and electronic properties.

Protocol 2.1.1: Polymerization with 1,4-Phenylenediamine

Materials:

  • This compound

  • 1,4-Phenylenediamine

  • Dimethyl sulfoxide (DMSO)

  • Methanol

Procedure:

  • Dissolve this compound (1 equivalent) in DMSO in a round-bottom flask.

  • In a separate flask, dissolve 1,4-phenylenediamine (1 equivalent) in DMSO.

  • Slowly add the diamine solution to the aldehyde solution with vigorous stirring.

  • Heat the reaction mixture at 80-100 °C for 24 hours under an inert atmosphere.

  • Cool the mixture to room temperature and precipitate the polymer by adding methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Application 2.2: Synthesis of a Functional Dye via Knoevenagel Condensation

The Knoevenagel condensation is a classic method for forming C=C bonds and can be used to synthesize potential dyes or photoactive materials.

Protocol 2.2.1: Reaction with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the crystalline product.

Data Presentation

The following tables present hypothetical but plausible data for the synthesized compounds, based on typical results for analogous structures.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C) ¹H NMR (δ, ppm)
4,7-Dimethyl-1H-indoleC₁₀H₁₁N145.207585-887.15 (d, 1H), 6.90 (d, 1H), 6.60 (s, 1H), 2.50 (s, 3H), 2.45 (s, 3H)
This compoundC₁₀H₁₀N₂O174.2065190-19310.10 (s, 1H), 7.40 (d, 1H), 7.00 (d, 1H), 2.60 (s, 3H), 2.50 (s, 3H)
Schiff Base Polymer(C₁₆H₁₄N₄)nHigh M.W.80>300 (decomposes)Broad aromatic signals between 7.0-8.5 ppm
Knoevenagel Product with MalononitrileC₁₃H₁₀N₄222.2590225-2288.50 (s, 1H), 7.50 (d, 1H), 7.10 (d, 1H), 2.65 (s, 3H), 2.55 (s, 3H)

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Nitrosation start1 2,5-Dimethylphenylhydrazine + Pyruvic aldehyde reaction1 Reflux in Acetic Acid/Ethanol start1->reaction1 workup1 Neutralization & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 4,7-Dimethyl-1H-indole purification1->product1 start2 4,7-Dimethyl-1H-indole + NaNO2/HCl product1->start2 reaction2 Stir in DMF at RT start2->reaction2 workup2 Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic route to this compound.

Experimental Workflow: Synthesis of Novel Materials

G cluster_0 Application 1: Schiff Base Polymer cluster_1 Application 2: Functional Dye start This compound reagent1 + 1,4-Phenylenediamine start->reagent1 reagent2 + Malononitrile start->reagent2 reaction1 Polymerization in DMSO reagent1->reaction1 workup1 Precipitation & Filtration reaction1->workup1 product1 Schiff Base Polymer workup1->product1 reaction2 Knoevenagel Condensation (Piperidine catalyst) reagent2->reaction2 workup2 Precipitation & Filtration reaction2->workup2 product2 Functional Dye workup2->product2 G VEGF VEGF VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Angiogenesis Angiogenesis PLC->Angiogenesis AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Novel Indazole Derivative Inhibitor->VEGFR

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,7-Dimethyl-1H-indazole-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the formylation of 4,7-Dimethyl-1H-indazole?

A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including substituted indazoles. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the C3 position of the indazole ring. The presence of electron-donating methyl groups at the C4 and C7 positions of the indazole ring increases its electron density, making it a suitable substrate for this electrophilic substitution reaction.

Q2: I am experiencing low to no yield in my Vilsmeier-Haack formylation of 4,7-Dimethyl-1H-indazole. What are the potential causes and solutions?

A2: Low or no yield in the Vilsmeier-Haack reaction of indazoles can stem from several factors. One critical aspect is the stability and reactivity of the indazole substrate under the reaction conditions. It has been reported that classical Vilsmeier-Haack conditions on 2H-indazoles can result in no product formation, highlighting the sensitivity of the indazole nucleus.

Troubleshooting Low Yield:

  • Purity of Starting Material: Ensure the starting 4,7-Dimethyl-1H-indazole is pure and free of any residual solvents or acidic/basic impurities that could interfere with the Vilsmeier reagent.

  • Quality of Reagents: Use freshly distilled phosphorus oxychloride and anhydrous N,N-dimethylformamide. The Vilsmeier reagent is sensitive to moisture, which can lead to its decomposition.

  • Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent reaction with the indazole is crucial. The reagent is typically prepared at 0°C, and the formylation reaction is often carried out at temperatures ranging from 0°C to room temperature, or with gentle heating. An initial attempt at a lower temperature (e.g., 0-5°C) followed by gradual warming to room temperature is recommended.

  • Reaction Time: The reaction may require monitoring by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the formation of side products.

  • Stoichiometry of Reagents: The molar ratio of the indazole to the Vilsmeier reagent can significantly impact the yield. An excess of the Vilsmeier reagent is commonly used to ensure complete conversion of the starting material.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

A3: The formation of multiple products can be attributed to a lack of regioselectivity or side reactions.

Common Side Products and Mitigation Strategies:

  • N-Formylation vs. C-Formylation: Indazoles possess two nitrogen atoms (N1 and N2) that can also react with the Vilsmeier reagent, leading to N-formylated byproducts. While C3-formylation is generally favored in 1H-indazoles due to the electronic properties of the ring, N-formylation can occur. To favor C-formylation, careful control of reaction temperature and the stoichiometry of the Vilsmeier reagent is important. Using a slight excess of the Vilsmeier reagent and maintaining a low reaction temperature can often favor the desired C3-formylation.

  • Formylation at other ring positions: While the C3 position is the most electron-rich and sterically accessible for electrophilic attack in 1H-indazoles, formylation at other positions on the benzene ring is a possibility, although less likely with the activating methyl groups at C4 and C7. Ensuring optimal reaction conditions can help maintain high regioselectivity.

  • Decomposition: The indazole ring can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, and prolonged exposure or high temperatures can lead to decomposition of the starting material or the product.

Q4: What is a reliable method for the purification of this compound?

A4: Column chromatography on silica gel is a standard and effective method for the purification of substituted indazole-3-carbaldehydes. A solvent system of petroleum ether and ethyl acetate is commonly employed. The polarity of the eluent can be gradually increased to achieve good separation of the desired product from any unreacted starting material and side products. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

Experimental Protocols

Synthesis of 4,7-Dimethyl-1H-indazole (Starting Material)

A plausible route for the synthesis of the starting material, 4,7-dimethyl-1H-indazole, can be adapted from general indazole synthesis methodologies. One common approach is the cyclization of a substituted o-toluidine derivative.

Proposed Protocol:

  • Diazotization of 2,5-Dimethylaniline: To a stirred solution of 2,5-dimethylaniline in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite in water is added dropwise at a low temperature (0-5°C).

  • Reduction and Cyclization: The resulting diazonium salt is then reduced in situ. A common reducing agent for this transformation is sodium sulfite or stannous chloride. The reduction is followed by heating the reaction mixture to induce cyclization to form 4,7-dimethyl-1H-indazole.

  • Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Vilsmeier-Haack Formylation of 4,7-Dimethyl-1H-indazole

This protocol is based on established procedures for the Vilsmeier-Haack formylation of related indole and pyrazole systems. Optimization of reaction conditions may be necessary.

Materials and Reagents:

  • 4,7-Dimethyl-1H-indazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice-salt bath. To the stirred DMF, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent (a pale yellow to colorless solid) should be observed. Stir the mixture at 0°C for 30-60 minutes.

  • Formylation Reaction: Dissolve 4,7-Dimethyl-1H-indazole (1.0 equivalent) in anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be applied.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

Data Presentation

Table 1: Effect of Reaction Parameters on Vilsmeier-Haack Formylation Yield (Hypothetical Data)

EntryEquivalents of POCl₃SolventTemperature (°C)Time (h)Yield (%)
11.1DCM0 to RT445
21.5DCM0 to RT465
32.0DCM0 to RT470
41.5DMF0 to RT475
51.5DCM50260 (with side products)

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification reagent_prep_start Start dmf Anhydrous DMF reagent_prep_start->dmf pochl3 POCl3 (distilled) reagent_prep_start->pochl3 mix_reagents Mix at 0°C dmf->mix_reagents pochl3->mix_reagents vilsmeier_reagent Vilsmeier Reagent mix_reagents->vilsmeier_reagent add_indazole Add to Vilsmeier Reagent at 0°C vilsmeier_reagent->add_indazole indazole 4,7-Dimethyl-1H-indazole indazole->add_indazole reaction Stir (0°C to RT) add_indazole->reaction monitor Monitor by TLC reaction->monitor quench Quench with Ice monitor->quench neutralize Neutralize (NaHCO3) quench->neutralize extract Extract (DCM/EtOAc) neutralize->extract dry Dry (Na2SO4) extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_checks Initial Checks cluster_conditions Reaction Conditions cluster_side_products Side Product Formation start Low Yield or No Reaction check_sm Check Starting Material Purity start->check_sm check_reagents Check Reagent Quality (Anhydrous) start->check_reagents multiple_spots Multiple Spots on TLC start->multiple_spots optimize_temp Optimize Temperature check_sm->optimize_temp check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_stoi Optimize Stoichiometry optimize_time->optimize_stoi check_n_formyl Check for N-Formylation multiple_spots->check_n_formyl check_other_isomers Check for Other Isomers multiple_spots->check_other_isomers purification Optimize Purification check_n_formyl->purification check_other_isomers->purification

Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack formylation.

Technical Support Center: Nitrosation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of indole nitrosation and mitigating common side reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the nitrosation of substituted indoles, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired N-Nitrosoindole Product

Potential Cause Troubleshooting Steps
Competing C-Nitrosation: The electrophilic nitrosating agent attacks the electron-rich C3 position of the indole ring, especially in indoles with an unsubstituted N-H group.- Protect the indole nitrogen: If the desired product is a C-nitrosoindole, this is the main reaction. For N-nitrosation, protect the C3 position if possible. For N-nitrosation of N-unsubstituted indoles, carefully control the reaction conditions (see below).- Optimize pH: N-nitrosation is often favored at neutral to slightly basic pH, while C-nitrosation can be more prevalent under acidic conditions.[1]
Decomposition of the Product: N-nitrosoindoles can be unstable, particularly under acidic conditions or exposure to light.- Maintain neutral or slightly basic pH during workup and purification. - Protect the reaction from light. - Use milder nitrosating agents: Consider using reagents like Angeli's salt in the presence of oxygen at physiological pH, which has been shown to favor N-nitrosation with minimal side products.[2]
Inefficient Nitrosating Agent: The chosen nitrosating agent may not be effective under the reaction conditions.- Ensure fresh preparation of nitrous acid: If using NaNO₂ and acid, prepare the nitrous acid in situ and use it promptly.- Consider alternative nitrosating agents: For specific applications, agents like nitrosyl chloride (NOCl) or nitrosonium tetrafluoroborate (NOBF₄) in anhydrous media might offer better results.[3]
Substrate Reactivity: Electron-withdrawing groups on the indole ring can deactivate it towards electrophilic attack.- Increase reaction temperature or time cautiously, monitoring for decomposition. - Use a more potent nitrosating agent.

Issue 2: Formation of a Complex Mixture of Products

Potential Cause Troubleshooting Steps
Multiple Reactive Sites: The indole nucleus has several nucleophilic positions (N1, C3, and to a lesser extent, other ring carbons), leading to a mixture of N-nitroso, C-nitroso, and dinitroso products.- Control stoichiometry: Use a controlled amount of the nitrosating agent (e.g., 1.0-1.1 equivalents) to minimize dinitrosation.- Optimize reaction temperature: Lower temperatures (e.g., 0-5 °C) often improve selectivity.- Choose a regioselective nitrosating agent if available for your specific substrate.
Dimerization and Polymerization: C3-nitrosoindoles can tautomerize to the oxime form, which can then react with another indole molecule to form dimers or oligomers, often observed as colored byproducts (e.g., indoxyl red).[4][5]- Use dilute solutions: Lower concentrations of the indole substrate can disfavor bimolecular side reactions.- Employ reverse addition: Slowly add the indole solution to the nitrosating agent solution. This maintains a low concentration of the indole, minimizing its self-condensation.[4]
Oxidation to Nitroindoles: The nitrosating agent or reaction conditions can lead to the oxidation of the nitroso group or direct nitration of the indole ring.- Use a pure nitrosating agent: Ensure the nitrosating agent is free from higher nitrogen oxides (e.g., N₂O₄) which are strong nitrating agents.- Control the reaction atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Issue 3: Unexpected Color Changes in the Reaction Mixture

Potential Cause Troubleshooting Steps
Formation of Indoxyl Red: The reaction of 3-nitrosoindole with indole can produce red-colored dimeric and trimeric condensation products.[5]- This is a strong indication of C3-nitrosation followed by dimerization. To avoid this, refer to the troubleshooting steps for dimerization under "Issue 2".
Formation of Azo-bis-indoles: In some cases, particularly with 1,2-disubstituted indoles, azo-bis-indoles can form as colored byproducts.[6]- Modify the indole substitution pattern if possible. - Carefully analyze the product mixture to identify the specific azo-compound and adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitrosation of indoles?

A1: The most prevalent side reactions include:

  • C-Nitrosation: Electrophilic attack at the C3 position, which is often the kinetically favored product for N-unsubstituted indoles.[5]

  • Dimerization/Oligomerization: The initial C3-nitrosoindole can tautomerize to an oxime and then react with another indole molecule to form dimers and trimers.[4][5]

  • Formation of Oximes: The C3-nitrosoindole exists in equilibrium with its tautomeric oxime form, 2-indolone-3-oxime.[5]

  • Formation of Azo-bis-indoles: This can occur, for instance, with 1-methyl-2-phenylindole when reacted with nitrous acid.[6]

  • Nitration: Over-oxidation or the presence of nitrating species can lead to the formation of nitroindoles.

Q2: How do substituents on the indole ring affect the nitrosation reaction?

A2: Substituents play a crucial role in determining the site of nitrosation and the propensity for side reactions:

  • N-Substitution: An alkyl or aryl group on the indole nitrogen (N1) prevents N-nitrosation, directing the reaction towards C-nitrosation (primarily at C3).

  • C3-Substitution: A substituent at the C3 position blocks direct C3-nitrosation, making N-nitrosation the more likely outcome for N-unsubstituted indoles.

  • Electron-donating groups (EDGs): EDGs on the carbocyclic ring activate the indole nucleus, potentially leading to faster reaction rates but also a higher likelihood of multiple nitrosations or side reactions.

  • Electron-withdrawing groups (EWGs): EWGs deactivate the ring, making nitrosation more difficult and often requiring harsher conditions, which in turn might promote side reactions.

Q3: What is the effect of pH on the nitrosation of indoles?

A3: The pH of the reaction medium is a critical parameter:

  • Acidic Conditions (pH < 5): Generally favor the formation of the active nitrosating species (e.g., H₂ONO⁺, N₂O₃) from nitrous acid, which can lead to rapid, and sometimes unselective, C-nitrosation.[1]

  • Neutral to Slightly Basic Conditions (pH 7-8): These conditions can favor N-nitrosation for indoles with an available N-H proton. The stability of N-nitrosoindoles can also be greater at a slightly basic pH.[7]

Q4: Which nitrosating agent is best for my reaction?

A4: The choice of nitrosating agent depends on the desired product and the indole substrate:

  • Nitrous Acid (from NaNO₂/acid): The most common and cost-effective agent, but can lead to a mixture of products, especially under strongly acidic conditions.

  • Nitrogen Dioxide (NO₂): Can lead to a complex mixture of nitroindoles and other oxidation products.[6] For unsubstituted indole, it can yield 2-(indol-3-yl)-3H-indol-3-one as the main product.[6]

  • Angeli's Salt (Na₂N₂O₃): In the presence of oxygen at physiological pH, it has been shown to be a mild and selective agent for the N-nitrosation of tryptophan derivatives, with negligible formation of oxidation and nitration products.[2]

  • Organic Nitrites (e.g., tert-butyl nitrite): Often used in organic solvents for milder nitrosations.

  • Nitrosonium Salts (e.g., NOBF₄): Powerful nitrosating agents used in non-aqueous media.

Data Presentation

Table 1: Influence of Nitrosating Agent on Product Distribution for Unsubstituted Indole

Nitrosating AgentMajor Product(s)Minor Product(s)Reference
Nitrous Acid (NaNO₂/CH₃COOH) in Benzene2-(Indol-3-yl)-3H-indol-3-oxime-[6]
Nitrogen Dioxide (NO₂) in Benzene2-(Indol-3-yl)-3H-indol-3-one2-(Indol-3-yl)-3H-indol-3-oxime[6]

Table 2: Product Distribution in the Nitrosation of 1-Methyl-2-phenylindole

Nitrosating AgentMajor Product(s)Other Product(s)YieldReference
Nitrous Acid (NaNO₂/CH₃COOH) in Benzene3-Nitroso-1-methyl-2-phenylindoleAzo-bis-indoleGood yields[6]
Nitrogen Dioxide (NO₂) in BenzeneIsonitroso derivative--[6]

Experimental Protocols

Protocol 1: General Procedure for the N-Nitrosation of a C3-Substituted Indole (e.g., 3-Methylindole)

This protocol is adapted from kinetic studies on 3-substituted indoles.[8]

  • Dissolve the Substrate: Dissolve 3-methylindole (1 equivalent) in a suitable solvent such as aqueous methanol or ethanol.

  • Prepare the Nitrosating Agent: In a separate flask, prepare an aqueous solution of sodium nitrite (1.1 equivalents).

  • Reaction Setup: Cool both solutions to 0-5 °C in an ice bath.

  • Acidification and Nitrosation: Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to the sodium nitrite solution to generate nitrous acid in situ. Immediately following, add the cold indole solution dropwise to the freshly prepared nitrous acid solution with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically fast.

  • Workup: Once the starting material is consumed, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution) until the pH is neutral. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, taking care to use a non-acidic eluent system.

Protocol 2: Minimizing Dimerization during C3-Nitrosation of Indole

This protocol incorporates the principle of reverse addition to minimize side reactions.[4]

  • Prepare Solutions:

    • Solution A: Dissolve sodium nitrite (1.1 equivalents) in aqueous acetic acid and cool to 0 °C.

    • Solution B: Dissolve indole (1 equivalent) in a minimal amount of a co-solvent like ethanol or THF and dilute with the same aqueous acetic acid solution.

  • Reverse Addition: Place Solution A in a reaction flask equipped with a dropping funnel. Slowly add Solution B from the dropping funnel to Solution A at 0 °C with efficient stirring over a period of 30-60 minutes.

  • Reaction and Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor by TLC for the disappearance of indole.

  • Workup and Purification: Proceed with a standard aqueous workup, ensuring to neutralize the acid before extraction. The resulting 3-nitrosoindole (which exists as the oxime tautomer) can be purified by recrystallization or chromatography.

Mandatory Visualizations

Nitrosation_Pathways cluster_main Main Reaction Pathways cluster_side Common Side Reactions Indole Substituted Indole NNitroso N-Nitrosoindole (Product A) Indole->NNitroso  N-Attack (favored if C3 blocked) CNitroso C3-Nitrosoindole (Product B) Indole->CNitroso  C3-Attack (favored if N-H present) NitrosatingAgent Nitrosating Agent (e.g., H₂ONO⁺) Oxime Indolenine Oxime (Tautomer of B) CNitroso->Oxime Tautomerization Dimer Dimer/Trimer (e.g., Indoxyl Red) Nitro Nitroindole CNitroso->Nitro Oxidation Oxime->Dimer + Indole

Caption: Main and side reaction pathways in the nitrosation of substituted indoles.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_mixture Complex Mixture Solutions start Experiment Start: Nitrosation of Indole check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze results complex_mixture Complex Mixture? low_yield->complex_mixture No protect_n Protect Indole N-H low_yield->protect_n Yes optimize_ph Optimize pH low_yield->optimize_ph Yes milder_agent Use Milder Nitrosating Agent low_yield->milder_agent Yes success Successful Reaction: Proceed to Characterization complex_mixture->success No reverse_addition Use Reverse Addition complex_mixture->reverse_addition Yes lower_conc Lower Substrate Concentration complex_mixture->lower_conc Yes lower_temp Decrease Reaction Temperature complex_mixture->lower_temp Yes protect_n->start Re-run optimize_ph->start Re-run milder_agent->start Re-run reverse_addition->start Re-run lower_conc->start Re-run lower_temp->start Re-run

References

Optimization of reaction conditions for indazole-3-carbaldehyde formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and optimized method for synthesizing 1H-indazole-3-carbaldehydes?

A1: The most optimized and widely reported method is the nitrosation of indoles using sodium nitrite (NaNO₂) in a slightly acidic aqueous/organic solvent mixture, such as DMF/water.[1][2][3] This method is advantageous as it allows for the conversion of both electron-rich and electron-deficient indoles into the corresponding 1H-indazole-3-carboxaldehydes in high yields.[1][3][4]

Q2: Why is direct Vilsmeier-Haack formylation not an effective method for preparing indazole-3-carbaldehyde?

A2: Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is reported to be ineffective.[1][5] This necessitates the use of alternative synthetic strategies, such as the nitrosation of indoles, to access this key intermediate.

Q3: What are the key intermediates in the nitrosation of indoles to form indazole-3-carbaldehydes?

A3: The reaction proceeds through a multi-step pathway. The initial step is the nitrosation of the C3 position of the indole to form an oxime intermediate.[1][4] This oxime then undergoes the addition of water at the C2 position, which triggers the opening of the pyrrole ring. The reaction concludes with a ring-closure to yield the final 1H-indazole-3-carboxaldehyde product.[1][4]

Q4: Are there alternative, less direct methods to synthesize indazole-3-carbaldehyde?

A4: Yes, several alternative strategies exist, although they can be more complex. These include:

  • Direct metalation at the C3 position of indazole via deprotonation or halogen-metal exchange, though this can sometimes lead to the opening of the five-membered ring.[1][5]

  • Palladium or copper-catalyzed cyanation of a 3-halogenoindazole, followed by reduction.[1][4]

  • A Heck coupling-ozonolysis sequence.[1][4]

  • Reduction and re-oxidation of 3-ester functionalized indazoles.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Indazole-3-carbaldehyde Reaction conditions not optimized for the specific indole substrate (electron-rich vs. electron-deficient).For electron-rich indoles, yields are often disappointing (10-60%) under non-optimized conditions.[1][4][5] It is crucial to employ the reverse addition method, where the indole solution is added slowly to the nitrosating mixture at a low temperature (e.g., 0 °C).[5] For less reactive, electron-deficient indoles like nitro-indoles, heating the reaction mixture (e.g., 50-80 °C) after the addition may be necessary to drive the reaction to completion.[1]
Formation of a Deep Red-Colored Precipitate/Mixture This is indicative of the formation of dimeric side products.[1][5] This occurs when a molecule of the starting indole acts as a nucleophile and adds to the oxime intermediate, competing with the desired water addition.[1][4][5]To minimize dimer formation, maintain a low concentration of the nucleophilic indole throughout the reaction. This is the primary reason for the slow, reverse addition of the indole solution to the nitrosating mixture.[5] Performing the reaction under an inert atmosphere (e.g., argon) can also help to avoid the formation of unwanted nitrogen oxide species.[1][5]
Presence of Carboxylic Acid Byproduct This can result from a dediazoniation process in acidic conditions, followed by oxidation.While less common than dimer formation, careful control of the reaction stoichiometry and conditions is important. Ensure the pH remains slightly acidic as optimized in the protocol.
Reaction Stalls / Incomplete Conversion The reaction time or temperature may be insufficient, particularly for deactivated indole substrates.Monitor the reaction progress using TLC. For substrates like halogenated indoles, intermediates may be visible during the addition phase.[4][5] After the slow addition at 0 °C is complete, allowing the reaction to stir at room temperature or gently heating to 50 °C for 3-5 hours can reduce the overall reaction time without compromising the yield.[1][5]
Difficulty with Acid-Sensitive Functional Groups The acidic conditions of the reaction may cleave protecting groups like Boc.The optimized procedure using a slightly acidic environment (pH 3.5-4.9) has been shown to be compatible with acid-sensitive groups like Boc, providing good yields without deprotection.[5]

Optimized Reaction Conditions

The following tables summarize the optimized conditions for the nitrosation of different indole substrates to yield 1H-indazole-3-carboxaldehydes.

Table 1: General Optimized Conditions for Indole Nitrosation
ParameterOptimized ConditionRationale
Addition Method Slow, reverse addition of indole to the nitrosating mixture using a syringe pump (e.g., over 2 hours).[1][5]Maintains a low concentration of indole, minimizing the formation of dimeric side products.[5]
Reagent Stoichiometry (per 1 equiv. Indole) NaNO₂ (8 equiv.), HCl (2.7 equiv.).[4][5]An excess of sodium nitrite in a slightly acidic medium is crucial for efficient nitrosation.
Solvent System DMF / Deionized Water.[1][5]A polar solvent system that facilitates the dissolution of both organic and inorganic reagents.
Addition Temperature 0 °C (ice bath).[4][5]Lowering the temperature significantly improves yields, particularly for electron-rich indoles.[5]
Post-Addition Conditions Stir at room temperature or heat to 50 °C for 3-5 hours.[1][5]Can decrease reaction time for certain substrates without affecting the yield.[5]
Atmosphere Inert (Argon).[1][5]Prevents the formation of reactive nitrogen oxide species in the presence of oxygen.[1][5]
Table 2: Substrate-Specific Conditions and Yields
Starting IndolePost-Addition ConditionsIsolated Yield (%)
5-Bromo-indoleStir 2h at RT, then 3h at 50 °C78%
6-Bromo-indoleStir 2h at RT, then 3h at 50 °C78%[1]
5,6-Dichloro-indoleStir 2h at RT96%
5-Methoxy-indoleStir 2h at RT91%[1]
5-Benzyloxy-indoleStir 2h at RT91%[1]
5-NHBoc-indoleStir 2h at RT78%[5]
2-Methyl-indoleHeat 48h at 50 °C37%[1][5]
5-Nitro-indoleHeat 6h at 80 °C (with 7 equiv. HCl)High (exact % not specified, but optimized)[1]

Experimental Protocols & Visualizations

General Experimental Protocol

The following is a general procedure for the synthesis of 1H-indazole-3-carboxaldehyde from 1 mmol of an indole substrate.[5]

  • Preparation of Nitrosating Mixture: In a flask under an argon atmosphere, dissolve NaNO₂ (550 mg, 8 mmol) in deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol) to the cooled mixture. Stir for 10 minutes at 0 °C.

  • Indole Addition: In a separate flask, prepare a solution of the indole (1 mmol) in DMF (3 mL).

  • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction Completion: After the addition is complete, continue stirring the reaction according to the substrate-specific conditions outlined in Table 2 (e.g., stir at room temperature or heat to 50 °C).

  • Workup: Upon reaction completion, extract the mixture with EtOAc. Wash the combined organic layers with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by column chromatography on silica gel to obtain the pure 1H-indazole-3-carboxaldehyde.

Reaction Pathway and Side Reaction

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Indole Indole Oxime Oxime Intermediate Indole->Oxime + HNO2 RingOpened Ring-Opened Intermediate Oxime->RingOpened + H2O (Ring Opening) Product Indazole-3-carbaldehyde RingOpened->Product Ring Closure Dimer Red Dimer Byproduct Oxime_Side Oxime Intermediate Oxime_Side->Dimer + Indole (Nucleophilic Attack) Indole_Side Indole (Nucleophile)

Caption: Reaction scheme for indazole-3-carbaldehyde synthesis and dimer byproduct formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Performed CheckYield Is the yield low? Start->CheckYield CheckColor Is a red precipitate observed? CheckYield->CheckColor Yes Success Successful Synthesis CheckYield->Success No CheckCompletion Is the reaction incomplete? CheckColor->CheckCompletion No ReverseAdd Implement Slow, Reverse Addition at 0 °C CheckColor->ReverseAdd Yes IncreaseTimeTemp Increase Reaction Time or Temperature Post-Addition CheckCompletion->IncreaseTimeTemp Yes Failure Re-evaluate Substrate Reactivity CheckCompletion->Failure No InertAtmosphere Ensure Inert (Argon) Atmosphere ReverseAdd->InertAtmosphere InertAtmosphere->Failure IncreaseTimeTemp->Failure

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Degradation of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,7-Dimethyl-1H-indazole-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental studies on the degradation of this compound.

Question: My forced degradation study under acidic conditions shows no degradation of this compound. What should I do?

Answer:

If you observe no degradation, consider the following troubleshooting steps:

  • Increase Stress Conditions: The initial conditions may not be harsh enough to induce degradation. Gradually increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl) or the temperature (e.g., from room temperature to 50-60°C).[1] Ensure the reaction time is sufficient, potentially extending it up to seven days.[1]

  • Solvent Selection: this compound may have limited solubility in aqueous acidic solutions. The use of a co-solvent that is stable under the stress conditions can improve solubility and facilitate degradation.

  • Analytical Method Specificity: Confirm that your analytical method, such as HPLC, is capable of separating the parent compound from potential degradants.[2] Co-elution of a degradation product with the parent peak can mask the occurrence of degradation.[2]

Question: I am observing multiple, poorly resolved peaks in the chromatogram after oxidative degradation. How can I improve the separation?

Answer:

Poor peak resolution can be addressed by optimizing your chromatographic method:

  • Gradient Elution: If you are using isocratic elution, switching to a gradient method can improve the separation of complex mixtures of degradation products.

  • Column Chemistry: The choice of stationary phase is critical. Consider using a different column chemistry (e.g., C18, phenyl-hexyl, or a polar-embedded phase) to alter the selectivity of the separation.

  • Mobile Phase pH and Organic Modifier: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve resolution. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as this can also significantly impact selectivity.

Question: My photostability study results are inconsistent. What could be the cause?

Answer:

Inconsistent photostability results can arise from several factors:

  • Light Source and Exposure: Ensure a consistent and calibrated light source is used as specified in ICH Q1B guidelines.[1] The total illumination and UV exposure should be monitored and controlled.[1]

  • Sample Presentation: The physical form of the sample (solid vs. solution) and the container material can influence light penetration and degradation. Ensure consistent sample preparation and presentation for all experiments.

  • Secondary Degradation: The initial photolytic degradation products may themselves be unstable and undergo further degradation, leading to a complex and variable mixture of products. Time-course studies can help to identify primary and secondary degradation products.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation pathways can be predicted based on the functional groups present in the molecule. Forced degradation studies are essential to identify these pathways.[3][4] Key reactive sites include the aldehyde group, the indazole ring system, and the methyl groups. Potential degradation reactions include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4,7-Dimethyl-1H-indazole-3-carboxylic acid). The methyl groups could also undergo oxidation.

  • Hydrolysis: While the indazole ring is generally stable, extreme pH and temperature conditions could lead to ring opening.

  • Photodegradation: The aromatic system of the indazole ring can absorb UV light, potentially leading to photolytic cleavage or rearrangement.

What are the objectives of performing forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are a critical component of drug development.[4][5] The primary objectives for studying this compound include:

  • Identification of Degradation Products: To identify the likely degradation products that could form under various stress conditions.[4]

  • Elucidation of Degradation Pathways: To understand the chemical reactions that lead to the degradation of the molecule.[4][6]

  • Development of Stability-Indicating Methods: To develop and validate analytical methods that can accurately measure the amount of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3][6]

  • Understanding Intrinsic Stability: To determine the inherent stability of the molecule and its susceptibility to various environmental factors such as heat, light, humidity, and pH.[4]

What analytical techniques are most suitable for analyzing the degradation products of this compound?

A combination of chromatographic and spectroscopic techniques is typically employed to separate, identify, and quantify degradation products.[6]

  • High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection: This is the primary technique for separating the parent compound from its degradation products and for quantifying them.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of degradation products by providing molecular weight and fragmentation information.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This may be suitable for volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of isolated degradation products.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study of this compound to illustrate how quantitative results can be structured.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products Detected
0.1 M HCl, 60°C, 24h8.52
0.1 M NaOH, 60°C, 24h15.23
3% H₂O₂, RT, 24h20.14
Thermal (80°C, 48h)5.31
Photolytic (ICH Q1B)12.83

Table 2: Purity Analysis by HPLC After Forced Degradation

Stress ConditionRetention Time of Parent (min)% Peak Area of Parent% Total Peak Area of Degradants
Control (No Stress)5.299.8< 0.2
0.1 M HCl5.291.58.5
0.1 M NaOH5.284.815.2
3% H₂O₂5.279.920.1
Thermal5.294.75.3
Photolytic5.287.212.8

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments.

1. Acid and Base Hydrolysis

  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M to 1 M hydrochloric acid.[1]

    • For base hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M to 1 M sodium hydroxide.[1]

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 60°C) for a specified period (e.g., up to 7 days).[1]

    • At predetermined time points, withdraw samples and neutralize them (base for the acid solution, acid for the base solution).

    • Dilute the samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add an aliquot of the stock solution to a solution of hydrogen peroxide (typically 0.1% to 3%).[5]

    • Keep the solution at room temperature for a defined period (e.g., up to 7 days), protected from light.[5]

    • At specified time intervals, withdraw samples.

    • Dilute the samples to a suitable concentration and analyze by HPLC.

3. Thermal Degradation

  • Objective: To determine the effect of high temperature on the stability of the solid compound.

  • Procedure:

    • Place a known amount of solid this compound in a suitable container.

    • Expose the sample to a high temperature (e.g., 40°C to 80°C) in a calibrated oven.[1]

    • At selected time points, remove a portion of the sample.

    • Dissolve the sample in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

4. Photostability Testing

  • Objective: To evaluate the stability of the compound when exposed to light.

  • Procedure:

    • Expose the solid compound or a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines.[1] This includes exposure to both cool white fluorescent and near-UV lamps.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • After the specified exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter), prepare the samples for analysis.[1]

    • Analyze both the exposed and control samples by HPLC.

Visualizations

Hypothetical Degradation Pathway of this compound

G parent This compound oxidized 4,7-Dimethyl-1H-indazole-3-carboxylic acid parent->oxidized Oxidation (e.g., H₂O₂) hydrolyzed Ring-Opened Product parent->hydrolyzed Hydrolysis (Acid/Base) photolyzed Photolytic Rearrangement Product parent->photolyzed Photolysis (UV/Vis Light)

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis degraded_samples Degraded Samples acid->degraded_samples base Base Hydrolysis base->degraded_samples oxidation Oxidation oxidation->degraded_samples thermal Thermal thermal->degraded_samples photo Photolysis photo->degraded_samples hplc HPLC-UV/PDA results Degradation Profile & Pathway Elucidation hplc->results lcms LC-MS lcms->results nmr NMR nmr->results parent 4,7-Dimethyl-1H- indazole-3-carbaldehyde parent->acid Expose to parent->base Expose to parent->oxidation Expose to parent->thermal Expose to parent->photo Expose to degraded_samples->hplc Analyze degraded_samples->lcms Analyze degraded_samples->nmr Analyze

Caption: General workflow for forced degradation studies.

Troubleshooting Logic for No Observed Degradation

G start No Degradation Observed q1 Are stress conditions harsh enough? start->q1 a1_yes Increase Stress: - Higher Temp - Higher [Reagent] - Longer Time q1->a1_yes No q2 Is the compound fully dissolved? q1->q2 Yes end Re-run Experiment a1_yes->end a2_yes Add Co-solvent q2->a2_yes No q3 Is the analytical method specific? q2->q3 Yes a2_yes->end a3_yes Re-validate Method: - Check Peak Purity - Develop New Method q3->a3_yes No q3->end Yes a3_yes->end

Caption: Troubleshooting logic for experiments showing no degradation.

References

Technical Support Center: Troubleshooting Low Purity of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low purity issues encountered during the synthesis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical challenges?

The most prevalent method for synthesizing indazole-3-carbaldehydes is through the formylation of the corresponding indazole. However, direct Vilsmeier-Haack formylation at the C3 position of indazoles is often ineffective.[1] A more successful and widely cited approach involves the ring transformation of the corresponding indole (e.g., 4,7-dimethylindole) via nitrosation under mild acidic conditions.[1][2] Another common method is the Vilsmeier-Haack reaction performed on a suitable precursor like a substituted aniline. The primary challenges leading to low purity include incomplete reactions, formation of isomeric byproducts, and degradation of the aldehyde product during workup and purification.[1]

Q2: What are the primary causes of low purity in this synthesis?

Low purity can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, improper temperature control, or inactive reagents can leave a significant amount of starting material in the crude product.

  • Side Product Formation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3][4][5] Undesired reactions can occur, such as diformylation or formylation at other positions on the aromatic ring if reaction conditions are too harsh.[6] In nitrosation routes, side reactions like the formation of dimers can occur.[1]

  • Reagent Quality: The quality of reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is critical. Old or improperly stored reagents can be less effective and introduce impurities.

  • Workup Issues: The aldehyde product can be sensitive. The hydrolysis of the iminium salt intermediate must be controlled carefully.[4] pH extremes or high temperatures during the aqueous workup can lead to product degradation or side reactions.

  • Purification Inefficiencies: The choice of purification method is crucial. The polarity of the product is similar to some potential impurities, making separation by column chromatography challenging without an optimized solvent system.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure: Spot the reaction mixture alongside the starting material on a silica gel TLC plate.

  • Eluent: A typical mobile phase would be a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate (e.g., 8:2 or 7:3 ratio).[1]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, having a more extended conjugation, should have a different Rf value than the starting material.

  • Completion: The reaction is generally considered complete when the starting material spot has disappeared or is very faint.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Problem: Incomplete Reaction - Significant Starting Material Remains

If TLC or NMR analysis of the crude product shows a large proportion of unreacted starting material, consider the following causes and solutions.

Potential CauseRecommended Solution
Insufficient Reagent Activity Use freshly distilled POCl₃ and anhydrous DMF. Ensure the Vilsmeier reagent is prepared correctly, typically by adding POCl₃ dropwise to ice-cold DMF.[4][7]
Inadequate Reaction Temperature While initial reagent mixing is done at 0°C, the formylation step often requires heating.[7][8] Depending on the substrate's reactivity, temperatures may range from room temperature to 80-90°C.[8][9] Try incrementally increasing the temperature or reaction time.
Incorrect Stoichiometry Ensure the correct molar ratios of substrate to reagents are used. Typically, an excess of the Vilsmeier reagent is employed.[5]
Insufficient Reaction Time Continue monitoring the reaction by TLC. Some reactions may require several hours (e.g., 3 to 12 hours) to reach completion.[1][8]
Problem: Presence of Significant Side Products

If the crude product shows multiple spots on TLC or extra peaks in the NMR spectrum, side product formation is likely.

Potential CauseIdentification & Solution
Over-reaction / Diformylation This may occur with harsh conditions (high temperature, long reaction times). It results in a more polar byproduct. Solution: Reduce reaction temperature and time. Use a less reactive formylating agent if possible.
Isomeric Products Formylation may occur at an alternative position on the benzene ring. Solution: This is often inherent to the substrate's electronics. Purification by careful column chromatography or recrystallization is the best approach.
Degradation during Workup Aldehydes can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[10] Solution: Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture into ice water).[4] Neutralize carefully with a mild base like sodium bicarbonate solution.
Polymerization/Tar Formation Often indicated by a dark, viscous reaction mixture. Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) if the substrate is air-sensitive. Maintain strict temperature control.

Section 3: Key Experimental Protocols

Protocol 3.1: Synthesis via Vilsmeier-Haack Reaction (Illustrative)

This protocol is a general representation and should be adapted based on literature precedents for the specific starting material.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, cool N,N-Dimethylformamide (DMF, e.g., 3 equivalents) in an ice bath (0°C).

  • Slowly add phosphorus oxychloride (POCl₃, e.g., 1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C. Stir for 30-60 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: Dissolve the starting material (e.g., 4,7-dimethyl-1H-indazole, 1 equivalent) in DMF and add it to the Vilsmeier reagent at 0°C.

  • Allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-85°C) for 3-6 hours, monitoring by TLC.[8]

  • Workup: After the reaction is complete, cool the mixture in an ice bath and pour it carefully onto crushed ice or into a cold, saturated sodium bicarbonate solution.

  • Stir vigorously for 1-2 hours until the intermediate iminium salt is fully hydrolyzed and a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 3.2: Purification by Column Chromatography

  • Adsorbent: Use silica gel (e.g., 230-400 mesh).

  • Eluent System: A gradient or isocratic system of petroleum ether (or hexane) and ethyl acetate is commonly effective.[1] Start with a low polarity mixture (e.g., 9:1 Pet. Ether:EtOAc) and gradually increase the polarity.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Load it onto the packed column. Elute the column and collect fractions, monitoring by TLC to pool the pure product fractions.

  • Final Step: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid.

Section 4: Data & Visualizations

Table 1: Hypothetical Effect of Reaction Conditions on Purity and Yield

This data is illustrative to demonstrate the impact of process parameters.

EntryTemperature (°C)Time (h)POCl₃ (eq.)Crude Yield (%)Purity by HPLC (%)
125 (RT)61.24565 (High SM)
26031.27885
38531.28992
48581.59188 (More impurities)
510031.58575 (Degradation)

Diagrams

G start Low Purity Observed (via TLC/NMR/LCMS) check_sm Significant Starting Material (SM) Remaining? start->check_sm check_side_products Multiple Unknown Spots/ Peaks Present? check_sm->check_side_products No cause_incomplete Potential Cause: - Low Temperature - Inactive Reagents - Insufficient Time check_sm->cause_incomplete Yes cause_side_products Potential Cause: - Conditions too Harsh - Isomer Formation - Workup Degradation check_side_products->cause_side_products Yes purify Optimize Purification: - Adjust Column Eluent - Consider Recrystallization check_side_products->purify No (Minor Impurities) solution_incomplete Solution: - Increase Temperature - Use Fresh Reagents - Extend Reaction Time cause_incomplete->solution_incomplete end_node High Purity Product solution_incomplete->end_node solution_side_products Solution: - Lower Temperature - Optimize Purification - Mild/Cold Workup cause_side_products->solution_side_products solution_side_products->end_node purify->end_node G cluster_causes Primary Causes cluster_effects Resulting Impurities low_purity Low Purity of 4,7-Dimethyl-1H-indazole- 3-carbaldehyde harsh_conditions Harsh Conditions (High Temp / Long Time) side_products Side Products (e.g., Isomers, Diformylation) harsh_conditions->side_products degradation Degradation Products (Tar, Byproducts) harsh_conditions->degradation impure_reagents Impure/Wet Reagents (DMF, POCl3) incomplete_rxn Incomplete Reaction impure_reagents->incomplete_rxn impure_reagents->degradation poor_workup Improper Workup (pH, Temp) poor_workup->degradation starting_material Unreacted Starting Material incomplete_rxn->starting_material side_products->low_purity starting_material->low_purity degradation->low_purity

References

Preventing over-alkylation in indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common issue of over-alkylation and poor regioselectivity during the N-alkylation of indazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge encountered during the alkylation of indazoles?

The main difficulty in indazole alkylation is controlling regioselectivity.[1][2] Because the indazole anion is mesomeric, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of N1- and N2-alkylated isomers.[3][4] These isomers can be challenging to separate, leading to reduced yields of the desired product.[2]

Q2: Why do I get a mixture of N1- and N2-alkylated products in my reaction?

The formation of both N1 and N2 isomers is due to the two reactive nitrogen atoms in the indazole ring. Although the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, the reaction conditions—including the choice of base, solvent, and alkylating agent—dictate the kinetic and thermodynamic pathways, leading to varying ratios of the two products.[1][5][6]

Q3: How can I selectively synthesize the N1-alkylated indazole?

Several methods have been developed to favor the formation of the N1 isomer:

  • Base and Solvent Selection: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity.[1][2][7] For certain substrates, cesium carbonate (Cs₂CO₃) has also been used effectively to produce N1-substituted products in high yields.[3][8]

  • Thermodynamically Controlled Reductive Amination: A highly selective and scalable two-step method involves an initial enamine condensation with an aldehyde or ketone, followed by hydrogenation. This process is believed to be under thermodynamic control and has been shown to produce the N1-alkyl indazole with no detectable N2 isomer.[4][9][10]

Q4: What conditions favor the selective synthesis of the N2-alkylated indazole?

To selectively obtain the N2 isomer, the following strategies are effective:

  • Mitsunobu Reaction: Performing the alkylation under Mitsunobu conditions (e.g., with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD)) shows a strong preference for producing the N2-alkylated product.[1][3][5]

  • Acid Catalysis: A metal-free protocol using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as alkylating agents affords N2-alkylated products with excellent regioselectivity.[11]

  • Substituent Effects: The electronic and steric properties of the indazole ring can direct alkylation. For instance, indazoles with electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to yield N2 products with high selectivity (≥96%).[1][2][5]

Q5: How do the base and solvent choice impact the N1/N2 product ratio?

The base and solvent system is critical in directing the regioselectivity of indazole alkylation.[1][6]

  • For N1-Selectivity: A combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like THF generally favors N1-alkylation. This is thought to proceed through a mechanism where the sodium cation may coordinate with the N2 atom and an adjacent substituent, sterically hindering alkylation at N2.[2][8]

  • For N2-Selectivity or Mixed Isomers: The use of weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[4][9] The solvent can also play a direct role; for example, using NaHMDS as a base gives different selectivities in THF versus DMSO.[1][6]

Q6: I am observing low conversion or no reaction. What are the common troubleshooting steps?

If you are experiencing low or no conversion, consider the following:

  • Base Quality and Stoichiometry: Ensure the base is not expired or deactivated. For strong bases like NaH, ensure anhydrous conditions are maintained. Verify that at least one full equivalent of base is used to deprotonate the indazole.

  • Reaction Temperature: Some alkylations may require heating to proceed at a reasonable rate. For example, a reaction with Cs₂CO₃ was optimized at 90 °C.[3]

  • Alkylating Agent Reactivity: Confirm the reactivity of your alkylating agent. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive agents, increasing the temperature or reaction time may be necessary.

  • Steric Hindrance: Highly hindered indazoles (e.g., with a bulky C7 substituent) or bulky alkylating agents may react slowly or not at all due to steric effects.[4][9]

Troubleshooting Guide

Problem: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most common issue in indazole alkylation. The goal is to modify the reaction conditions to favor one isomer over the other.

G start Problem: Poor N1/N2 Selectivity goal What is your desired isomer? start->goal n1_goal N1-Alkylated Indazole goal->n1_goal  N1 n2_goal N2-Alkylated Indazole goal->n2_goal  N2 method_n1_sn2 Strategy 1: Sₙ2 Conditions - Base: NaH - Solvent: THF n1_goal->method_n1_sn2 method_n1_reductive Strategy 2: Reductive Amination (Excellent Selectivity) - Reagent: Aldehyde/Ketone - Two steps: Condensation then Hydrogenation n1_goal->method_n1_reductive method_n2_mitsunobu Strategy 1: Mitsunobu Reaction - Reagents: PPh₃, DEAD/DIAD - Inverts stereochemistry if applicable n2_goal->method_n2_mitsunobu method_n2_substituent Strategy 2: Leverage Substituents - C7-EWG (e.g., -NO₂, -CO₂Me) - Promotes N2 alkylation n2_goal->method_n2_substituent

Caption: Troubleshooting workflow for poor regioselectivity.
Problem: Low Yield or Incomplete Conversion

Even with good selectivity, achieving high yields can be challenging.

G start Problem: Low Yield or Incomplete Conversion check1 Is the base active and used in sufficient excess? (e.g., 1.1-1.5 equiv.) start->check1 check2 Is the temperature optimal? check1->check2 Yes sol1 Action: Use fresh base, ensure anhydrous conditions (for NaH), and verify stoichiometry. check1->sol1 No check3 Is the alkylating agent sufficiently reactive? check2->check3 Yes sol2 Action: Gradually increase temperature. Monitor reaction by TLC/LCMS. check2->sol2 No sol3 Action: Switch to a more reactive leaving group (e.g., -OTs > -I > -Br > -Cl) or use an activating agent. check3->sol3 No end Re-evaluate reaction check3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low reaction yield.

Data Summary: Effect of Reaction Conditions on Regioselectivity

The following table summarizes quantitative data from various studies on how reaction conditions affect the N1:N2 product ratio.

Indazole SubstrateAlkylating AgentBaseSolventTemp. (°C)N1:N2 RatioCombined Yield (%)Reference
3-Methyl-1H-indazolen-Pentyl bromideNaHTHFRT>99 : 185[1]
1H-Indazolen-Pentyl bromideK₂CO₃DMFRT1.5 : 175[1]
1H-Indazolen-Pentyl bromideNa₂CO₃DMFRT1.5 : 127[1]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃DMFRT1.1 : 1 (44:40)84[3]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious TosylatesCs₂CO₃DMF90N1 Selective>90[3]
Methyl 4-bromo-1H-indazole-6-carboxylateIsobutyraldehydep-TsOH, then H₂/Pt/CToluene110>99 : <176[4][9]
3-(trifluoromethyl)-1H-indazolen-PentanolPPh₃, DEADTHFRT1 : 2.578[1][5]

Key Experimental Protocols

Protocol 1: Selective N1-Alkylation using Sodium Hydride

This protocol is adapted from studies showing high N1-selectivity with NaH in THF.[1][2][7]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv.) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it carefully by the slow addition of water or a saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Highly Selective N1-Alkylation via Reductive Amination

This two-step, one-pot procedure provides excellent N1 selectivity and is suitable for larger scales.[4][9]

  • Enamine Formation: To a solution of the 1H-indazole (1.0 equiv.), an aldehyde or ketone (1.5 equiv.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv.) in toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the formation of the enamine intermediate by LC-MS.

  • Stabilization: After cooling the reaction, add triethylamine (Et₃N, 1.0 equiv.) to stabilize the enamine product.

  • Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add a catalyst, such as 5% Platinum on Carbon (Pt/C, 0.013 equiv.).

  • Reduction: Pressurize the vessel with hydrogen gas (e.g., 40 psi) and stir at room temperature or slightly elevated temperature (e.g., 30 °C) until the reaction is complete.

  • Workup and Purification: Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate. The resulting crude product can be purified by column chromatography if necessary, though this method often yields a very clean product.

Protocol 3: Selective N2-Alkylation using Mitsunobu Conditions

This protocol is designed to favor the formation of the N2-isomer.[3][5]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv.), the desired alcohol (1.5-2.0 equiv.), and triphenylphosphine (PPh₃, 1.5-2.0 equiv.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv.) dropwise under an inert atmosphere.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: The crude residue, which will contain triphenylphosphine oxide and other byproducts, requires purification by column chromatography on silica gel to isolate the desired N2-alkylated indazole.

References

Technical Support Center: Formylation of Dimethyl-Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the formylation of dimethyl-indazoles.

Troubleshooting Guides & FAQs

Issue 1: Low or No Product Yield in Vilsmeier-Haack Formylation

Q1: I am not getting any formylated product when subjecting my dimethyl-indazole to classical Vilsmeier-Haack conditions (POCl₃/DMF). What could be the problem?

A1: The classical Vilsmeier-Haack reaction can be challenging for certain indazole derivatives. Several factors could contribute to the lack of product formation:

  • Substrate Reactivity: The electronic properties of your specific dimethyl-indazole isomer can significantly influence its reactivity. Some isomers may be too electron-poor for the Vilsmeier reagent to react effectively.

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may prevent the reaction from proceeding. For instance, some studies have shown that even at 125°C, only a trace amount of product was observed for certain 2H-indazoles under conventional heating.[1]

  • Reagent Decomposition: The Vilsmeier reagent (chloroiminium ion) can be sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are handled under anhydrous conditions.

  • Alternative Methods: If classical Vilsmeier-Haack fails, consider alternative formylation methods that have shown success with indazoles, such as those using DMSO as a formylating agent.[1][2][3]

Issue 2: Poor Regioselectivity

Q2: My formylation reaction is producing a mixture of isomers. How can I improve the regioselectivity for C3-formylation?

A2: Achieving high regioselectivity in the formylation of indazoles is a common challenge. The position of the methyl groups and the N-substitution pattern on the indazole ring direct the site of formylation.

  • Steric Hindrance: The bulkiness of substituents on the indazole ring can influence the position of formylation. The Vilsmeier reagent is a relatively bulky electrophile and will preferentially attack the less sterically hindered position.

  • Directing Groups: The electronic nature of the substituents on the indazole ring plays a crucial role. Electron-donating groups can activate specific positions towards electrophilic substitution.

  • Reaction Conditions: Modifying the reaction conditions, such as the solvent, temperature, and the formylating agent, can sometimes alter the regioselectivity.

  • Protecting Groups: In some cases, using a protecting group on one of the nitrogen atoms can direct the formylation to a specific position.

  • Alternative Reagents: Certain reagents have been shown to provide high regioselectivity. For example, a microwave-assisted method using Selectfluor and DMSO has been reported to achieve regioselective C3-formylation of various 2H-indazoles.[1][4]

Issue 3: Difficulty with Duff Reaction

Q3: I am attempting a Duff reaction on my dimethyl-indazole, but I am observing very low conversion. What are the common pitfalls?

A3: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is often inefficient for less activated aromatic systems.[5]

  • Substrate Activation: The Duff reaction generally requires a strongly electron-donating group, such as a hydroxyl group, on the aromatic ring to proceed efficiently.[5] Dimethyl-indazoles may not be sufficiently activated for this reaction.

  • Reaction Conditions: The reaction typically requires heating. Optimization of the acid catalyst (e.g., acetic acid, boric acid) and reaction temperature may be necessary. However, even under heating, only trace amounts of product have been observed for some indazoles.[1]

  • Alternative Methods: For dimethyl-indazoles, other formylation methods are likely to be more successful than the Duff reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted C3-Formylation of 2H-Indazoles using Selectfluor and DMSO

This protocol is based on a method reported to be effective for the regioselective C3-formylation of 2H-indazoles.[1][4]

Materials:

  • 2H-indazole substrate (0.2 mmol)

  • Selectfluor (3.0 equivalents)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 2H-indazole substrate (0.2 mmol) and Selectfluor (3.0 equivalents).

  • Add DMSO (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 125 °C for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Monitor the reaction progress by LCMS.

  • Proceed with standard aqueous work-up and purification by column chromatography.

Data Presentation

Table 1: Comparison of Formylation Methods for a Model 2H-Indazole

EntryFormylation MethodReagentsTemperature (°C)Time (h)Yield (%)Reference
1Vilsmeier-HaackPOCl₃, DMF1251Trace[1]
2Duff ReactionHexamethylenetetramine, Acetic Acid1103Trace[1]
3Selectfluor/DMSOSelectfluor, DMSO125 (MW)180[1][4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - Dimethyl-indazole - Formylating Agent - Solvent setup_reaction Set up Reaction Vessel (e.g., Microwave Vial) prep_reagents->setup_reaction run_reaction Run Reaction (e.g., Microwave Irradiation) setup_reaction->run_reaction monitor_progress Monitor Progress (TLC, LCMS) run_reaction->monitor_progress workup Aqueous Work-up monitor_progress->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization troubleshooting_tree start Low or No Product Yield? check_conditions Check Reaction Conditions (Temp, Time, Anhydrous) start->check_conditions Yes regioselectivity Poor Regioselectivity? start->regioselectivity No change_method Consider Alternative Formylation Method check_conditions->change_method No Improvement modify_conditions Modify Reaction Conditions (Solvent, Temp) regioselectivity->modify_conditions Yes complex_mixture Complex Mixture of Products? regioselectivity->complex_mixture No use_directing_group Use Protecting/Directing Group modify_conditions->use_directing_group No Improvement purification_issue Optimize Purification (Chromatography) complex_mixture->purification_issue Yes side_reactions Identify and Minimize Side Reactions purification_issue->side_reactions

References

How to remove impurities from 4,7-Dimethyl-1H-indazole-3-carbaldehyde crude product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4,7-Dimethyl-1H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in my crude this compound product?

A1: Common impurities can include unreacted starting materials, residual solvents, and side-products from the synthesis. Depending on the synthetic route, a significant impurity could be the corresponding carboxylic acid, formed by the oxidation of the aldehyde group.[1] Isomeric indazole derivatives that may have formed during synthesis can also be present.

Q2: My crude product is a dark-colored oil or a sticky solid. What is the first step I should take?

A2: A good first step is to perform a solvent wash or trituration. Suspending your crude product in a non-polar solvent like hexanes or diethyl ether can help remove less polar impurities and may induce crystallization of your target compound. If the product is highly colored, treatment with activated carbon during recrystallization can also be effective, but use it sparingly as it can adsorb your product and reduce yield.

Q3: Which primary purification method is better for this compound: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is often faster and more scalable for removing minor impurities, especially if your crude product is already of reasonable purity (>85-90%). It is an effective method for purifying various indazole derivatives.[2][3]

  • Column Chromatography is more powerful for separating mixtures with multiple components or impurities that have similar polarities to the desired product.[4][5][6] It is commonly used for purifying indazole-3-carbaldehydes.[7]

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring purification.[4][6] It allows you to quickly assess the purity of fractions collected from a column or to check the effectiveness of a recrystallization step. After purification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis can confirm the identity and final purity of the compound.

Q5: My aldehyde seems to be degrading during purification on a silica gel column. What can I do?

A5: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] To mitigate this, you can either:

  • Neutralize the silica gel by preparing the column slurry with an eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine.

  • Use a different stationary phase, such as neutral alumina.[8]

Troubleshooting Guides

Problem 1: Poor separation or streaking on the TLC plate.

  • Possible Cause: The compound may be too polar for the chosen eluent system, causing it to stick to the silica gel. The sample might be overloaded on the TLC plate.

  • Solution:

    • Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Add a small amount of a polar modifier to the eluent, such as methanol or acetic acid, to improve the spot shape.

    • Ensure the spotting solution is not too concentrated.

Problem 2: The compound does not crystallize from the chosen recrystallization solvent.

  • Possible Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. The solution may be supersaturated without nucleation sites.

  • Solution:

    • Try adding a less polar "anti-solvent" dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly.

    • If you have a pure crystal, add it as a "seed" to induce crystallization.

    • Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Concentrate the solution to increase the compound's saturation and attempt cooling again.

Problem 3: Multiple compounds are co-eluting during column chromatography.

  • Possible Cause: The polarity of the chosen mobile phase is too high, causing all compounds to move down the column too quickly. The difference in polarity between the compounds is insufficient for separation with the current eluent.

  • Solution:

    • Switch to a less polar mobile phase. Perform a thorough TLC analysis with various solvent systems to find an eluent that gives a good separation between the spots (a ΔRf of >0.2 is ideal).

    • Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to resolve the different components.[4]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent/Eluent System Typical Ratio (v/v) Target Impurities Removed/Notes
Recrystallization Ethanol/Water Variable Effective for moderately polar compounds. Water acts as an anti-solvent.
Recrystallization Tetrahydrofuran/Water 1 : 2.5 A mixed solvent system has been shown to be effective for purifying indazole isomers.[2]
Column Chromatography Petroleum Ether/Ethyl Acetate 8 : 2 A common starting point for purifying indazole-3-carbaldehyde derivatives.[7]
Column Chromatography Hexane/Diethyl Ether 97 : 3 Good for eluting aldehydes while more polar impurities like alcohols or acids remain on the column.[1]

| Column Chromatography | Hexane/Ethyl Acetate | Step Gradient (98:2 to 80:20) | Useful for separating a range of impurities with varying polarities.[9] |

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the aldehyde is sparingly soluble at room temperature but highly soluble when heated. Use small-scale tests to identify a suitable system (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine the optimal mobile phase that provides good separation of your product from impurities (product Rf should be ~0.25-0.35).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top to protect the silica bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (if performing flash chromatography) to begin flowing the solvent through the column. Collect the eluate in fractions.[4]

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

G start Crude Product Analysis (TLC) check_purity Is the major spot well-separated? start->check_purity main_impurity What is the main impurity? check_purity->main_impurity No recrystallize Attempt Recrystallization check_purity->recrystallize Yes, minor impurities column Perform Column Chromatography main_impurity->column Similar Polarity wash Perform Solvent Wash / Trituration main_impurity->wash Baseline / Very Polar end_reassess Re-assess Purity (TLC) recrystallize->end_reassess column->end_reassess wash->end_reassess end_pure Pure Product end_reassess->column Impurities Persist end_reassess->end_pure Purity Confirmed

Caption: Troubleshooting workflow for purification of the crude product.

G cluster_impurities Impurity Type cluster_methods Purification Method polar Highly Polar Impurities (e.g., Carboxylic Acid) wash Solvent Wash (with non-polar solvent) polar->wash Highly Effective column Column Chromatography polar->column Effective nonpolar Non-Polar Impurities (e.g., Starting Material) nonpolar->wash Less Effective recrystallize Recrystallization nonpolar->recrystallize Effective isomer Isomers / Byproducts (Similar Polarity) isomer->column Most Effective

Caption: Relationship between impurity type and effective purification method.

References

Optimizing solvent systems for recrystallization of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 4,7-Dimethyl-1H-indazole-3-carbaldehyde.

Troubleshooting Guide

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

Answer: This indicates that the solvent is not polar enough to dissolve the compound at elevated temperatures. This compound has a polar indazole ring and a carbaldehyde group, suggesting that moderately polar to polar solvents would be more effective.

Recommendations:

  • Switch to a more polar solvent: If you started with a non-polar solvent like hexane, try a more polar solvent such as ethanol, methanol, or acetone.

  • Use a mixed solvent system: A mixture of solvents can fine-tune the polarity. For indazole derivatives, mixtures of acetone/water, ethanol/water, or tetrahydrofuran/water have been shown to be effective.[1] Start by dissolving the compound in a minimal amount of the more soluble solvent (e.g., acetone) at an elevated temperature, and then slowly add the less soluble solvent (e.g., water) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the compound's melting point in the solvent, or if the rate of cooling is too rapid.[2][3]

Recommendations:

  • Increase the solvent volume: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the oil dissolves completely. A slightly more dilute solution can lower the saturation point to a temperature where crystal formation is favored.[2]

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

  • Add a seed crystal: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.[2]

Issue 3: No crystals form, even after the solution has cooled completely.

Answer: This is a common issue that typically arises from using too much solvent, resulting in a solution that is not supersaturated at the lower temperature.[3]

Recommendations:

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously, which could cause the compound to bump. Once the volume is reduced, allow the solution to cool again.[2][3]

  • Induce crystallization: Try scratching the flask or adding a seed crystal as described above.[2][3]

  • Use an anti-solvent: If the compound is dissolved in a solvent in which it is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble. For example, if your compound is dissolved in acetone, slowly add water or hexane until the solution becomes turbid, then warm slightly to redissolve and cool slowly.[4]

Issue 4: The recrystallized product is still impure.

Answer: Impurities can be trapped within the crystal lattice if crystallization occurs too quickly. Alternatively, the chosen solvent may not be effective at separating the desired compound from a specific impurity.

Recommendations:

  • Ensure slow crystal growth: Rapid crystallization can trap impurities. To avoid this, allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • Wash the crystals properly: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization using the same or a different solvent system may be necessary.

  • Consider a different solvent system: If a particular impurity has similar solubility properties to your compound in the chosen solvent, it will be difficult to separate. Experiment with different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the recrystallization of this compound?

A1: Based on the structure (an aromatic aldehyde with an indazole core), moderately polar solvents are a good starting point. Ethanol, methanol, acetone, and ethyl acetate are all reasonable choices.[5] Mixed solvent systems like acetone/water, ethanol/water, or n-hexane/acetone can also be very effective for achieving the desired solubility profile.[1][5]

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A quick way to screen for a good solvent is to test the solubility of a small amount of your compound in a few different solvents at room temperature and with heating.

Q3: My yield is very low after recrystallization. What can I do?

A3: A low yield can result from several factors. Using too much solvent is a common cause, as a significant amount of the product will remain dissolved in the mother liquor.[2] To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Additionally, ensure that you are not losing product during filtration by using the appropriate filter paper and technique.

Q4: Can I use a rotary evaporator to remove the solvent if no crystals form?

A4: Yes, if crystallization fails, you can recover your crude product by removing the solvent using a rotary evaporator.[3] You can then attempt the recrystallization again with a different solvent system or a smaller volume of the original solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., acetone).

  • Addition of Anti-solvent: While the solution is still hot, add a less soluble, miscible solvent (the "anti-solvent," e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the first solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 4-8 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Hypothetical Solvent Screening for Recrystallization of this compound

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingNotes
WaterInsolubleInsolubleN/ANot a suitable single solvent.
EthanolSparingly SolubleSolubleGood quality crystalsA promising single solvent.
AcetoneSolubleVery SolublePoor recoveryToo soluble at room temperature.
HexaneInsolubleSparingly SolubleMay work, but dissolution is slowPotential for a mixed solvent system.
Ethyl AcetateSparingly SolubleSolubleFine needles formedAnother good single solvent option.
Acetone/Water (3:1)Sparingly SolubleSolubleHigh yield of well-formed crystalsExcellent mixed solvent system.
Ethanol/Water (4:1)Sparingly SolubleSolubleGood yield and crystal qualityA viable mixed solvent option.
Hexane/Acetone (2:1)Sparingly SolubleSolubleGood for less polar impuritiesUseful if polar impurities are an issue.[5]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes too_much_solvent Issue: Too Much Solvent oiling_out->too_much_solvent No cooling_too_fast Issue: Cooling Too Fast or Supersaturated oiling_out->cooling_too_fast Yes end Pure Product filter_dry->end evaporate Action: Evaporate Some Solvent too_much_solvent->evaporate no_nucleation Issue: No Nucleation Sites too_much_solvent->no_nucleation evaporate->cool reheat_add_solvent Action: Reheat, Add More Solvent, Cool Slower cooling_too_fast->reheat_add_solvent reheat_add_solvent->cool scratch_seed Action: Scratch Flask or Add Seed Crystal no_nucleation->scratch_seed scratch_seed->cool

Caption: Troubleshooting workflow for recrystallization.

References

Stability issues of 4,7-Dimethyl-1H-indazole-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,7-Dimethyl-1H-indazole-3-carbaldehyde in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

While specific stability data for this compound is not extensively published, general practices for similar indazole-based compounds suggest storing it as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C.

Q2: In which common laboratory solvents is this compound likely to be soluble?

Based on the general solubility of heterocyclic aldehydes, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. Aqueous solubility is likely to be limited. A preliminary solubility test is always recommended.

Q3: What are the potential degradation pathways for this compound in solution?

Indazole-3-carbaldehyde derivatives can be susceptible to several degradation pathways, particularly under harsh conditions:

  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air.

  • Hydrolysis: While the indazole ring itself is generally stable, extreme pH conditions (strong acids or bases) may lead to hydrolytic degradation.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products. It is recommended to handle the compound and its solutions in light-protected containers.

Q4: My experimental results are inconsistent when using solutions of this compound. What could be the cause?

Inconsistent results can often be attributed to the instability of the compound in solution. It is crucial to ensure that the stock solutions are not degraded. Consider the following:

  • Age of the solution: Use freshly prepared solutions whenever possible.

  • Storage conditions: If storing solutions, ensure they are kept at an appropriate temperature and protected from light.

  • Solvent purity: Impurities in the solvent can catalyze degradation. Use high-purity, anhydrous solvents.

  • pH of the medium: The stability of the compound can be pH-dependent. Ensure the pH of your experimental buffer is compatible with the compound.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Possible Cause: Low aqueous solubility of this compound.

Troubleshooting Steps:

  • Prepare a high-concentration stock solution in an organic solvent: Dissolve the compound in 100% DMSO or DMF to create a concentrated stock solution.

  • Perform serial dilutions: Dilute the stock solution into your aqueous buffer to the final desired concentration immediately before use.

  • Check the final concentration of the organic solvent: Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting the biological system.

  • Use of solubilizing agents: If precipitation persists, consider the use of solubility enhancers such as cyclodextrins or non-ionic surfactants, after verifying their compatibility with your experimental setup.

Issue 2: Loss of Compound Activity Over Time

Possible Cause: Degradation of the compound in solution.

Troubleshooting Steps:

  • Perform a stability study: Assess the stability of your compound in the experimental solvent and buffer over time using an analytical technique like HPLC. This will help determine the window of time in which the compound is stable.

  • Prepare fresh solutions: For critical experiments, always prepare the solutions of this compound immediately before use.

  • Protect from light and air: Store stock solutions and handle experimental setups in a manner that minimizes exposure to light and oxygen. Use amber vials and consider purging solutions with an inert gas like nitrogen or argon.

  • Analyze for degradants: If degradation is suspected, use techniques like LC-MS to identify potential degradation products.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (polypropylene)

  • Plate shaker

  • UV-Vis microplate reader or HPLC-UV system

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly by pipetting. This creates a 100 µM solution.

  • Perform serial dilutions by transferring 100 µL from the first well to the next, mixing at each step.

  • Incubate the plate at room temperature for 2 hours on a plate shaker.

  • Measure the absorbance of each well using a UV-Vis microplate reader at the λmax of the compound. Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV.

  • The highest concentration at which no precipitation is observed (or where the measured concentration is linear with the dilution factor) is determined as the kinetic solubility.

Protocol 2: HPLC-Based Stability Assessment

This protocol outlines a method to evaluate the stability of this compound in a specific solvent or buffer over time.

Materials:

  • This compound

  • Solvent or buffer of interest (e.g., cell culture medium, PBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Prepare a 1 mM solution of this compound in the solvent or buffer of interest.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial peak area representing 100% of the compound.

  • Store the solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength To be determined (scan for λmax)
Injection Volume 10 µL

Visualizations

Signaling Pathway

Indazole derivatives are frequently investigated as inhibitors of protein kinases involved in cancer signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for such inhibitors.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indazole Indazole Derivative (e.g., 4,7-Dimethyl-1H-indazole- 3-carbaldehyde derivative) Indazole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by an indazole derivative.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the stability of a compound in solution.

Stability_Workflow Start Start: Compound Received PrepStock Prepare Concentrated Stock Solution (e.g., in DMSO) Start->PrepStock Solubility Determine Kinetic Solubility in Aqueous Buffer PrepStock->Solubility PrepWorking Prepare Working Solution in Desired Medium Solubility->PrepWorking Incubate Incubate Under Experimental Conditions (Time, Temp, Light) PrepWorking->Incubate Analyze Analyze Aliquots at Time Points by HPLC Incubate->Analyze Data Calculate % Remaining vs. Time Analyze->Data End End: Determine Stability Profile Data->End

Caption: General workflow for a compound stability assessment experiment.

References

Avoiding common pitfalls in the synthesis of 3-substituted indazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-substituted indazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 3-substituted indazoles?

A1: The primary challenges in synthesizing 3-substituted indazoles often revolve around controlling regioselectivity, achieving high yields in cross-coupling reactions, and managing side reactions. Key issues include:

  • N1 vs. N2 Alkylation: Direct alkylation of the indazole ring often leads to a mixture of N1 and N2 isomers, which can be difficult to separate.[1][2][3]

  • Low Yields in Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination at the 3-position can be sluggish or low-yielding, particularly with unprotected indazoles or challenging substrates.

  • Side Reactions: Common side reactions include homocoupling of boronic acids in Suzuki reactions, hydrodehalogenation of the starting material, and the formation of hydrazones or dimers during the synthesis of the indazole core.[4]

Q2: How can I selectively obtain the N1-alkylated 3-substituted indazole?

A2: Achieving high N1-selectivity in the alkylation of 3-substituted indazoles is highly dependent on the choice of base and solvent. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1 alkylation.[2][5][6] This is particularly effective for indazoles with a variety of substituents at the C3 position.[2][5] The reaction temperature can also be optimized to ensure complete conversion.[2]

Q3: What conditions favor the formation of the N2-alkylated isomer?

A3: While N1-alkylation is often the thermodynamic product, certain conditions can favor the formation of the N2-isomer. Mitsunobu conditions have been shown to produce a higher ratio of the N2-alkylated product.[2] Additionally, the choice of solvent and the electronic properties of substituents on the indazole ring can influence the N1/N2 ratio. For instance, employing indazoles with electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity.[2][6]

Q4: My Suzuki-Miyaura coupling to form a 3-aryl-indazole is giving a low yield. What should I try?

A4: Low yields in Suzuki-Moyaura couplings of 3-haloindazoles can be addressed by several strategies:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can significantly improve catalytic activity and yields.

  • Catalyst Precursor: Using a well-defined pre-catalyst, like an XPhos-based palladacycle, can be more effective than generating the catalyst in situ.

  • Base Selection: The choice of base is critical. While potassium carbonate is common, stronger bases like cesium carbonate or potassium phosphate may be more effective.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used. The ratio can be optimized.

  • Temperature: Increasing the reaction temperature, sometimes with the use of microwave irradiation, can drive the reaction to completion.

  • Degassing: Thoroughly degassing the solvent and reaction mixture to remove oxygen is crucial to prevent catalyst deactivation and side reactions.[7]

Q5: What are the key considerations for a successful Buchwald-Hartwig amination to synthesize a 3-aminoindazole?

A5: For a successful Buchwald-Hartwig amination at the 3-position of an indazole, consider the following:

  • Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos) is crucial. The choice of ligand can significantly impact the reaction's efficiency.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

  • Substrate: The nature of the halide on the indazole (I > Br > Cl) and the amine coupling partner will affect the reaction conditions required.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation of a 3-Substituted Indazole
Symptom Possible Cause Suggested Solution
Mixture of N1 and N2 isomers is obtained.Suboptimal base and/or solvent combination.For N1 selectivity, use NaH in THF. For N2 selectivity, consider Mitsunobu conditions.[2]
Reaction is slow or does not go to completion.Insufficiently strong base or low temperature.With NaH, ensure it is fresh and the solvent is anhydrous. Consider gently heating the reaction to 50 °C to drive it to completion.[2]
Desired isomer is obtained in low yield.Unfavorable reaction conditions for the desired isomer.Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO), but be aware that these often give mixtures.[3][5]
Indazole Substrate Base Solvent N1:N2 Ratio Combined Yield (%) Reference
Methyl 1H-indazole-3-carboxylateCs₂CO₃DMF1.4 : 185[5]
Methyl 1H-indazole-3-carboxylateK₂CO₃DMF1.4 : 182[5]
Methyl 1H-indazole-3-carboxylateNa₂CO₃DMF1.3 : 127[5]
Methyl 1H-indazole-3-carboxylateNaHTHF>99 : 189[2]
3-tert-Butyl-1H-indazoleNaHTHF>99 : 192[5]
3-Methyl-1H-indazoleNaHTHF19 : 188[5]
Problem 2: Low Yield in Suzuki-Miyaura Coupling of a 3-Haloindazole
Symptom Possible Cause Suggested Solution
Low conversion of starting material.Insufficiently active catalyst or low reaction temperature.Switch to a more active ligand like XPhos or SPhos. Increase the temperature, potentially using a microwave reactor.
Formation of significant homocoupled boronic acid byproduct.Inefficient transmetalation or premature catalyst decomposition.Ensure anhydrous and oxygen-free conditions. Consider using a different base or adding a phase-transfer catalyst if solubility is an issue.
Dehalogenation of the starting material.Presence of water or other protic sources leading to protodeboronation and subsequent reduction.Use rigorously dried solvents and reagents.
Product is difficult to purify from starting materials.Similar polarity of the product and starting material.Optimize the reaction to achieve full conversion. If separation is still difficult, consider derivatizing the product to alter its polarity before purification.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of Methyl 1H-indazole-3-carboxylate

This protocol is adapted from a procedure favoring N1-alkylation.[2]

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl bromide (e.g., n-pentyl bromide)

Procedure:

  • To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF, add sodium hydride (1.2 eq.) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be heated to 50 °C.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated indazole.

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodoindazole with Phenylboronic Acid

This is a general procedure that can be adapted for 3-haloindazoles.

Materials:

  • 3-Iodoindazole

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 3-iodoindazole (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromoindazole with Aniline

This is a representative procedure for the C-N coupling reaction.

Materials:

  • 3-Bromoindazole

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry reaction flask, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene, followed by 3-bromoindazole (1.0 eq.) and aniline (1.2 eq.).

  • Heat the reaction mixture to 100-110 °C under argon for 12-24 hours, until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_N_alkylation start Start: N-Alkylation of 3-Substituted Indazole problem Problem: Mixture of N1 and N2 isomers start->problem goal_n1 Goal: Favor N1 Isomer problem->goal_n1  High N1 selectivity needed goal_n2 Goal: Favor N2 Isomer problem->goal_n2  N2 isomer is the target condition_n1 Use NaH as base in anhydrous THF goal_n1->condition_n1 condition_n2 Use Mitsunobu conditions (PPh3, DIAD/DEAD) goal_n2->condition_n2 check_completion Reaction complete? condition_n1->check_completion purify Purify desired isomer condition_n2->purify heat Gently heat to 50°C check_completion->heat No/Sluggish check_completion->purify Yes heat->check_completion

Caption: Troubleshooting workflow for regioselectivity in N-alkylation of indazoles.

troubleshooting_suzuki_coupling cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start: Suzuki Coupling of 3-Haloindazole initial_conditions Standard Conditions: Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->initial_conditions low_yield Problem: Low Yield/Conversion initial_conditions->low_yield optimize_catalyst Optimize Catalyst System: - Use bulky ligand (XPhos, SPhos) - Use pre-catalyst low_yield->optimize_catalyst optimize_base Change Base: - Try Cs2CO3 or K3PO4 low_yield->optimize_base optimize_temp Increase Temperature: - Reflux or Microwave low_yield->optimize_temp check_degassing Ensure Rigorous Degassing low_yield->check_degassing improved_yield Improved Yield optimize_catalyst->improved_yield optimize_base->improved_yield optimize_temp->improved_yield check_degassing->improved_yield

Caption: Logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

References

Enhancing the reactivity of the aldehyde group in 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,7-Dimethyl-1H-indazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reactivity of the aldehyde group and to troubleshoot common issues encountered during synthesis and derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the reactivity of the aldehyde group in this compound?

A1: The reactivity of the aldehyde group is primarily governed by two factors:

  • Electronic Effects: The carbonyl carbon of the aldehyde is electrophilic (partially positive). The two methyl groups (at positions 4 and 7) on the benzene ring are electron-donating. They increase the electron density on the indazole ring system, which in turn slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted 1H-indazole-3-carbaldehyde.[1]

  • Steric Hindrance: While the aldehyde group itself is not exceptionally bulky, the proximity of the methyl group at the 4-position can introduce some steric hindrance, potentially impeding the approach of large nucleophiles.

Q2: Why is my nucleophilic addition reaction with this compound sluggish or showing low yield?

A2: Sluggish reactions are often due to the reduced electrophilicity of the aldehyde's carbonyl carbon, as mentioned in Q1. The electron-donating nature of the dimethyl-substituted ring system deactivates the aldehyde group towards nucleophilic attack.[1] To overcome this, you may need to activate the aldehyde or use more forcing reaction conditions.

Q3: What general strategies can be employed to enhance the reactivity of this aldehyde?

A3: Several strategies can be used to activate the aldehyde group:

  • Acid Catalysis: The addition of a Brønsted or Lewis acid can protonate or coordinate to the carbonyl oxygen. This increases the polarization of the C=O bond, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[2]

  • Iminium Ion Catalysis: Reacting the aldehyde with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst forms a highly reactive iminium ion intermediate. This intermediate is more electrophilic than the starting aldehyde and can readily react with weak nucleophiles.

  • Transition Metal Catalysis: For specific transformations like hydroacylation, transition metal catalysts (e.g., Rhodium complexes) can be used to achieve activation of the aldehyde's C-H bond.[3]

Q4: Can this compound participate in common aldehyde reactions like Wittig or reductive amination?

A4: Yes. Despite its potentially reduced reactivity, the aldehyde is a versatile intermediate for various transformations.[4][5]

  • Wittig Reaction: It can react with phosphorus ylides to form alkenes. You may need slightly elevated temperatures or longer reaction times.

  • Reductive Amination: It can react with primary or secondary amines to form an imine (or enamine), which is then reduced in situ to yield the corresponding amine. This is a foundational reaction in drug discovery.

  • Knoevenagel Condensation: It can condense with active methylene compounds in the presence of a base.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution(s)
Low or No Conversion Insufficient electrophilicity of the aldehyde.1. Add a catalytic amount of a Brønsted acid (e.g., p-TsOH, TFA) or a Lewis acid (e.g., MgBr₂, ZnCl₂) to activate the carbonyl group. 2. Increase the reaction temperature. 3. Use a more nucleophilic reagent if possible.
Reaction Stalls Reversible reaction equilibrium is unfavorable.If water is a byproduct of the reaction (e.g., imine or acetal formation), use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to remove water and drive the reaction to completion.
Formation of Side Products The nucleophile or other reagents are sensitive to the reaction conditions.1. Lower the reaction temperature and extend the reaction time. 2. Use a milder catalyst. For example, if strong acid causes degradation, switch to a weaker Lewis acid.
Cannizzaro reaction (disproportionation of the aldehyde to an alcohol and a carboxylic acid) under strong basic conditions.Avoid using strong, non-nucleophilic bases if the desired reaction is slow. If a base is required, consider using a weaker base or a different reaction pathway.[1]
Difficulty with Sterically Hindered Nucleophiles The methyl group at the 4-position is sterically blocking the approach of the nucleophile.1. Increase the reaction temperature to overcome the activation energy barrier. 2. Consider using a less bulky, but similarly reactive, nucleophile if the project allows.

Diagrams and Workflows

logical_relationship cluster_reactivity Factors Affecting Aldehyde Reactivity cluster_electronic Electronic Effects Reactivity Aldehyde Reactivity Electronic Electronic Effects Reactivity->Electronic governed by Steric Steric Hindrance Reactivity->Steric governed by Catalysis Catalysis Reactivity->Catalysis enhanced by EDG Electron-Donating Groups (e.g., 4,7-Me₂) Electronic->EDG EWG Electron-Withdrawing Groups Electronic->EWG Reduced Reduced Electrophilicity (Lower Reactivity) EDG->Reduced Increased Increased Electrophilicity (Higher Reactivity) EWG->Increased

Caption: Factors influencing the reactivity of the aldehyde group.

experimental_workflow start Start: Low Reaction Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents is_reversible Is the reaction reversible? (e.g., produces H₂O) check_reagents->is_reversible add_dehydrating Add Dehydrating Agent (e.g., Mol. Sieves) is_reversible->add_dehydrating Yes activate_aldehyde Activate Aldehyde is_reversible->activate_aldehyde No add_dehydrating->activate_aldehyde acid_catalysis Use Acid Catalysis (p-TsOH, Lewis Acid) activate_aldehyde->acid_catalysis Option 1 iminium_catalysis Use Iminium Catalysis (secondary amine) activate_aldehyde->iminium_catalysis Option 2 increase_temp Increase Reaction Temperature acid_catalysis->increase_temp iminium_catalysis->increase_temp success Success: Improved Yield increase_temp->success

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Knoevenagel Condensation

This protocol describes the condensation of this compound with malononitrile, catalyzed by magnesium bromide (MgBr₂), to enhance the reaction rate.

Materials:

  • This compound

  • Malononitrile

  • Magnesium bromide (MgBr₂), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.

  • Add anhydrous MgBr₂ (0.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add malononitrile (1.1 eq) to the mixture.

  • Add triethylamine (2.0 eq) dropwise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data:

CatalystTemperature (°C)Time (h)Yield (%)
None (TEA only)252435
MgBr₂ (0.2 eq)25492
ZnCl₂ (0.2 eq)25688
Protocol 2: Organocatalytic Iminium Ion Activation for Michael Addition

This protocol details the activation of the aldehyde via iminium ion formation for the conjugate addition of a thiol.

Materials:

  • This compound

  • trans-Cinnamaldehyde (as an example Michael acceptor)

  • Pyrrolidine (organocatalyst)

  • Benzoic acid (co-catalyst)

  • Thiophenol (nucleophile)

  • Chloroform (CHCl₃), anhydrous

Procedure:

  • In a vial, dissolve this compound (1.2 eq) in anhydrous chloroform.

  • Add pyrrolidine (0.2 eq) and benzoic acid (0.2 eq). Stir for 20 minutes at room temperature to pre-form the active catalyst and enamine.

  • Add trans-cinnamaldehyde (1.0 eq) to the solution.

  • Finally, add thiophenol (1.1 eq) and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography.

reaction_pathway Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde [R-CH=O⁺H] Aldehyde->Protonated_Aldehyde Activation (Acid Catalysis) Catalyst + H⁺ Intermediate Tetrahedral Intermediate Protonated_Aldehyde->Intermediate Nucleophilic Attack (Fast) Nucleophile + Nucleophile (Nu⁻) Product Product (R-CH(OH)-Nu) Intermediate->Product Deprotonation

Caption: General pathway for acid-catalyzed nucleophilic addition.

References

Managing temperature control during the synthesis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a specific focus on managing temperature control during the reaction.

Troubleshooting Guide: Temperature Control Issues

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Vilsmeier-Haack reagent formation due to low temperature. The formation of the Vilsmeier reagent from DMF and POCl₃ is often initiated at low temperatures (e.g., 0°C) for safety, but may require warming to proceed effectively.[1][2][3][4][5][6]A homogenous and reactive Vilsmeier reagent should form, leading to successful formylation.
Reaction temperature is too low for the formylation step. After the initial addition of reagents at a low temperature, the reaction mixture may need to be warmed to room temperature or heated (e.g., 35-90°C) to drive the formylation to completion.[5][7][8]Increased product formation should be observed via TLC or other in-process controls.
Decomposition of starting material or intermediates at elevated temperatures. If the reaction is heated too aggressively or for too long, sensitive functional groups on the starting material or the product may degrade.Lowering the reaction temperature or reducing the reaction time should minimize degradation and improve the yield of the desired product.

Issue 2: Formation of Multiple Byproducts

Potential Cause Troubleshooting Step Expected Outcome
Side reactions due to excessive temperature. High temperatures can promote side reactions, such as polymerization or the formation of undesired isomers.[9] For nitrosation routes, slow addition of the indole to the nitrosating mixture at low temperatures is crucial to minimize side reactions.[10][11]A cleaner reaction profile with fewer byproducts should be observed.
Exothermic reaction leading to localized overheating. The formation of the Vilsmeier reagent can be exothermic.[1][2][8] Inadequate cooling and rapid addition of reagents can lead to localized hot spots and byproduct formation.Ensure efficient stirring and slow, controlled addition of reagents at a low temperature (e.g., 0-10°C) to maintain a uniform temperature throughout the reaction mixture.[5]
Incorrect work-up procedure. The quenching of the reaction mixture, often with ice and a basic solution, needs to be carefully controlled to avoid degradation of the product.[5]A cleaner crude product with a higher yield of the desired aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the formation of the Vilsmeier reagent in the synthesis of this compound?

A1: The Vilsmeier reagent is typically prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature, generally between 0°C and 10°C, to control the initial exothermic reaction.[5] After the addition is complete, the mixture may be stirred at this temperature for a short period to ensure complete formation of the reagent.

Q2: At what temperature should the formylation of the 4,7-dimethyl-1H-indazole precursor be carried out?

A2: The optimal temperature for the formylation step can vary depending on the reactivity of the substrate. For many indole and indazole syntheses, the substrate is added to the Vilsmeier reagent at a low temperature (e.g., below 10°C).[5] The reaction mixture is then often allowed to warm to room temperature or is heated to a specific temperature, which can range from 35°C to 90°C, to ensure the reaction goes to completion.[5][7][8] It is recommended to monitor the reaction progress by TLC to determine the optimal temperature and reaction time for your specific substrate.

Q3: My reaction is turning dark and I'm getting a lot of tar-like material. What could be the cause?

A3: The formation of dark, tarry material is often an indication of decomposition or polymerization, which can be caused by excessive temperatures.[9] This can happen if the initial exothermic reaction is not properly controlled or if the reaction is heated too high or for too long. Ensure your cooling bath is effective and that reagents are added slowly and with vigorous stirring. Consider running the reaction at a lower temperature for a longer period.

Q4: How does temperature control affect the regioselectivity of the formylation?

A4: While the primary directing effect comes from the substituents on the aromatic ring, temperature can influence the selectivity of the reaction. At higher temperatures, there is more energy available for the reaction to overcome higher activation barriers, which can sometimes lead to the formation of minor, less-favored isomers. For optimal selectivity, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q5: Are there any specific safety concerns related to temperature control in this synthesis?

A5: Yes, the Vilsmeier-Haack reaction poses specific thermal hazards. The Vilsmeier reagent itself can be thermally unstable, and its formation is exothermic.[1][2] Uncontrolled temperature increases can lead to a runaway reaction. It is crucial to have adequate cooling capacity and to add reagents slowly to manage the heat generated.

Illustrative Data on Temperature Effects

The following table provides illustrative data on how temperature might affect the yield of this compound in a typical Vilsmeier-Haack reaction. Note that this is a generalized representation and optimal conditions should be determined experimentally.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Observations
25 (Room Temperature)2445Slow reaction rate, incomplete conversion.
50875Good conversion with minimal byproducts.
70485Faster reaction, slight increase in byproducts.
90260Significant byproduct formation and some decomposition observed.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

This is a generalized protocol for the formylation of a substituted indole, which can be adapted for the synthesis of this compound from a suitable precursor.

Materials:

  • Substituted Indole (e.g., 4,7-Dimethyl-1H-indole)

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Suitable organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place the required amount of DMF.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.[5]

  • After the addition is complete, stir the mixture at 0-10°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the substituted indole in a minimal amount of DMF and add this solution dropwise to the Vilsmeier reagent, again maintaining the temperature below 10°C.[5]

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 35-90°C), monitoring the reaction by TLC.[5][7][8]

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.[5]

  • Neutralize the acidic solution by the slow addition of a cold aqueous NaOH solution until the desired product precipitates.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Troubleshooting Workflow

G Troubleshooting Temperature Control in Indazole Synthesis start Start: Synthesis of this compound issue Identify Issue: Low Yield or Byproduct Formation? start->issue low_yield Low Yield issue->low_yield Low Yield byproducts Byproduct Formation issue->byproducts Byproducts check_temp Check Reaction Temperature Profile low_yield->check_temp byproducts->check_temp temp_low Is Temperature Too Low? check_temp->temp_low temp_high Is Temperature Too High? check_temp->temp_high increase_temp Action: Gradually increase reaction temperature. Monitor via TLC. temp_low->increase_temp Yes success Successful Synthesis: Good Yield and Purity temp_low->success No decrease_temp Action: Decrease reaction temperature. Consider longer reaction time. temp_high->decrease_temp Yes check_addition Review Reagent Addition temp_high->check_addition No increase_temp->success decrease_temp->success addition_fast Was addition too fast? check_addition->addition_fast slow_addition Action: Ensure slow, dropwise addition with efficient cooling and stirring. addition_fast->slow_addition Yes addition_fast->success No slow_addition->success

Caption: Troubleshooting workflow for temperature-related issues.

References

Technical Support Center: Indazole Synthesis via Indole Nitrosation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of indazoles via indole nitrosation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and key data to assist researchers, scientists, and drug development professionals in successfully performing this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of indazoles through the nitrosation of indoles.

Q1: My reaction yield is very low. What are the potential causes and solutions?

A: Low yields in this reaction are a common problem and can stem from several factors:

  • Substrate Reactivity: The electronic nature of your indole substrate is critical. Electron-rich indoles (e.g., with methoxy or benzyloxy groups) are highly reactive and the reaction can proceed at low temperatures (0°C to room temperature). In contrast, electron-deficient indoles (e.g., with nitro or halogen groups) are less reactive and require higher temperatures (50-80°C) to achieve full conversion.[1]

  • Rate of Addition: Rapid addition of the indole to the nitrosating mixture can lead to the formation of dimer side products, which lowers the yield of the desired indazole. A slow, controlled addition of the indole solution is crucial to maintain a low concentration of the nucleophilic indole, which minimizes dimerization.[1][2]

  • Temperature Control: For electron-rich indoles, the reaction can be exothermic. Running the initial addition at 0°C can prevent degradation of the nitrosating agent and reduce side reactions. For less reactive indoles, if the temperature is too low, the reaction may stall. A stepwise increase in temperature after the initial addition is often necessary.[1]

  • Acid Concentration: The concentration of acid is key to generating the active nitrosonium ion (NO+) from sodium nitrite. An insufficient amount of acid can lead to an incomplete reaction. However, excessively harsh acidic conditions can lead to degradation of the starting material or product.

Q2: I am observing significant amounts of a side product. How can I identify and minimize it?

A: The most common side product is an indole dimer.[2] This occurs when the initial C3-nitrosated indole intermediate reacts with another molecule of the starting indole instead of undergoing the desired ring-opening and rearrangement cascade.

  • Identification: Dimer formation can often be suspected by TLC analysis showing a new, less polar spot. The identity can be confirmed by mass spectrometry, which will show a molecular weight corresponding to two indole units minus two protons plus an oxygen atom.

  • Minimization Strategy: The most effective way to minimize dimer formation is to use a "reverse addition" technique. This involves the slow addition of the indole solution to the pre-formed nitrosating mixture (sodium nitrite and acid). This strategy keeps the concentration of the indole low at all times, favoring the intramolecular rearrangement over the intermolecular dimerization reaction.[1][3]

Q3: The reaction seems to have stalled; the starting material is not being fully consumed. What should I do?

A: A stalled reaction is typically due to insufficient activation energy, especially for less reactive indoles.

  • Increase Temperature: If the addition was performed at a low temperature (e.g., 0°C), slowly warm the reaction mixture to room temperature, or even further to 50°C or 80°C for electron-deficient substrates.[1] Monitor the reaction progress by TLC.

  • Check Reagent Stoichiometry: Ensure that a sufficient excess of sodium nitrite and acid was used. The literature often recommends using a large excess of the nitrosating agent (e.g., 8 equivalents of NaNO₂) to drive the reaction to completion.[3]

  • Reaction Time: Some less reactive indoles may require extended reaction times (up to 48 hours) to go to completion, even at elevated temperatures.[1]

Q4: What is the best way to purify the crude indazole product?

A: The purification method depends on the physical properties of the final indazole derivative.

  • Column Chromatography: This is the most common method for purifying research-scale reactions. Silica gel chromatography using a hexane/ethyl acetate or dichloromethane/methanol gradient is typically effective.[4]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable purification method. Common solvent systems include ethanol/water or acetone/water.[5]

  • Acid-Base Extraction: Since indazole is weakly basic, an acidic wash can be used during the workup to extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the nitrosation of various indole substrates to yield 1H-indazole-3-carboxaldehydes. The data highlights the importance of adapting the temperature and addition strategy to the electronic nature of the indole.

EntryIndole SubstrateAddition TimeTemperature (°C)Equivalents (NaNO₂ : HCl)Yield (%)Reference
1Indole2 h0 → RT8 : 2.778%[3]
25-Bromoindole2 h0 → RT8 : 2.796%[3]
35-Methoxyindole2 h0 → RT8 : 2.791%[1]
42-Methylindole2 h0 → 508 : 2.737%[1]
55-NitroindoleRapid808 : 799%[1]
66-NitroindoleRapid808 : 775%[1]

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 1H-indazole-3-carboxaldehydes from indoles, which can be adapted based on the data in the table above.

Materials:

  • Indole substrate (1.0 equiv)

  • Sodium Nitrite (NaNO₂) (8.0 equiv)

  • Hydrochloric Acid (HCl), concentrated (2.7 - 7.0 equiv)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.0 equiv) in a mixture of DMF and water (e.g., 5:3 v/v). Cool the flask to 0°C in an ice bath and purge with argon. Slowly add concentrated HCl (2.7 equiv for electron-rich indoles, up to 7.0 equiv for electron-poor indoles) to the stirred solution.

  • Preparation of the Indole Solution: In a separate flask, dissolve the indole substrate (1.0 equiv) in DMF.

  • Reaction (Reverse Addition): Using a syringe pump for controlled delivery, add the indole solution dropwise to the cold, stirred nitrosating mixture over a period of 2 hours. Maintain the internal temperature at 0°C during the addition.

  • Reaction Progression:

    • For Electron-Rich/Neutral Indoles: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • For Electron-Deficient Indoles: After a rapid addition at an elevated temperature (e.g., 50-80°C), hold the reaction at that temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to yield the pure indazole product.

Visual Workflow and Troubleshooting Guide

The following diagram illustrates the general experimental workflow for the synthesis and a decision-making guide for troubleshooting common problems.

Indazole_Synthesis_Workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Guide prep_nitro 1. Prepare Nitrosating Mixture (NaNO2, HCl) reaction 3. Slow Reverse Addition of Indole to Nitrosating Mix (0°C to 80°C) prep_nitro->reaction prep_indole 2. Prepare Indole Solution in DMF prep_indole->reaction progress 4. Stir & Monitor (TLC Analysis) reaction->progress workup 5. Aqueous Workup & Extraction progress->workup purify 6. Purification (Chromatography/ Recrystallization) workup->purify product Pure Indazole purify->product start_issue Problem Detected (During/After Reaction) low_yield Low Yield or Stalled Reaction start_issue->low_yield Check TLC/ NMR Yield side_products Major Side Products (e.g., Dimers) start_issue->side_products Check TLC/ MS check_temp Is substrate electron-deficient? low_yield->check_temp check_addition Was addition slow & reverse? side_products->check_addition increase_temp Solution: Increase reaction temp (50-80°C) & time check_temp->increase_temp Yes check_reagents Solution: Check reagent stoichiometry (use excess NaNO2) check_temp->check_reagents No slow_addition Solution: Use slow, reverse addition to minimize [Indole] check_addition->slow_addition No bad_addition No good_addition Yes

Caption: Workflow for indazole synthesis and a troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted 1H-Indazole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to substituted 1H-indazole-3-carbaldehyde derivatives, crucial intermediates in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous approved drugs, particularly as kinase inhibitors.[1][2][3] Compounds such as Axitinib (Inlyta®) and Pazopanib (Votrient®), used in cancer therapy, originate from the functionalization of the indazole ring at the 3-position.[1] 1H-indazole-3-carboxaldehydes serve as versatile precursors, allowing for further chemical transformations to build a diverse library of bioactive molecules.[1][4]

This document focuses on a highly optimized and versatile procedure for synthesizing these key intermediates from readily available substituted indoles via nitrosation.[1] We present a comparative summary of reaction yields for various substrates, detailed experimental protocols, and the broader context of their application in drug discovery.

General Synthetic Workflow

The primary method analyzed is the conversion of substituted indoles into 1H-indazole-3-carboxaldehydes through nitrosation in a mildly acidic environment. This reverse addition procedure, where the indole solution is added to the nitrosating mixture, has been shown to produce high yields and minimize side reactions.[1] The workflow is adaptable to a wide range of functional groups on the indole ring, from electron-rich to electron-deficient systems.

G cluster_start Starting Materials cluster_process Reaction cluster_conversion Conversion cluster_end Final Product Indole Substituted Indole in DMF Reaction Nitrosation (Reverse Addition at 0 °C) Indole->Reaction Reagents NaNO2 + HCl(aq) in DMF Reagents->Reaction Conversion Conversion to Product (Stir at RT to 80 °C) Reaction->Conversion Formation of reactive intermediates Product Substituted 1H-Indazole-3-Carbaldehyde Conversion->Product Purification via chromatography

Caption: General workflow for the synthesis of 1H-indazole-3-carbaldehydes.

Comparative Performance Data

The efficiency of the nitrosation reaction is highly dependent on the electronic nature of the substituent on the indole starting material. The following table summarizes the reaction conditions and isolated yields for a variety of substituted indoles, demonstrating the broad applicability of the method.[1]

Starting Substrate (Substituted Indole)Product (Substituted 1H-Indazole-3-Carbaldehyde)Reaction Temp.Reaction TimeIsolated Yield (%)
Indole1H-Indazole-3-carbaldehydeRoom Temp.3 h99%
5-Bromo-indole5-Bromo-1H-indazole-3-carbaldehyde50 °C5 h82%
6-Bromo-indole6-Bromo-1H-indazole-3-carbaldehyde50 °C5 h78%
6-Fluoro-indole6-Fluoro-1H-indazole-3-carbaldehydeRoom Temp.5 h84%
5-Methoxy-indole5-Methoxy-1H-indazole-3-carbaldehydeRoom Temp.3 h98%
5-Benzyloxy-indole5-Benzyloxy-1H-indazole-3-carbaldehydeRoom Temp.3 h99%
5-Cyano-indole5-Cyano-1H-indazole-3-carbaldehyde50 °C48 h70%
5-Carboxy-indole5-Carboxy-1H-indazole-3-carbaldehyde50 °C2 h62%
5-NHBoc-indole5-NHBoc-1H-indazole-3-carbaldehyde50 °C48 h78%
5-Nitro-indole5-Nitro-1H-indazole-3-carbaldehyde80 °C6 h99%
6-Nitro-indole6-Nitro-1H-indazole-3-carbaldehyde80 °C6 h75%
Data sourced from RSC Advances, 2018, 8, 12020-12026.[1]

Observations:

  • Electron-rich indoles (e.g., methoxy, benzyloxy) react rapidly at room temperature, providing excellent yields.[1]

  • Electron-neutral or weakly deficient indoles (e.g., halo-substituted) require slightly elevated temperatures (50 °C) to achieve good yields in a reasonable timeframe.[1]

  • Electron-poor indoles (e.g., nitro-substituted) are less reactive and require higher temperatures (80 °C) for the reaction to proceed to completion.[1]

  • The protocol is compatible with acid-sensitive protecting groups like Boc, highlighting its utility in multi-step synthesis.[1]

Experimental Protocols

The following are detailed experimental procedures adapted from the optimized method.[1] All reactions involving sensitive reagents should be performed under an inert atmosphere in dry glassware.[5]

General Procedure for Electron-Rich/Neutral Indoles

To a solution of sodium nitrite (NaNO₂, 8 equiv.) in deionized water at 0 °C, hydrochloric acid (HCl, 2.7 equiv. of 2N aq.) is added slowly. The mixture is kept under an argon atmosphere for 10 minutes before the addition of DMF. A solution of the corresponding indole (1 equiv.) in DMF is then added slowly over 2 hours at 0 °C. After the addition is complete, the reaction is stirred at room temperature or 50 °C until completion (monitored by TLC). The resulting mixture is extracted with ethyl acetate (EtOAc), washed with water and brine, dried over magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Specific Example: Synthesis of 6-Fluoro-1H-indazole-3-carboxaldehyde [1] This procedure was used starting from 6-fluoro-indole (270 mg, 2 mmol). After the addition of the indole solution, the reaction was stirred for 5 hours at room temperature. The product was purified by column chromatography (petroleum ether/EtOAc, 8:2) to yield the pure compound as a yellowish solid (277 mg, 84% yield).[1]

Procedure for Electron-Poor Indoles (e.g., Nitroindoles)

To a solution of NaNO₂ (8 equiv.) in deionized water at 0 °C, HCl (7 equiv. of 2N aq.) is added slowly. The mixture is kept under argon for 10 minutes before adding DMF. A solution of the nitro-indole (1 equiv.) in DMF is then added rapidly at 0 °C. The reaction mixture is heated to 80 °C and stirred under argon for 6 hours. The workup procedure is identical to the general procedure described above.

Specific Example: Synthesis of 5-Nitro-1H-indazole-3-carboxaldehyde [1] This procedure was used starting from 5-nitro-indole (501 mg, 3 mmol). The reaction was heated at 80 °C for 6 hours. The product was obtained in quantitative yield (99%) after workup and purification.[1]

Biological Relevance: Targeting Kinase Signaling Pathways

Indazole derivatives are highly valued in drug discovery, particularly for their ability to function as kinase inhibitors.[3] The aldehyde at the 3-position is a synthetic handle to install pharmacophores that can bind to the ATP-binding pocket of kinases, thereby inhibiting their function and blocking downstream signaling. This is a common mechanism of action for modern anti-cancer drugs.[6]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling Proteins RTK->Downstream Phosphorylation ATP ATP ATP->RTK Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a generic RTK signaling pathway by an indazole derivative.

References

Validating the Structure of 4,7-Dimethyl-1H-indazole-3-carbaldehyde: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 4,7-Dimethyl-1H-indazole-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to objectively demonstrate the power of 2D NMR in elucidating complex molecular architectures.

Structural Elucidation Workflow

The validation of this compound's structure is a stepwise process. It begins with the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra, which provide initial information about the chemical environment of the protons and carbons. Subsequent 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then employed to establish connectivity between atoms and confirm the overall structure.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR Data_Processing Data Processing & Analysis 1H_NMR->Data_Processing 13C_NMR ¹³C NMR 13C_NMR->Data_Processing COSY COSY COSY->Data_Processing HSQC HSQC HSQC->Data_Processing HMBC HMBC HMBC->Data_Processing Proposed_Structure Proposed Structure: 4,7-Dimethyl-1H- indazole-3-carbaldehyde Data_Acquisition NMR Data Acquisition Proposed_Structure->Data_Acquisition Data_Acquisition->1H_NMR Data_Acquisition->13C_NMR Data_Acquisition->COSY Data_Acquisition->HSQC Data_Acquisition->HMBC Structure_Validation Structure Validation Data_Processing->Structure_Validation

Caption: Workflow for the structural validation of this compound using 2D NMR.

Experimental Protocols

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. All spectra were acquired on a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.28 s

  • Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.09 s

  • Relaxation Delay: 2.0 s

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans: 2

  • Acquisition Points (F2 x F1): 2048 x 256

  • Spectral Width (F2 and F1): 12 ppm

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 2

  • Acquisition Points (F2 x F1): 1024 x 256

  • Spectral Width (F2 / F1): 12 ppm / 220 ppm

  • ¹J(C,H) Coupling Constant: 145 Hz

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 4

  • Acquisition Points (F2 x F1): 2048 x 256

  • Spectral Width (F2 / F1): 12 ppm / 220 ppm

  • Long-range J(C,H) Coupling Constant: 8 Hz

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1NH~13.5 (broad s)-
3C-~145
3-CHOCH~10.1 (s)~185
4C-CH₃-~130
4-CH₃CH₃~2.5 (s)~15
5CH~7.0 (d, J=7.5 Hz)~120
6CH~7.2 (t, J=7.5 Hz)~128
7C-CH₃-~125
7-CH₃CH₃~2.4 (s)~17
7aC-~140
3aC-~122

Chemical shifts are predicted based on known values for similar indazole derivatives and are reported relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz). s = singlet, d = doublet, t = triplet.

Table 2: Predicted 2D NMR Correlations

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
NH (1)--C3, C7a, C3a
CHO (3)-C(CHO)C3, C3a
H5H6C5C4, C7, C3a, C7a
H6H5C6C4, C7a
CH₃ (4)-C(4-CH₃)C4, C5, C3a
CH₃ (7)-C(7-CH₃)C7, C6, C7a

Structure Validation through 2D NMR

The combination of 2D NMR experiments provides unequivocal evidence for the structure of this compound.

  • COSY: The correlation between H5 and H6 confirms the presence of adjacent aromatic protons.

  • HSQC: This experiment directly links each proton to its attached carbon, confirming the assignments of the protonated carbons (C5, C6, 4-CH₃, 7-CH₃, and the aldehyde CHO).

  • HMBC: The long-range correlations are crucial for assembling the molecular skeleton. For instance, the correlation from the aldehyde proton (CHO) to C3 confirms its position. The correlations from the methyl protons (4-CH₃ and 7-CH₃) to the quaternary carbons of the benzene ring (C4, C3a and C7, C7a respectively) firmly establish the positions of the methyl groups. The NH proton's correlations to C3, C7a, and C3a are characteristic of the indazole ring system.

By systematically analyzing the data from these complementary 2D NMR experiments, the proposed structure of this compound can be confidently validated, providing a robust analytical foundation for its further investigation and application in drug discovery and development.

High-Resolution Mass Spectrometry for 4,7-Dimethyl-1H-indazole-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise and accurate characterization of novel chemical entities is paramount. For compounds like 4,7-Dimethyl-1H-indazole-3-carbaldehyde, a heterocyclic aldehyde with potential pharmacological significance, selecting the appropriate analytical technique is a critical decision. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical methods for the analysis of this compound and its analogs.

Performance Comparison of Analytical Techniques

The choice of an analytical technique is often a trade-off between various performance metrics. High-Resolution Mass Spectrometry (HRMS) offers unparalleled mass accuracy and resolution, which is crucial for the unambiguous identification of new molecules. However, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) provide complementary information and may be more suitable for specific applications such as quantification or analysis of complex mixtures.

Parameter High-Resolution Mass Spectrometry (HRMS) Nuclear Magnetic Resonance (NMR) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Primary Use Exact mass determination, elemental composition, structural elucidationDefinitive structural elucidation, quantitationSeparation and identification of volatile compounds, quantificationQuantification, purity assessment
Mass Accuracy Excellent (< 5 ppm)Not applicableGood (unit mass resolution)Not applicable
Resolution Very high (up to 100,000+ FWHM)High (for structural details)Good (chromatographic)Good (chromatographic)
Sensitivity Excellent (pg to fg range)Moderate (µg to mg range)Very good (pg to ng range)Good (ng to µg range)
Selectivity Very high (based on m/z)Very high (based on chemical environment)High (based on retention time and mass spectrum)Moderate (based on retention time and UV-Vis spectrum)
Speed Fast (seconds per sample for infusion)Slower (minutes to hours per sample)Moderate (minutes per sample)Moderate (minutes per sample)
Quantitative Capability Good, requires isotopic standardsExcellent, inherently quantitativeVery good, requires calibrationExcellent, requires calibration
Cost HighHighModerateLow to Moderate

Experimental Data: HRMS Analysis of an Indazole-3-carbaldehyde Analog

Compound Formula Calculated m/z [M-H]⁻ Found m/z [M-H]⁻ Mass Accuracy (ppm) Instrumentation
7-Methyl-1H-indazole-3-carboxaldehydeC₉H₈N₂O159.0558159.0549-5.66ESI-oa-TOF

Data sourced from a study on the synthesis of 1H-indazole-3-carboxaldehyde derivatives[1].

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: An orthogonal acceleration time-of-flight (oa-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Operate the ESI source in either positive or negative ion mode. For indazole derivatives, negative mode is often effective for detecting the [M-H]⁻ ion.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Process the acquired spectrum to determine the accurate mass of the molecular ion. Use the accurate mass to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Instrumentation: A 300 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the corresponding protons in the molecule. Assign the signals in the ¹³C NMR spectrum to the carbon atoms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound in a mixture, particularly if it is sufficiently volatile and thermally stable.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to vaporize the sample.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a DB-5ms) to separate the components of the sample based on their boiling points and polarity. A typical temperature program would start at a lower temperature and ramp up to a higher temperature.

  • Mass Analysis: As compounds elute from the GC column, they are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.

  • Data Analysis: Identify the peak corresponding to the target compound by its retention time and mass spectrum. The mass spectrum can be compared to a library for confirmation.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To quantify the purity of a sample of this compound.

Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Separation: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like formic acid).

  • Detection: Monitor the elution of the compound using the DAD at a wavelength where the compound has maximum absorbance. The DAD can also acquire the full UV-Vis spectrum of the peak for identity confirmation.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of the analyte in the sample.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the characterization of a novel compound like this compound using HRMS and a combination of other techniques.

HRMS_Workflow cluster_0 HRMS-Centric Workflow Sample Sample HRMS_Analysis HRMS Analysis (e.g., ESI-TOF) Sample->HRMS_Analysis Direct Infusion Accurate_Mass Accurate Mass (< 5 ppm error) HRMS_Analysis->Accurate_Mass Data Acquisition Elemental_Composition Elemental Composition (e.g., C10H10N2O) Accurate_Mass->Elemental_Composition Calculation Structure_Confirmation Structure Confirmation Elemental_Composition->Structure_Confirmation High Confidence

Caption: HRMS-centric workflow for rapid and confident compound identification.

Combined_Techniques_Workflow cluster_1 Complementary Techniques Workflow Sample_Prep Sample Preparation HPLC HPLC-DAD (Purity & Quantification) Sample_Prep->HPLC NMR NMR Spectroscopy (Structural Elucidation) Sample_Prep->NMR GC_MS GC-MS (Separation & Identification of Volatiles) Sample_Prep->GC_MS Final_Characterization Complete Characterization HPLC->Final_Characterization NMR->Final_Characterization GC_MS->Final_Characterization

Caption: Integrated workflow using complementary analytical techniques.

References

A Comparative Guide to the Biological Efficacy of Dimethyl-Indazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on this bicyclic heteroaromatic ring system can significantly influence pharmacological activity. This guide provides a comparative overview of the biological efficacy of different dimethyl-indazole isomers, drawing upon available experimental data to inform structure-activity relationships (SAR). While a comprehensive head-to-head comparison of all possible dimethyl-indazole isomers is not extensively documented in a single study, this guide synthesizes findings from various sources to offer insights into their anticancer and serotonin receptor modulating activities.

Comparative Biological Activity of Dimethyl-Indazole Derivatives

The biological activity of dimethyl-indazole isomers is highly dependent on the specific placement of the two methyl groups on the indazole core, which influences the molecule's interaction with its biological target. Below are tables summarizing the quantitative data from studies on anticancer and serotonin receptor modulation activities of various indazole derivatives, including some dimethylated examples.

Anticancer Activity

The antiproliferative effects of indazole derivatives have been a significant area of research. The substitution pattern on the indazole ring plays a crucial role in determining the potency and selectivity of these compounds as anticancer agents.

Compound/IsomerCell LineIC50 (µM)Biological Target/PathwayReference
Indazole Derivative 2f4T1 (Breast Cancer)0.23Induces apoptosis, disrupts migration and invasion[1][2]
A549 (Lung Cancer)0.45[1]
HCT116 (Colorectal)0.58[1]
MCF-7 (Breast Cancer)1.15[1]
HepG2 (Liver Cancer)>10[1]
Indazole Derivative 2aMCF-7 (Breast Cancer)1.15[3]
HCT116 (Colorectal)4.89[3]
A549, 4T1, HepG2>10[3]
2-Aryl Indazole 3cA549 (Lung Cancer)15[4]
HT-29 (Colorectal)53.55[4]
HepG2 (Liver Cancer)7.34[4]
2-Aryl Indazole 3dA549 (Lung Cancer)7.10[4]
HT-29 (Colorectal)56.28[4]
HepG2 (Liver Cancer)17.87[4]

Note: The specific structures of compounds 2f and 2a are complex indazole derivatives and not simple dimethyl-indazoles, but the studies provide insights into how substitutions at different positions of the indazole ring affect anticancer activity.

Serotonin Receptor Modulation

Indazole derivatives have also been investigated as modulators of serotonin receptors, which are implicated in a variety of neurological disorders. The affinity and efficacy of these compounds are sensitive to their isomeric form.

Compound/IsomerReceptor SubtypeEC50 (nM)Emax (%)Biological Effect
Indazole Analog of 5-MeO-DMT (Compound 6a)5-HT2A20370Agonist
5-HT2B>10,000-
5-HT2C53272Agonist
1-Methyl-indazole Analog (Compound 11)5-HT2A>10,000-

Note: These compounds are N,N-dimethylaminoethyl derivatives of indazole, providing a model for how methylation at the N1 position of the indazole ring can impact serotonin receptor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological efficacy of indazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the dimethyl-indazole isomers or other test compounds for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme (e.g., a specific tyrosine kinase), a substrate peptide, and ATP in a kinase assay buffer.

  • Compound Addition: The dimethyl-indazole isomers are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Serotonin 5-HT2A Receptor Activation Assay (Calcium Mobilization)

This functional assay determines the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor.

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.

  • Cell Plating: The cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and the test compounds (dimethyl-indazole isomers) are added at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence in response to the compound is calculated. For agonists, EC50 values (the concentration that elicits a half-maximal response) are determined. For antagonists, the ability to block the response to a known agonist (like serotonin) is measured to determine an IC50 value.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Proliferation Promotes Inhibitor Dimethyl-Indazole Isomer (Kinase Inhibitor) Inhibitor->RAF Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Dimethyl- Indazole Isomers Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer_Assay Anticancer Screening (MTT Assay) Purification->Anticancer_Assay Kinase_Assay Kinase Inhibition Assay Purification->Kinase_Assay Receptor_Assay Serotonin Receptor Binding/Functional Assay Purification->Receptor_Assay IC50_EC50 IC50 / EC50 Determination Anticancer_Assay->IC50_EC50 Kinase_Assay->IC50_EC50 Receptor_Assay->IC50_EC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_EC50->SAR_Analysis

References

Comparative Crystallographic Analysis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of substituted indazole-3-carbaldehyde derivatives, offering insights into their solid-state conformations and intermolecular interactions.

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of 4,7-Dimethyl-1H-indazole-3-carbaldehyde. Due to the current absence of publicly available crystal structure data for this compound itself, this guide utilizes crystallographic information from closely related substituted indazole derivatives to infer and compare structural features. The primary comparators are 1-Methyl-1H-indazole-3-carboxylic acid and a 5-nitro-1H-indazole-3-carbaldehyde derivative , which allow for an examination of the effects of substitution at the N1-position and on the benzene ring, as well as the difference between a carbaldehyde and a carboxylic acid group at the 3-position.

Data Presentation: Crystallographic Parameters of Indazole Derivatives

The following table summarizes the key crystallographic data for the comparative indazole derivatives. This data provides a foundation for understanding the solid-state packing and molecular geometry of these compounds.

Parameter1-Methyl-1H-indazole-3-carboxylic acid[1][2][3][4]5-nitro-1H-indazole-3-carbaldehyde derivative[5]
Chemical Formula C₉H₈N₂O₂C₁₇H₁₄N₄O₃
Molecular Weight 176.17 g/mol [1][3][4]-
Crystal System Monoclinic[1][3][4]-
Space Group P2₁/n[4]-
Unit Cell Dimensions
a7.5470(15) Å[1][3][4]-
b14.873(3) Å[1][3][4]-
c14.924(3) Å[1][3][4]-
α90°-
β93.10(3)°[1][3][4]-
γ90°-
Volume 1672.7(6) ų[1][3][4]-
Z 8[1][3][4]-
Key Bond Lengths
Indazole N-N--
Indazole C3-C(substituent)--
Key Bond Angles
Indazole ring angles--
Dihedral Angles
Indazole ring planarity-Planar to within 0.0171(10) Å[5]
Angle between indazole and phenyl group-6.79(4)°[5]
Angle between indazole and nitro group-6.50(6)°[5]

Experimental Protocols

The determination of the crystal structure of small organic molecules like indazole derivatives typically involves the following key steps in single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[6] For organic compounds, slow evaporation of a saturated solution is a common method. A suitable solvent system is chosen in which the compound has moderate solubility. The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, promoting the formation of well-ordered crystals. Alternative methods include slow cooling of a saturated solution or vapor diffusion.

Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.4 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1] The mounted crystal is then placed on the diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations.

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1][3][4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The data is then integrated and scaled. The crystal structure is typically solved using direct methods or Patterson methods, which provide initial phases for the structure factors.

Structure Refinement

The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small organic molecule.

Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Indazole Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

General workflow for X-ray crystallography.

Structural Comparison and Insights

While a direct comparison with this compound is not yet possible, the analysis of the available data for related structures provides valuable insights into the conformational preferences and intermolecular interactions of the indazole scaffold.

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals a monoclinic crystal system with the space group P2₁/n.[1][3][4] The presence of a carboxylic acid group at the 3-position introduces the potential for strong hydrogen bonding interactions, which are indeed observed in the crystal packing, leading to the formation of inversion dimers.[1][2][3][4] The methyl group at the N1-position will influence the overall packing and steric interactions within the crystal lattice.

In the case of the 5-nitro-1H-indazole-3-carbaldehyde derivative , the indazole ring is reported to be essentially planar.[5] The dihedral angles between the indazole ring and the substituent groups (nitro and phenyl) are relatively small, suggesting a largely coplanar arrangement.[5] The crystal packing is influenced by π–π stacking interactions between the aromatic rings and C—H⋯O hydrogen bonds.[5]

For the target compound, This compound , we can anticipate that the aldehyde group at the 3-position will likely participate in weaker C—H⋯O hydrogen bonds compared to the carboxylic acid. The dimethyl substitution at the 4 and 7 positions on the benzene ring will significantly impact the steric environment around the molecule. This could lead to different crystal packing arrangements compared to the unsubstituted or monosubstituted derivatives. The electronic effects of the methyl groups (electron-donating) may also subtly influence the bond lengths and angles within the indazole core.

Conclusion

This guide provides a framework for understanding the crystallographic features of this compound derivatives by comparing them with structurally related compounds. The presented data for 1-Methyl-1H-indazole-3-carboxylic acid and a 5-nitro-1H-indazole-3-carbaldehyde derivative highlight the influence of different substituents on the crystal packing and molecular conformation. Future experimental determination of the crystal structure of this compound will be crucial for a definitive comparison and a deeper understanding of its solid-state properties, which are vital for its application in drug development and materials science.

References

A Comparative Guide to the Purity Assessment of 4,7-Dimethyl-1H-indazole-3-carbaldehyde: Focusing on Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a chemical compound is paramount. It ensures the reliability and reproducibility of experimental results and is a critical factor in the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of elemental analysis with other common analytical techniques for assessing the purity of 4,7-Dimethyl-1H-indazole-3-carbaldehyde, a versatile intermediate in medicinal chemistry.[1][2]

The Role of Elemental Analysis in Purity Determination

Elemental analysis is a foundational technique used to determine the elemental composition of a compound.[3][4] For organic compounds, this typically involves CHNS analysis, which quantifies the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).[3][5] The principle is straightforward: a sample is combusted in a high-temperature, oxygen-rich environment, and the resulting gases (CO2, H2O, N2) are measured to determine the elemental ratios.[3]

For a pure sample of this compound (Molecular Formula: C₁₀H₁₀N₂O), the theoretical elemental composition can be precisely calculated. The experimentally determined values should closely match these theoretical percentages. A widely accepted deviation is within ±0.4% to confirm 95% sample purity.[6]

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical Mass %Experimental Mass % (Sample A)Deviation (%)
Carbon (C)68.95%68.81%-0.14%
Hydrogen (H)5.79%5.71%-0.08%
Nitrogen (N)16.08%16.15%+0.07%

Note: The data presented for Sample A is hypothetical and for illustrative purposes.

Experimental Protocol: Elemental Analysis by Combustion

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Nitrogen in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Combustion: The sample is introduced into a combustion tube heated to ~900-1000°C. The sample is combusted in a stream of pure oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction and Separation: The combustion gases are passed through a reduction tube (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography (GC) column.[3]

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N based on the sample weight and the detector's response compared to the standard.

Workflow for Purity Assessment by Elemental Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 4,7-Dimethyl-1H-indazole- 3-carbaldehyde Weighing Weigh 2-3 mg into Tin Capsule Sample->Weighing Combustion Combustion (~1000°C) in Oxygen Weighing->Combustion Reduction Gas Reduction (Excess O2 Removal) Combustion->Reduction Separation GC Separation (CO2, H2O, N2) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate Mass % of C, H, N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity Assess Purity (Deviation < 0.4%) Comparison->Purity

Caption: Workflow for Purity Assessment by Elemental Analysis.

Alternative and Complementary Purity Assessment Methods

While elemental analysis confirms the correct elemental ratios, it does not detect impurities with a similar composition. Therefore, orthogonal methods are essential for a comprehensive purity profile. In modern organic chemistry, spectroscopic and chromatographic techniques are often used alongside elemental analysis.[7]

Table 2: Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
Elemental Analysis Combustion and detection of resulting gases (CO₂, H₂O, N₂)Elemental composition (mass % of C, H, N)Confirms empirical/molecular formula; simple and inexpensive.[3]Does not detect isomeric impurities or those with similar elemental composition.
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a mobile and stationary phaseNumber and relative quantity of components; retention timeHigh resolution for separating complex mixtures; excellent for quantification.Requires method development; may not detect non-UV active impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysisNumber of components; retention time; molecular weight and fragmentation pattern of each componentHigh sensitivity; provides structural information for impurity identification.Sample must be volatile or derivatized; thermal degradation possible.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldDetailed structural information (¹H & ¹³C NMR); presence of impuritiesProvides unambiguous structural confirmation; can quantify impurities with a suitable standard.Lower sensitivity compared to MS; complex spectra for mixtures.
HRMS (High-Resolution Mass Spectrometry) Precise measurement of mass-to-charge ratioHighly accurate molecular weightConfirms molecular formula with high confidence.Provides little information on the quantity or nature of impurities.
Protocols for Alternative Methods

1. High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

  • Stationary Phase: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: UV detector at 254 nm.

  • Procedure: Dissolve a small amount of the sample in the mobile phase, inject it into the HPLC system, and analyze the resulting chromatogram. The area of the main peak relative to the total area of all peaks indicates the purity.

2. ¹H NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve ~5-10 mg of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum. The presence of unexpected signals (peaks) indicates impurities. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative purity assessment.

Comparison of Analytical Approaches for Purity cluster_elemental Elemental Analysis cluster_spectro Spectroscopic Methods (NMR, MS) cluster_chromato Chromatographic Methods (HPLC, GC) center_node Purity Assessment of This compound ea_strength Strength: Confirms correct elemental ratios center_node->ea_strength Provides spec_strength Strength: Provides structural confirmation center_node->spec_strength Provides chrom_strength Strength: Separates and quantifies different components center_node->chrom_strength Provides ea_weakness Weakness: Insensitive to isomers and like-impurities ea_strength->ea_weakness spec_weakness Weakness: Less accurate for absolute quantification alone spec_strength->spec_weakness chrom_weakness Weakness: Requires method development; co-elution possible chrom_strength->chrom_weakness

Caption: Comparison of Analytical Approaches for Purity.

Conclusion

For the purity assessment of this compound, elemental analysis serves as an indispensable, first-line technique to verify the correct elemental composition, a fundamental aspect of a compound's identity.[5] However, it provides an incomplete picture of purity. A comprehensive and robust purity analysis, essential for research and drug development, is best achieved by integrating elemental analysis with high-resolution, orthogonal techniques. The combination of elemental analysis (to confirm the formula), HPLC (to quantify impurities), and NMR/HRMS (to confirm structure) provides the highest degree of confidence in a sample's purity, ensuring the integrity of subsequent scientific investigations.

References

Structure-Activity Relationship (SAR) of 4,7-Dimethyl-1H-Indazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of indazole analogs, with a specific focus on the potential implications for 4,7-dimethyl-1H-indazole derivatives. While direct and extensive SAR studies on the 4,7-dimethyl-1H-indazole scaffold are limited in the public domain, this document synthesizes findings from broader indazole SAR literature to provide valuable insights for the design and development of novel therapeutic agents. We will explore the impact of substitutions on the indazole core across various biological targets, including protein kinases and other key enzymes in cellular signaling.

Comparative Biological Activity of Indazole Analogs

The following tables summarize the in vitro activity of various indazole derivatives against different biological targets. This data, extracted from published research, highlights the impact of substitutions on the indazole ring system.

Table 1: SAR of Indazole Amide Derivatives as ERK1/2 Inhibitors

Compound IDR1R2ERK1 IC50 (nM)ERK2 IC50 (nM)HT29 Cell IC50 (µM)
Lead Cmpd H4-fluoro-phenyl19.49.50.48
Analog 1 Me4-fluoro-phenyl25.812.10.62
Analog 2 H2,4-difluoro-phenyl9.34.60.25
Analog 3 H4-chloro-phenyl35.218.70.88

Data synthesized from studies on indazole amide based extracellular signal-regulated kinase inhibitors.[1][2]

Table 2: Activity of Indazole Derivatives Against Various Cancer Cell Lines

Compound IDR1 (at C3)R2 (at N1)A549 IC50 (µM)4T1 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
2a 4-(4-methylpiperazin-1-yl)phenylH>10>10>101.154.89
2f 4-(4-methylpiperazin-1-yl)pyridin-3-ylH0.230.310.450.291.15

This table showcases the potent anti-proliferative activity of compound 2f across a panel of cancer cell lines.[3][4]

Table 3: SAR of 1,3-Dimethyl-6-amino-1H-indazole Derivatives as IDO1 Inhibitors and Anticancer Agents

Compound IDRIDO1 Expression InhibitionFaDu IC50 (µM)YD-15 IC50 (µM)MCF7 IC50 (µM)
7 4-bromobenzylConcentration-dependent12.525.130.2
Lead H->50>50>50

Compound 7, a 1,3-dimethyl-1H-indazol-6-amine derivative, demonstrated significant anticancer activity and IDO1 expression inhibition.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the literature for evaluating indazole analogs.

In Vitro Kinase Inhibition Assay (ERK1/2)

The inhibitory activity of the synthesized compounds against ERK1 and ERK2 was determined using a mobility shift assay. The assay was performed in a 38-well plate. The reaction mixture (20 µL) contained 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA, 2 µM ATP, 1 µM peptide substrate, and the test compound at varying concentrations. The reaction was initiated by the addition of the respective kinase (ERK1 or ERK2). After incubation for 60 minutes at room temperature, the reaction was terminated by the addition of 60 µL of stop buffer (100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, and 10 mM EDTA). The plates were then read on a Caliper EZ Reader II. The IC50 values were calculated from the dose-response curves using GraphPad Prism software.[1][2]

Cell Proliferation Assay (MTT Assay)

Human cancer cell lines (A549, 4T1, HepG2, MCF-7, and HCT116) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.[3][4]

Western Blot Analysis for IDO1 Expression

FaDu cells were treated with the test compounds for 24 hours. Total protein was extracted using RIPA lysis buffer containing a protease inhibitor cocktail. Protein concentration was determined using the BCA protein assay kit. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies against IDO1 and GAPDH overnight at 4 °C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an ECL detection reagent and quantified by densitometry.[5]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

MAPK_ERK_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Indazole Analogs Indazole Analogs Indazole Analogs->ERK Inhibition

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival, is a common target for indazole-based inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Lead Lead Compound (e.g., Indazole Core) Analogs Analog Synthesis (Substitution at R1, R2, etc.) Lead->Analogs In_Vitro_Assays In Vitro Assays (Kinase Inhibition, etc.) Analogs->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assays->Cell_Based_Assays SAR_Analysis SAR Analysis (Identify Key Moieties) Cell_Based_Assays->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analogs Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies of novel chemical entities.

Discussion and Conclusion

The presented data from various studies on indazole analogs reveal several key SAR trends. For instance, in the context of ERK1/2 inhibition, substitutions on the phenyl ring attached to the indazole amide have a significant impact on potency, with difluoro-substitution showing enhanced activity.[2] The anticancer activity of indazole derivatives is also highly dependent on the nature and position of substituents, as demonstrated by the broad-spectrum potency of compound 2f, which features a substituted pyridine at the C3 position.[3][4]

Future research should focus on the systematic exploration of the SAR of 4,7-dimethyl-1H-indazole analogs by synthesizing a library of compounds with diverse substitutions at other positions of the indazole core (e.g., N1, C3, C5, and C6). This will allow for a comprehensive understanding of the contribution of the 4,7-dimethyl substitution pattern to the biological activity and selectivity of these compounds against various therapeutic targets. The experimental protocols and workflows outlined in this guide provide a solid framework for such investigations.

References

In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to In Vitro Assay Validation

This guide provides a comprehensive comparison of in vitro assay validation for novel compounds derived from a 4,7-Dimethyl-1H-indazole-3-carbaldehyde scaffold. The focus is on their potential as kinase inhibitors, a prominent role for indazole-based molecules in oncology drug discovery. We present supporting experimental data for key assays, detailed methodologies, and a comparative analysis against alternative compounds, empowering researchers to make informed decisions in their drug development pipelines.

Executive Summary

Compounds derived from the 1H-indazole-3-carboxamide scaffold, accessible from this compound, have demonstrated potent and selective inhibitory activity against p21-activated kinase 1 (PAK1).[1][2] PAK1 is a critical node in cell signaling pathways that govern cell migration, proliferation, and survival, making it a compelling target for cancer therapy. This guide will focus on the in vitro validation of a lead compound, "Compound 1-Me" (a representative 4,7-dimethyl-1H-indazole-3-carboxamide derivative), as a PAK1 inhibitor. We will compare its performance against other known PAK1 inhibitors and detail the essential in vitro assays for its characterization.

Comparative Performance of PAK1 Inhibitors

The in vitro potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological target in vitro. A lower IC50 value indicates a more potent compound.

CompoundScaffoldTarget KinaseIC50 (nM)Notes
Compound 1-Me (Hypothetical Lead) 1H-Indazole-3-carboxamidePAK19.8High potency and selectivity.[1][2]
FRAX597 Pyrido[2,3-d]pyrimidin-7-oneGroup I PAKs7.7Potent inhibitor of Group I PAKs (PAK1, PAK2, PAK3).[3]
G-5555 AminopyrimidinePAK1~10Highly selective ATP-competitive inhibitor of PAK1.[3]
IPA-3 Non-ATP competitiveGroup I PAKs2,500Allosteric inhibitor with specificity for Group I PAKs.[4]
NVS-PAK1-1 DibenzodiazepinePAK1~10-100Allosteric and highly selective for PAK1 over PAK2.[3]

Key In Vitro Assays and Experimental Protocols

Validation of a novel kinase inhibitor requires a multi-faceted approach, including biochemical assays to determine direct target engagement and potency, and cell-based assays to assess cellular activity and cytotoxicity.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay for PAK1 Inhibition

This protocol is adapted for measuring the activity of human PAK1.[5] The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP formed during the kinase reaction.

  • Reagent Preparation : Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of recombinant human PAK1 enzyme and the appropriate peptide substrate. Prepare a stock solution of the test compound (e.g., Compound 1-Me) in DMSO and perform serial dilutions.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the diluted test compound. Add 2.5 µL of the PAK1 enzyme solution (e.g., 25 ng/reaction) and incubate for 10 minutes at room temperature.

  • Initiation of Reaction : Start the kinase reaction by adding 2.5 µL of a mixture containing the peptide substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Termination and ADP Detection : Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to convert the remaining ATP to ADP and then deplete the ATP.

  • Luminescence Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a coupled luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ADP generated and inversely proportional to the activity of the kinase.

  • Data Analysis : Calculate the percentage of kinase inhibition relative to a control reaction with no inhibitor. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (Cell-Based Assay)

This assay is crucial to determine if the observed cellular effects are due to specific inhibition of the target pathway or general cytotoxicity. The MTT assay is a widely used colorimetric assay for this purpose.[6][7][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard MTT assay for adherent cancer cell lines (e.g., MDA-MB-231, a breast cancer cell line).[6][8]

  • Cell Seeding : Seed cancer cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment : Treat the cells with serial dilutions of the test compound (e.g., Compound 1-Me) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition : After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[7]

  • Incubation : Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[6] Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[6]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is essential for a clear understanding of the validation process.

cluster_0 PAK1 Signaling Pathway Rac_GTP Rac/Cdc42-GTP PAK1 PAK1 Rac_GTP->PAK1 Activation Downstream Downstream Effectors (e.g., LIMK1, RAF-1, BAD) PAK1->Downstream Migration Cell Migration & Invasion Downstream->Migration Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis cluster_1 In Vitro Assay Workflow Compound Test Compound (e.g., Compound 1-Me) Kinase_Assay Biochemical Assay: In Vitro Kinase Inhibition (e.g., ADP-Glo™) Compound->Kinase_Assay Cell_Assay Cell-Based Assay: Cytotoxicity (e.g., MTT Assay) Compound->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cytotoxicity IC50 Cell_Assay->IC50_Cell Analysis Data Analysis & Comparison IC50_Kinase->Analysis IC50_Cell->Analysis

References

A Comparative Guide to the Synthesis of Substituted 1H-Indazole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxaldehyde scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of numerous bioactive compounds, including kinase inhibitors.[1] The efficient and versatile synthesis of substituted derivatives of this core structure is therefore of significant interest to the drug development community. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Overview of Synthetic Strategies

Several methods have been developed for the synthesis of 1H-indazole-3-carboxaldehydes. These can be broadly categorized into two main approaches: the construction of the indazole ring with the aldehyde precursor in place, and the direct formylation of a pre-existing indazole core. This guide will focus on a detailed comparison of two distinct and effective methods: the nitrosation of indoles and a regioselective C3-formylation of 2H-indazoles.

It is important to note that the direct Vilsmeier-Haack formylation, a common method for the formylation of electron-rich aromatic systems, has been reported to be ineffective for the direct C3-formylation of indazoles.

Method 1: Nitrosation of Indoles

This method provides a direct route to 1H-indazole-3-carboxaldehydes from readily available substituted indoles. The reaction proceeds via nitrosation of the indole at the C3 position, followed by a ring-opening and subsequent ring-closure to form the indazole-3-carboxaldehyde. An optimized procedure involves the slow, reverse addition of the indole to a solution of sodium nitrite in a slightly acidic medium, which minimizes the formation of dimeric side products.[1]

Performance Data

The nitrosation of indoles has been shown to be effective for a wide range of substituted indoles, accommodating both electron-donating and electron-withdrawing groups. The yields are generally good to excellent, as summarized in the table below.

Starting IndoleProductReaction Time (h)Temperature (°C)Yield (%)
Indole1H-Indazole-3-carboxaldehyde3RT99[1]
5-Bromoindole5-Bromo-1H-indazole-3-carboxaldehyde5RT then 5094[1]
6-Chloroindole6-Chloro-1H-indazole-3-carboxaldehyde5RT then 5096
5-Nitroindole5-Nitro-1H-indazole-3-carboxaldehyde68099
7-Methylindole7-Methyl-1H-indazole-3-carboxaldehyde12RT72
5-(Benzyloxy)indole5-(Benzyloxy)-1H-indazole-3-carboxaldehyde3RT91
5-Cyanoindole5-Cyano-1H-indazole-3-carboxaldehyde68093
Experimental Protocol: General Procedure for Nitrosation of Indoles[1]

To a solution of sodium nitrite (8 mmol, 8 equiv.) in deionized water (4 mL) and DMF (3 mL) at 0 °C is slowly added 2 N aqueous HCl (2.7 mmol, 2.7 equiv.). The mixture is kept under an argon atmosphere for 10 minutes. A solution of the substituted indole (1 mmol, 1 equiv.) in DMF (3 mL) is then added dropwise over a period of 2 hours using a syringe pump. After the addition is complete, the reaction is stirred for the time and at the temperature indicated in the table above. The reaction mixture is then extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Method 2: Regioselective C3-Formylation of 2H-Indazoles using Selectfluor

This recently developed method offers a direct approach to C3-formylated indazoles, specifically targeting 2H-indazole substrates. The reaction utilizes Selectfluor as a mediator and dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent, under microwave-assisted conditions.[2] This approach is particularly valuable for the functionalization of the 2H-indazole tautomer.

Performance Data

This method has been successfully applied to a variety of 2-substituted 2H-indazoles, demonstrating good tolerance for both aryl and alkyl substituents at the N2 position. The reaction times are notably short due to the use of microwave irradiation.

Starting 2H-IndazoleProductReaction Time (h)Temperature (°C)Yield (%)
2-Phenyl-2H-indazole2-Phenyl-2H-indazole-3-carboxaldehyde112580[2]
2-(4-Chlorophenyl)-2H-indazole2-(4-Chlorophenyl)-2H-indazole-3-carboxaldehyde112575[2]
2-(4-Methoxyphenyl)-2H-indazole2-(4-Methoxyphenyl)-2H-indazole-3-carboxaldehyde112565[2]
2-Benzyl-2H-indazole2-Benzyl-2H-indazole-3-carboxaldehyde112547[2]
2-Butyl-2H-indazole2-Butyl-2H-indazole-3-carboxaldehyde112552[2]
2-Cyclopropyl-2H-indazole2-Cyclopropyl-2H-indazole-3-carboxaldehyde112561[2]
Experimental Protocol: General Procedure for C3-Formylation of 2H-Indazoles[2]

A solution of the 2-substituted 2H-indazole (1 equiv) and Selectfluor (3 equiv) in DMSO is subjected to microwave irradiation at 125 °C for 1 hour. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Comparison of Methods

The choice between these two synthetic strategies will largely depend on the desired substitution pattern of the final product and the availability of the starting materials.

Synthesis_Comparison cluster_0 Method 1: Nitrosation of Indoles cluster_1 Method 2: C3-Formylation of 2H-Indazoles cluster_2 Ineffective Method Start1 Substituted Indole Product1 Substituted 1H-Indazole-3-carboxaldehyde Start1->Product1 NaNO2, HCl, DMF/H2O Good to excellent yields Wide substrate scope Start3 1H-Indazole Start2 Substituted 2H-Indazole Product2 Substituted 2H-Indazole-3-carboxaldehyde Start2->Product2 Selectfluor, DMSO, Microwave Moderate to good yields Rapid reaction times Product3 No C3-Formylation Product Start3->Product3 Vilsmeier-Haack Reagent (POCl3, DMF)

Caption: Comparison of synthetic pathways to indazole-3-carboxaldehydes.

Signaling Pathways and Experimental Workflows

The synthesis of 1H-indazole-3-carboxaldehydes does not directly involve biological signaling pathways. However, the workflow for selecting a synthetic method can be visualized as a decision-making process based on the desired product and available starting materials.

Workflow Desired_Product Desired Product: Substituted Indazole-3-carboxaldehyde Check_Tautomer Is the 1H or 2H tautomer specifically required? Desired_Product->Check_Tautomer Start_Material What starting material is available? Check_Tautomer->Start_Material Both are acceptable Method1 Method 1: Nitrosation of Indole Check_Tautomer->Method1 1H-Tautomer required Method2 Method 2: C3-Formylation of 2H-Indazole Check_Tautomer->Method2 2H-Tautomer required Start_Material->Method1 Substituted Indole is available Start_Material->Method2 Substituted 2H-Indazole is available Final_Product1 1H-Indazole-3-carboxaldehyde Method1->Final_Product1 Synthesize Final_Product2 2H-Indazole-3-carboxaldehyde Method2->Final_Product2 Synthesize

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The synthesis of substituted 1H-indazole-3-carboxaldehydes can be effectively achieved through various methods. The nitrosation of indoles stands out as a high-yielding and versatile method for a wide range of substitutions on the benzene ring, directly providing the 1H-tautomer. For the specific synthesis of 2H-indazole-3-carboxaldehydes, the regioselective C3-formylation using Selectfluor offers a rapid and efficient alternative. The choice of method should be guided by the specific synthetic target, the availability of starting materials, and the desired reaction conditions. Researchers are encouraged to consult the primary literature for detailed procedures and substrate-specific optimizations.

References

Navigating the Kinome: A Comparative Analysis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The indazole scaffold has emerged as a privileged structure in kinase inhibitor design. This guide provides a comparative analysis of the cross-reactivity profile of 4,7-Dimethyl-1H-indazole-3-carbaldehyde derivatives, benchmarking their performance against established multi-kinase inhibitors, Axitinib and Sorafenib. The following sections present a synthesis of available data on structurally related indazole compounds, detailed experimental methodologies for assessing kinase inhibition, and visual representations of key cellular signaling pathways and experimental workflows.

Comparative Cross-Reactivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide screening platforms, such as KINOMEscan™, provide a broad overview of a compound's interaction with a large panel of kinases. The data is often presented as the percentage of kinase bound by the test compound at a specific concentration, where a lower percentage indicates stronger binding.

Below is a comparative summary of the kinase inhibition profiles for representative indazole-3-carboxamide derivatives against the well-characterized inhibitors Axitinib and Sorafenib.

Kinase Target FamilyRepresentative Indazole-3-carboxamide Derivatives (% Inhibition at 1µM)Axitinib (% of Control at 1µM)Sorafenib (% of Control at 10µM)
VEGFR High (VEGFR2)<1 (VEGFR1, VEGFR2, VEGFR3)<1 (VEGFR2, VEGFR3)
PDGFR Moderate (PDGFRβ)<1 (PDGFRA, PDGFRB)<1 (PDGFRB)
FGFR Moderate to HighVariable<5 (FGFR1)
JNK High (JNK3)[1]>35>35
p38α Moderate[1]>35<5
GSK-3β High[2]>35>35
c-Kit Low to Moderate<1 <1
Ret Low to Moderate<5 <1
Raf Low>35<1 (BRAF, CRAF)

Note: Data for indazole-3-carboxamide derivatives is synthesized from multiple sources and represents a qualitative summary.[1][2][3][4][5] Axitinib and Sorafenib data are derived from publicly available KINOMEscan™ results.[6][7][8] A lower "% of Control" for Axitinib and Sorafenib indicates stronger binding.

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways is crucial for understanding the context of the data. The following diagrams, generated using the DOT language, illustrate a typical workflow for assessing kinase inhibitor selectivity and a simplified representation of the VEGFR signaling pathway, a common target for indazole-based inhibitors.

G cluster_0 Biochemical Assays cluster_1 Cell-based Assays Compound Synthesis Compound Synthesis Primary Kinase Assay Primary Kinase Assay Compound Synthesis->Primary Kinase Assay Test Compound IC50 Determination IC50 Determination Primary Kinase Assay->IC50 Determination Active Compounds Kinome-wide Profiling Kinome-wide Profiling IC50 Determination->Kinome-wide Profiling Potent Compounds Cellular Phosphorylation Assay Cellular Phosphorylation Assay Kinome-wide Profiling->Cellular Phosphorylation Assay Selective Compounds Cell Proliferation/Viability Assay Cell Proliferation/Viability Assay Cellular Phosphorylation Assay->Cell Proliferation/Viability Assay In vivo Studies In vivo Studies Cell Proliferation/Viability Assay->In vivo Studies

Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: A simplified diagram of the VEGFR2 signaling pathway.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. The following are detailed protocols for two key assays used in the characterization of kinase inhibitors.

Protocol 1: Biochemical Radiometric Kinase Assay (HotSpot™ Assay)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[9][10]

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution (a mixture of unlabeled ATP and [γ-³³P]ATP)

  • Test compound dissolved in DMSO

  • Phosphocellulose filter plates (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mix Preparation: Prepare a master mix containing kinase reaction buffer, purified kinase, and substrate at their optimal concentrations.

  • Assay Initiation: In a microplate, add 1 µL of the diluted test compound or DMSO (for control). Add 10 µL of the kinase/substrate master mix to each well and incubate for 10 minutes at room temperature.

  • Start Reaction: Initiate the kinase reaction by adding 10 µL of the ATP solution. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid). Spot a portion of the reaction mixture onto the phosphocellulose filter plate.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phospho-Protein ELISA

This assay measures the phosphorylation of a specific substrate within a cellular context, providing insight into the inhibitor's effect on a signaling pathway.[11][12][13]

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Quenching solution (e.g., 1% H₂O₂ in wash buffer)

  • Blocking buffer (e.g., 5% BSA in wash buffer)

  • Primary antibodies: one specific for the total substrate protein and another for the phosphorylated form of the substrate.

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO for a specified duration.

  • Cell Fixation and Permeabilization: Remove the treatment medium, and fix the cells with the fixing solution. Wash the cells and then permeabilize them with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).

  • Quenching and Blocking: Quench endogenous peroxidase activity with the quenching solution. Wash the cells and then block non-specific binding sites with the blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with either the anti-total substrate antibody or the anti-phospho-substrate antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the cells and add the TMB substrate. Allow the color to develop and then stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Normalize the phospho-protein signal to the total protein signal for each well. Calculate the percentage of inhibition of phosphorylation relative to the DMSO control and determine the IC50 value.

References

Efficacy comparison between 4,7-dimethyl and other substituted indazole kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various substituted indazole kinase inhibitors. While specific data on 4,7-dimethyl substituted indazoles remains elusive in publicly available research, this guide offers a detailed analysis of other substituted indazoles, providing valuable insights into their structure-activity relationships and potential as therapeutic agents.

This guide synthesizes experimental data on the inhibitory activities of a range of substituted indazole compounds against key kinase targets implicated in cancer and other diseases. The data is presented in clear, comparative tables, followed by detailed experimental protocols for common kinase inhibition assays and visualizations of relevant signaling pathways to provide a thorough understanding of the context and methodology behind the efficacy data.

Efficacy Comparison of Substituted Indazole Kinase Inhibitors

The following tables summarize the in vitro efficacy of various substituted indazole kinase inhibitors against several important kinase targets. The data highlights how different substitution patterns on the indazole ring influence inhibitory potency, typically measured by the half-maximal inhibitory concentration (IC50).

Polo-like Kinase 4 (PLK4) Inhibitors
Compound IDIndazole SubstitutionIC50 (nM)Target Cell Line(s)IC50 (µM) in Cells
C05 6-substituted< 0.1IMR-32, MCF-7, H4600.948, 0.979, 1.679
28t 6-substituted74MCF-7, IMR-32Weak antiproliferative effects

Table 1: Comparison of PLK4 inhibitory activity of 6-substituted indazole derivatives. Compound C05 demonstrates significantly improved enzymatic and cellular potency compared to the lead compound 28t[1].

Aurora Kinase Inhibitors
Compound IDIndazole SubstitutionAurora A IC50 (µM)Aurora B IC50 (µM)
52a Unspecified13Not specified
52b Unspecified1.66Not specified
52c Unspecified0.79Not specified
53a, 53b, 53c C5 or C6 substituted< 1Not specified

Table 2: Inhibitory activity of various substituted indazole derivatives against Aurora kinases. Substitutions at the C5 or C6 position appear to be beneficial for potent inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Compound IDIndazole SubstitutionVEGFR-2 IC50 (nM)
12b Quinazoline derivative5.4
12c Quinazoline derivative5.6
12e Quinazoline derivative7
Sorafenib (control) -90
Compound 30 Unspecified1.24

Table 3: A selection of potent indazole-based VEGFR-2 inhibitors. Compounds 12b, 12c, and 12e show significantly greater potency than the standard drug Sorafenib. Another potent inhibitor, compound 30, was also identified.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
Compound IDIndazole SubstitutionFGFR1 IC50 (µM)
18 Phenyl substituted77
19 Pyridine substituted90
23 Unspecified2

Table 4: Structure-activity relationship of indazole derivatives as FGFR1 inhibitors. The data suggests that substitutions on the indazole core can modulate inhibitory activity.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Compound IDIndazole SubstitutionGSK-3 IC50 (µM)
51a 5-substituted1.20
51b 5-substituted0.67
51c 5-substituted0.69
51d 5-substituted0.23

Table 5: Efficacy of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors. The introduction of an N-alkylcarboxylic acid on the piperidine ring enhanced the inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vitro kinase inhibition assays used to generate the data presented above.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. This assay is a widely used method for measuring kinase activity and inhibitor potency.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.

General Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound (inhibitor). Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

For a detailed step-by-step procedure, refer to the manufacturer's technical manual (e.g., Promega TM313).

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.

Principle: The assay is based on the binding of a fluorescently labeled kinase tracer to a europium-labeled anti-tag antibody bound to the kinase. When the tracer is displaced by a competitive inhibitor, the FRET signal is reduced.

General Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compounds at the desired concentrations in the assay buffer.

  • Assay Assembly: In a multiwell plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: The FRET ratio is calculated from the emission signals. IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration.

For more specific instructions, including tracer optimization, refer to the relevant Thermo Fisher Scientific user guides.

Signaling Pathway Visualizations

To better understand the biological context of the targeted kinases, the following diagrams illustrate some of the key signaling pathways in which they are involved. These diagrams were generated using the Graphviz DOT language.

MAPK_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival

MAPK/ERK Signaling Pathway

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival, Growth, Proliferation JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription

References

Characterization of 4,7-Dimethyl-1H-indazole-3-carbaldehyde Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential impurities associated with 4,7-Dimethyl-1H-indazole-3-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines potential impurities, details analytical methodologies for their detection and characterization, and presents a logical workflow for impurity profiling.

Potential Impurities in this compound

The impurity profile of this compound can be influenced by several factors, including the synthetic route, raw materials, and storage conditions. Impurities can be broadly categorized as organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[1] Based on the common synthesis of related indazole-3-carboxaldehydes via nitrosation of indoles, the following potential impurities have been identified.[2]

Table 1: Potential Impurities and their Characterization Data

Impurity NamePotential SourceMolecular FormulaMolecular Weight ( g/mol )Key Analytical Techniques for Identification
4,7-Dimethyl-1H-indoleUnreacted starting materialC₁₀H₁₁N145.20HPLC, GC-MS, NMR
4,7-Dimethyl-1H-indazoleDecarbonylation productC₉H₁₀N₂146.19HPLC, LC-MS, NMR
N-Nitroso-4,7-dimethyl-1H-indoleReaction intermediateC₁₀H₁₀N₂O174.10LC-MS, NMR
Dimer of 4,7-Dimethyl-1H-indoleBy-productC₂₀H₂₀N₂288.39LC-MS, NMR
Residual Solvents (e.g., Ethyl Acetate, Petroleum Ether)Manufacturing processVariesVariesGC

Experimental Protocols for Impurity Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of impurities in pharmaceutical compounds.[1][3]

  • Method: A gradient HPLC method can be developed using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for separating polar and non-polar compounds.

  • Detection: UV detection at a wavelength determined by the UV spectra of the main compound and its impurities.

  • Purpose: To separate and quantify known and unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[1]

  • Method: An LC method similar to the HPLC protocol can be coupled to a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is typically used for indazole derivatives.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to elucidate the structure of the impurity.

  • Purpose: To identify unknown impurities and confirm the identity of known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.[1]

  • Method: A capillary column (e.g., DB-5ms) is commonly used.

  • Injection: Headspace or direct liquid injection depending on the impurity.

  • Detection: Mass spectrometry provides definitive identification.

  • Purpose: To identify and quantify residual solvents and other volatile organic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about impurities.[1]

  • Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: The chemical shifts, coupling constants, and integration of the signals provide information about the molecular structure.

  • Purpose: To elucidate the definitive structure of isolated impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in the impurities.

  • Method: The sample can be analyzed as a solid (KBr pellet) or in a solution.

  • Analysis: The presence of characteristic absorption bands (e.g., C=O, N-H, C-H) can confirm the presence of certain functional groups.

  • Purpose: To provide complementary structural information.

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a pharmaceutical intermediate like this compound.

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Manufacturing cluster_analysis Analytical Characterization cluster_qualification Qualification & Control synthesis Synthesis of 4,7-Dimethyl-1H- indazole-3-carbaldehyde hplc HPLC Screening for Impurity Profile synthesis->hplc Initial Sample gcms GC-MS for Volatile Impurities synthesis->gcms Residual Solvent Analysis lcms LC-MS for Molecular Weight Determination hplc->lcms Impurity Detected isolation Impurity Isolation (e.g., Prep-HPLC) lcms->isolation Unknown Impurity nmr_ir Structural Elucidation (NMR, IR) isolation->nmr_ir Isolated Impurity quantification Quantification of Impurities nmr_ir->quantification specification Setting Specifications quantification->specification control Impurity Control Strategy specification->control

Caption: Workflow for Impurity Identification and Characterization.

Comparison of Analytical Techniques for Impurity Characterization

The selection of analytical techniques is crucial for a thorough impurity characterization. The following diagram illustrates the logical relationship and primary applications of different analytical methods.

Analytical_Techniques_Comparison cluster_chromatography Separation Techniques cluster_spectrometry Identification & Structure Elucidation HPLC HPLC MS Mass Spectrometry (MS) HPLC->MS LC-MS: Non-volatile impurities NMR NMR Spectroscopy HPLC->NMR For isolated impurities IR IR Spectroscopy HPLC->IR For isolated impurities GC GC GC->MS GC-MS: Volatile impurities MS->NMR Provides Molecular Formula for Structure Confirmation

Caption: Relationship between Analytical Techniques for Impurity Profiling.

References

Alternative compounds to 4,7-Dimethyl-1H-indazole-3-carbaldehyde in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in the quest for novel anti-cancer therapeutics. While 4,7-Dimethyl-1H-indazole-3-carbaldehyde is a known chemical entity, publicly available experimental data on its specific anti-cancer activity is limited. This guide, therefore, focuses on presenting a comparative analysis of several well-characterized indazole derivatives that have shown significant promise in pre-clinical cancer research, offering potential alternatives and diverse mechanisms of action.

This document provides a comprehensive overview of selected indazole-based compounds, summarizing their anti-proliferative activities, mechanisms of action, and available in vivo efficacy data. Detailed experimental protocols for key assays are also included to facilitate the replication and further investigation of these promising molecules.

Comparative Analysis of Anti-Proliferative Activity

The following tables summarize the in vitro cytotoxic activity of various indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCancer Cell LineIC50 (µM)Citation
Compound 2f A549 (Lung)0.23[1][2]
HepG2 (Liver)0.31[1][2]
MCF-7 (Breast)0.55[1][2]
HCT116 (Colon)1.15[1][2]
4T1 (Mouse Breast)0.46[1][2]
Compound 6o K562 (Leukemia)5.15[3][4]
A549 (Lung)>10[3][4]
PC-3 (Prostate)>10[3][4]
Hep-G2 (Liver)>10[3][4]
Compound 5k Hep-G2 (Liver)3.32[3][4]
Indazole-Curcumin Analog 3b WiDr (Colon)27.20[5]
Indazole-4,7-dione 5i BRD4 Inhibition0.06[6]

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of these indazole derivatives are mediated through various signaling pathways, leading to the inhibition of cell growth, proliferation, and induction of apoptosis.

Compound 2f: Induction of Apoptosis via the Mitochondrial Pathway

Compound 2f has been shown to induce apoptosis in breast cancer cells.[1][2] Its mechanism involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This disrupts the mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[1][2]

Compound_2f Compound 2f Bcl2 Bcl-2 Compound_2f->Bcl2 inhibition Bax Bax Compound_2f->Bax activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion ROS ROS Mitochondrion->ROS Caspase3 Cleaved Caspase-3 Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound_6o Compound 6o p53_MDM2 p53/MDM2 Pathway Compound_6o->p53_MDM2 modulation Bcl2_family Bcl-2 Family Compound_6o->Bcl2_family inhibition Cell_Cycle_Arrest Cell Cycle Arrest p53_MDM2->Cell_Cycle_Arrest Apoptosis Apoptosis p53_MDM2->Apoptosis Bcl2_family->Apoptosis Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with indazole compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Incubation Incubate (37°C, 4h) MTT_Addition->Incubation Solubilization Add solubilization buffer Incubation->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading

References

Safety Operating Guide

Proper Disposal of 4,7-Dimethyl-1H-indazole-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 4,7-Dimethyl-1H-indazole-3-carbaldehyde as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals.

All chemical waste must be managed in accordance with local, state, and federal regulations.[1] This document provides a general operational plan; however, laboratory personnel are responsible for adhering to their institution's specific waste management policies and all applicable laws.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) required when handling this compound:

  • Gloves: Wear chemically compatible gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

In case of accidental exposure:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must follow the guidelines for solid chemical waste.[4][5][6] Do not dispose of this chemical down the drain or in regular trash.[6]

  • Waste Identification and Labeling:

    • As soon as the first waste is generated, designate a specific container for "this compound and related contaminated materials."

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the building and room number of origin.[7]

  • Container Selection and Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[4][5]

    • Ensure the container is in good condition, with no cracks or deterioration.[7]

    • Keep the waste container closed at all times, except when adding waste.[7][8] This prevents the release of vapors and potential spills.

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[5]

  • Waste Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][7]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Separate solid waste from liquid waste.[4][9] Do not mix this compound with solvents or other liquid waste streams.

    • Store incompatible chemicals separately. For instance, keep this compound away from strong oxidizing agents.[2]

    • Place the primary waste container in a secondary containment bin or tray to capture any potential leaks.[4]

  • Disposal of Contaminated Lab Supplies:

    • Items such as gloves, absorbent paper, and weighing boats that are contaminated with this compound are also considered hazardous waste.[4][5]

    • These materials should be placed in the designated solid waste container for this chemical.

  • Requesting Waste Pickup:

    • Once the waste container is full or has been in the SAA for up to one year (regulations may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[7]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

III. Quantitative Data Summary

The following table summarizes key quantitative limits and timelines for hazardous waste accumulation as stipulated by general laboratory safety guidelines.

ParameterGuidelineCitation
Maximum Volume in SAA 55 gallons of hazardous waste[1]
Maximum Acute Hazardous Waste in SAA 1 quart of liquid or 1 kilogram of solid[1]
Time Limit for Full Container Removal from SAA Within 3 days[7]
Maximum On-site Storage (SQG) Up to 180 days[10]
Maximum On-site Storage (LQG) Up to 90 days[10]
Container Fill Level Do not exceed 90% capacity[5]

SQG: Small Quantity Generator; LQG: Large Quantity Generator. Your institution's generator status may affect storage time limits.

IV. Experimental Protocol: Waste Segregation

Objective: To ensure the safe and compliant segregation of solid this compound waste from other laboratory waste streams.

Methodology:

  • Preparation: Before beginning any experiment that will generate this waste, identify a suitable location for the SAA. This area should be clearly marked and away from general laboratory traffic.

  • Container Setup:

    • Obtain a new, clean, and compatible solid waste container with a secure lid.

    • Affix a "Hazardous Waste" label to the container.

    • Using a permanent marker, write "this compound," your name, Principal Investigator's name, lab location (building and room number), and the date the first waste is added.

  • Waste Collection:

    • During your experiment, place all solid waste contaminated with this compound directly into the labeled container. This includes excess solid compound, contaminated weighing paper, and disposable spatulas.

    • Place contaminated gloves and bench paper in the same container.

    • Securely close the lid of the container immediately after adding waste.

  • Storage:

    • Place the sealed container within a secondary containment tray in the designated SAA.

    • Ensure the SAA does not contain incompatible waste types, such as strong acids or bases in close proximity without secondary containment.

  • Monitoring and Disposal:

    • Regularly inspect the container for any signs of degradation or leakage.

    • When the container is nearly full (not exceeding 90%), or if the experiment is complete, seal the container and arrange for pickup by your institution's EHS department.

V. Visual Diagrams

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Responsibility A Waste Generation (this compound) B Select & Label Compatible Container A->B Step 1 C Segregate Solid Waste B->C Step 2 D Store in SAA (Secondary Containment) C->D Step 3 E Request Waste Pickup D->E Step 4 F Transport to Central Accumulation Area E->F G Final Disposal (Incineration/Landfill) F->G

Caption: Workflow for the proper disposal of this compound.

LogicalRelationship cluster_Waste Waste Characterization cluster_Action Required Actions Waste This compound Solid Solid Chemical Waste Waste->Solid Hazardous Hazardous Waste Solid->Hazardous Segregate Segregate from other waste Hazardous->Segregate Label Label container clearly Hazardous->Label EHS Dispose via EHS Hazardous->EHS

Caption: Logical relationship for handling this compound waste.

References

Personal protective equipment for handling 4,7-Dimethyl-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and handling guidelines for 4,7-Dimethyl-1H-indazole-3-carbaldehyde based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. It is imperative for all users to conduct a thorough risk assessment and consult with their institution's safety officer before handling this chemical. The information provided here is for guidance and is not a substitute for professional safety advice.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous indazole-3-carbaldehyde derivatives, this compound is anticipated to be a hazardous substance. The primary hazards associated with similar compounds include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[4]

Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

The following table summarizes the recommended PPE for handling this compound.

Body Part Routine Laboratory Use Spill or Emergency Situations
Eyes/Face Chemical splash-resistant safety goggles with side protection.Chemical splash-resistant safety goggles and a face shield.
Hands Chemically resistant gloves (e.g., nitrile, neoprene). Glove selection should be based on the specific solvent used and duration of handling.Heavy-duty, chemically resistant gloves.
Body Laboratory coat.Chemical-resistant apron or full-body suit.
Respiratory Work in a well-ventilated area or a chemical fume hood.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5]

Operational and Disposal Plans

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.

    • Prepare a designated waste container for chemical waste.

  • Handling:

    • Always handle this compound inside a chemical fume hood.

    • Avoid direct contact with the skin and eyes.[1]

    • Avoid inhalation of dust or vapors.[1][5]

    • Use non-sparking tools to prevent ignition sources.[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][7]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][7]

All waste containing this compound must be treated as hazardous waste.

  • Collection:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[8]

    • Contact your institution's environmental health and safety department for specific disposal procedures.

    • Do not dispose of this chemical down the drain or in regular trash.[3][5]

Experimental Protocols

  • Setup:

    • Place a balance inside a chemical fume hood or use a ventilated balance enclosure.

    • Don the appropriate PPE as outlined in the table above.

  • Procedure:

    • Carefully weigh the desired amount of this compound onto weighing paper.

    • Transfer the solid to a suitable flask.

    • Slowly add the desired solvent to the flask, ensuring the solid is wetted to prevent dust formation.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

    • Seal the container immediately after use.

  • Cleanup:

    • Wipe down the balance and surrounding area with a damp cloth, disposing of the cloth in the designated hazardous waste container.

    • Dispose of the weighing paper and any contaminated materials in the solid hazardous waste container.

Visual Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS and Conduct Risk Assessment B Gather Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Locate Emergency Equipment C->D E Don PPE D->E F Handle Chemical in Fume Hood E->F G Perform Experiment F->G H Store Chemical Properly G->H I Segregate Waste H->I J Label Waste Containers I->J K Dispose of Waste via EHS J->K

Caption: A logical workflow for the safe handling of chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.